molecular formula C23H23N3O3 B1200640 MF 5137

MF 5137

Cat. No.: B1200640
M. Wt: 389.4 g/mol
InChI Key: LLVLMYRWABCVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MF 5137, also known as this compound, is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

6-amino-1-cyclopropyl-7-(3,4-dihydro-1H-isoquinolin-2-yl)-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29)

InChI Key

LLVLMYRWABCVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1N3CCC4=CC=CC=C4C3)N)C(=O)C(=CN2C5CC5)C(=O)O

Synonyms

6-amino-1-cyclopropyl-8-methyl-7-(5,6,7,8-tetrahydroisoquinolinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
MF 5137
MF-5137

Origin of Product

United States

Foundational & Exploratory

5-methoxy-N,N-diisopropyltryptamine: A Technical Guide to its Core Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a synthetic tryptamine commonly known by street names such as "Foxy" or "Foxy Methoxy," has garnered significant interest within the scientific community due to its unique psychoactive effects.[1] Structurally related to other hallucinogenic tryptamines, 5-MeO-DIPT's primary mechanism of action is believed to be through its interaction with the serotonergic system, particularly as an agonist at the 5-HT2A receptor.[1][2] This technical guide provides an in-depth overview of the basic chemical, physical, and pharmacological properties of 5-MeO-DIPT, intended to serve as a comprehensive resource for researchers and drug development professionals.

Chemical and Physical Properties

5-MeO-DIPT is a tryptamine derivative with a methoxy group substituted at the 5-position of the indole ring and two isopropyl groups attached to the terminal amine.[1] Its hydrochloride salt typically appears as a white crystalline powder.

PropertyValueSource
IUPAC Name 3-[2-(Diisopropylamino)ethyl]-5-methoxyindole[1]
Molecular Formula C17H26N2O[1]
Molar Mass 274.408 g/mol [1]
Melting Point 181 °C (358 °F)[1]
CAS Number 4021-34-5[1]

Pharmacodynamics

The psychoactive effects of 5-MeO-DIPT are primarily attributed to its activity as a serotonin 5-HT2A receptor agonist.[1][2] However, its pharmacological profile is complex, involving interactions with multiple serotonin receptor subtypes and the serotonin transporter.

Receptor Binding Affinity

5-MeO-DIPT exhibits a notable affinity for several serotonin receptors. Interestingly, its strongest binding affinity is for the 5-HT1A receptor, though its hallucinogenic effects are mediated through the 5-HT2A receptor.[1][2] It is a weak serotonin reuptake inhibitor.[1]

Receptor Subtype (Human)Kᵢ (nM)
5-HT1A35
5-HT2A907 ± 170
5-HT2C1700
SERTLow micromolar affinity

Note: Kᵢ values can vary between studies and experimental conditions. The data presented is a synthesis of available literature.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 5-MeO-DIPT initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.

Figure 1: 5-HT2A Receptor Signaling Pathway

Pharmacokinetics

Metabolism

5-MeO-DIPT is metabolized in the liver primarily through O-demethylation, N-dealkylation, and hydroxylation. The main metabolites identified in urine include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).

Experimental Protocols

Synthesis of 5-methoxy-N,N-diisopropyltryptamine (Speeter and Anthony Route)

The Speeter and Anthony tryptamine synthesis is a widely used method for the preparation of various tryptamines, including 5-MeO-DIPT.[3] The general workflow involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a secondary amine and subsequent reduction.

Speeter_Anthony_Synthesis Start 5-Methoxyindole Step1 Reaction with Oxalyl Chloride Start->Step1 Intermediate1 Indole-3-glyoxylyl chloride Step1->Intermediate1 Step2 Reaction with Diisopropylamine Intermediate1->Step2 Intermediate2 N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide Step2->Intermediate2 Step3 Reduction (e.g., with LiAlH₄) Intermediate2->Step3 End 5-methoxy-N,N-diisopropyltryptamine Step3->End

Figure 2: Speeter-Anthony Synthesis Workflow

Detailed Protocol:

  • Preparation of Indole-3-glyoxylyl chloride: To a solution of 5-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether), oxalyl chloride is added dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred until the formation of the acid chloride is complete.

  • Amidation: The resulting indole-3-glyoxylyl chloride is then reacted with an excess of diisopropylamine. This reaction is typically carried out at a low temperature and then allowed to warm to room temperature.

  • Reduction: The intermediate, N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, is reduced to the final product. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is commonly used.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, for example, by column chromatography or crystallization.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of 5-MeO-DIPT using human liver microsomes.

Materials:

  • 5-methoxy-N,N-diisopropyltryptamine

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture contains 5-MeO-DIPT (at various concentrations), pooled HLMs, and phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a cold organic solvent such as acetonitrile or methanol. This also serves to precipitate the proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected.

  • Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for hallucinogenic potential.[4]

HTR_Workflow Acclimation Acclimate mouse to observation chamber Administration Administer 5-MeO-DIPT or vehicle Acclimation->Administration Observation Place mouse in chamber and record behavior Administration->Observation Quantification Count head-twitches over a set time period Observation->Quantification Analysis Analyze dose-response relationship Quantification->Analysis

Figure 3: Head-Twitch Response Experimental Workflow

Detailed Protocol:

  • Animal Acclimation: Mice are individually housed and acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: 5-MeO-DIPT is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

  • Observation Period: Immediately after injection, each mouse is placed in a clean observation chamber (e.g., a transparent cylinder). The behavior of the mice is then recorded for a predetermined period (e.g., 30-60 minutes).

  • Quantification of HTR: A trained observer, blind to the experimental conditions, counts the number of head-twitches for each mouse. A head-twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.

  • Data Analysis: The total number of head-twitches for each animal is recorded. The data are then analyzed to determine the dose-dependent effects of 5-MeO-DIPT on the HTR.

Conclusion

This technical guide provides a foundational understanding of the basic properties of 5-methoxy-N,N-diisopropyltryptamine. The presented data on its chemical characteristics, pharmacodynamics, and key experimental protocols are intended to support further research and development efforts in the field of psychedelic science. As with any psychoactive compound, continued investigation is crucial to fully elucidate its mechanisms of action and potential therapeutic applications.

References

An In-depth Technical Guide to 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or "Foxy Methoxy," is a synthetic tryptamine with hallucinogenic properties. This document provides a comprehensive technical overview of 5-MeO-DiPT, encompassing its chemical synthesis, pharmacology, mechanism of action, pharmacokinetics, and toxicology. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling and metabolic pathways are illustrated using Graphviz diagrams to provide clear visual representations of complex biological processes.

Chemical Synthesis

The primary route for the synthesis of 5-MeO-DiPT is the Speeter and Anthony tryptamine synthesis. This method involves the reaction of 5-methoxy-indole with oxalyl chloride, followed by reaction with diisopropylamine to form the intermediate glyoxylamide, which is then reduced to yield the final product.

Experimental Protocol: Speeter and Anthony Synthesis of 5-MeO-DiPT

Step 1: Formation of 5-methoxyindol-3-yl-glyoxylyl chloride

  • To a solution of 5-methoxy-indole in an anhydrous solvent such as diethyl ether, cooled to 0°C, a solution of oxalyl chloride in the same solvent is added dropwise with stirring.

  • The reaction mixture is stirred at 0°C for a specified period, typically several hours, during which a precipitate of the acid chloride intermediate is formed.

  • The precipitate is then isolated by filtration and washed with cold, anhydrous diethyl ether.

Step 2: Formation of N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

  • The freshly prepared 5-methoxyindol-3-yl-glyoxylyl chloride is added portion-wise to a solution of diisopropylamine in an anhydrous solvent like tetrahydrofuran (THF) at 0°C.

  • The reaction mixture is stirred for several hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude glyoxylamide intermediate.

Step 3: Reduction to 5-MeO-DiPT

  • The crude N,N-diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide is dissolved in an anhydrous solvent such as THF.

  • A reducing agent, typically lithium aluminum hydride (LAH), is added cautiously in portions to the solution at 0°C.

  • The reaction mixture is then heated to reflux for several hours.

  • After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 5-MeO-DiPT.[1]

Pharmacology and Mechanism of Action

5-MeO-DiPT's psychoactive effects are primarily attributed to its activity as a serotonin receptor agonist, with a notable affinity for the 5-HT1A and 5-HT2A receptors.[2][3] It also acts as a serotonin transporter (SERT) inhibitor.[2][4]

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of 5-MeO-DiPT for various receptors, presented as Ki (nM) values. Lower Ki values indicate higher binding affinity.

Receptor/TransporterKi (nM)SpeciesReference
5-HT1A35Rat[5]
5-HT2A5620Rat[5]
5-HT2C1700Rat[5]
SERTLow micromolarRat[6]
Signaling Pathway

5-MeO-DiPT's primary mechanism of action is believed to be the activation of 5-HT2A receptors, which are Gq/11-coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The hallucinogenic effects are thought to be mediated through these downstream signaling cascades, particularly in cortical neurons.[2] Its high affinity for the 5-HT1A receptor, a Gi/o-coupled receptor that inhibits adenylyl cyclase, may modulate the overall psychedelic experience.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FiveMeODiPT 5-MeO-DiPT HT2A 5-HT2A Receptor (Gq/11-coupled) FiveMeODiPT->HT2A Agonist HT1A 5-HT1A Receptor (Gi/o-coupled) FiveMeODiPT->HT1A Agonist PLC Phospholipase C (PLC) HT2A->PLC Activates AC Adenylyl Cyclase (AC) HT1A->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP Production AC->cAMP Reduces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Psychedelic_Effects Psychedelic Effects Ca2_release->Psychedelic_Effects PKC->Psychedelic_Effects

Proposed signaling pathway of 5-MeO-DiPT.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion

While detailed pharmacokinetic studies specifically on 5-MeO-DiPT are limited, information can be inferred from related tryptamines and available data. Following oral administration, the onset of effects is typically within 20-30 minutes, with a duration of 3 to 6 hours.[7]

Metabolism is a key route of elimination. The major metabolic pathways include O-demethylation, hydroxylation, and N-dealkylation. The primary metabolites identified in urine are 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[7][8] Other reported metabolites include 5-methoxy-diisopropyltryptamine-N'-oxide, 5-methoxy-isopropyltryptamine (5-MeO-IPT), and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT).[7]

G cluster_metabolites Metabolites FiveMeODiPT 5-MeO-DiPT FiveOHDIPT 5-OH-DIPT FiveMeODiPT->FiveOHDIPT O-demethylation FiveMeONIPT 5-MeO-NIPT FiveMeODiPT->FiveMeONIPT N-dealkylation SixOHFiveMeODIPT 6-OH-5-MeO-DIPT FiveMeODiPT->SixOHFiveMeODIPT Hydroxylation N_Oxide 5-MeO-DiPT-N'-Oxide FiveMeODiPT->N_Oxide N-oxidation FiveMeOIPT 5-MeO-IPT FiveMeONIPT->FiveMeOIPT N-dealkylation

References

The Discovery and Scientific History of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or by its street names "Foxy" and "Foxy Methoxy," is a synthetic psychedelic substance of the tryptamine class.[1][2] Structurally, it is the 5-methoxy derivative of N,N-diisopropyltryptamine (DiPT).[1] Since its synthesis, 5-MeO-DiPT has been a subject of interest in the scientific community for its unique psychoactive effects and complex pharmacological profile. This document provides a comprehensive technical overview of the discovery, history, and key scientific investigations into 5-MeO-DiPT.

Discovery and Early History

The discovery of 5-MeO-DiPT is credited to the American medicinal chemist and psychopharmacologist Alexander Shulgin. The synthesis and initial investigations of 5-MeO-DiPT were first detailed by Shulgin and his colleague Michael F. Carter in a 1980 publication in Communications in Psychopharmacology.[3] Further details on its synthesis and human psychopharmacology were later included in Shulgin's seminal 1997 book, TiHKAL (Tryptamines I Have Known and Loved).[2]

Shulgin's work described the oral dosage of 5-MeO-DiPT to be in the range of 6 to 12 milligrams, with an onset of effects within 20 to 30 minutes, peaking at 1 to 1.5 hours, and a total duration of 4 to 8 hours.[4] The subjective effects were characterized as being distinct from other psychedelic tryptamines, with an emphasis on somatic and auditory distortions, emotional enhancement, and pro-sexual effects, rather than profound visual hallucinations.[4]

While synthesized in a research context, 5-MeO-DiPT remained relatively obscure until the late 1990s when it emerged as a recreational drug.[1] Its growing non-medical use led to its classification as a Schedule I controlled substance in the United States on April 4, 2003, under an emergency scheduling procedure by the Drug Enforcement Administration (DEA), with a permanent placement in Schedule I on September 29, 2004.[1] Several other countries, including Germany, Greece, Japan, and the United Kingdom, have also implemented legal controls on the substance.[2][5]

Pharmacological Profile

The primary mechanism of action for the psychedelic effects of 5-MeO-DiPT is believed to be its agonist activity at the serotonin 5-HT2A receptor.[4][6] However, its pharmacological profile is complex, showing affinity for multiple serotonin receptor subtypes. Notably, it exhibits a strong binding affinity for the 5-HT1A receptor.[4]

Receptor Binding Affinities

The following table summarizes the known receptor binding affinities (Ki values) for 5-MeO-DiPT. It is important to note that much of the available data comes from studies on rat receptors.

Receptor SubtypeSpeciesKi (nM)
5-HT1A Rat35
5-HT2A Rat5620
5-HT2C Rat1700
SERT RatLow micromolar

Data sourced from Fantegrossi et al. (2006) and other studies. It's important to note that Ki values can vary between different experimental setups and species.

Despite its higher affinity for the 5-HT1A receptor, the psychedelic-like effects, such as the head-twitch response in rodents, are mediated by the 5-HT2A receptor.[4] This is evidenced by the fact that 5-HT2A antagonists block these behavioral effects, whereas 5-HT1A antagonists do not.[4] 5-MeO-DiPT is also a weak serotonin reuptake inhibitor.[4]

Experimental Protocols

Chemical Synthesis: The Speeter and Anthony Tryptamine Synthesis

A common method for the synthesis of 5-MeO-DiPT and other N,N-dialkylated tryptamines is the Speeter and Anthony tryptamine synthesis. This procedure generally involves the reaction of a substituted indole with oxalyl chloride, followed by reaction with a secondary amine to form a glyoxalylamide intermediate, which is then reduced to the final tryptamine.

Detailed Methodology:

  • Step 1: Formation of the Indole-3-glyoxylyl Chloride. 5-Methoxyindole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of oxalyl chloride in the same solvent is added dropwise with stirring. The reaction mixture is stirred for a period, and the resulting precipitate, the indole-3-glyoxylyl chloride, is filtered and dried.

  • Step 2: Amide Formation. The dried indole-3-glyoxylyl chloride is added portion-wise to a cooled solution of diisopropylamine in an appropriate solvent. The reaction is stirred until completion, after which the solvent is removed under reduced pressure. The resulting crude product is the N,N-diisopropyl-5-methoxyindole-3-glyoxylamide.

  • Step 3: Reduction of the Amide. The glyoxylamide intermediate is reduced to the corresponding tryptamine. A common reducing agent for this step is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The glyoxylamide is slowly added to a suspension of LAH in THF, and the mixture is refluxed. After the reaction is complete, it is carefully quenched, and the product is extracted and purified to yield 5-methoxy-N,N-diisopropyltryptamine.

Behavioral Assay: The Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents following the administration of 5-HT2A receptor agonists and is a widely used behavioral proxy for hallucinogenic potential.

Detailed Methodology:

  • Animal Preparation: Male mice or rats are used for the experiment. For automated detection, a small magnet is surgically implanted on the skull of the animal under anesthesia. A recovery period of at least one week is allowed post-surgery.

  • Drug Administration: 5-MeO-DiPT is dissolved in a suitable vehicle (e.g., saline) and administered to the animals, typically via intraperitoneal (i.p.) injection. A range of doses is usually tested to establish a dose-response curve. Control animals receive the vehicle alone. To confirm the role of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist before the administration of 5-MeO-DiPT.

  • Data Collection: Immediately after drug administration, the animals are placed individually in an observation chamber. For automated detection, the chamber is surrounded by a magnetometer coil that detects the movement of the head-mounted magnet. The number of head twitches is recorded over a specific period, typically 30 to 60 minutes.

  • Data Analysis: The total number of head twitches for each animal is counted. Statistical analysis is performed to compare the frequency of HTR between the different dose groups and the control group. A significant increase in HTR frequency compared to the control group, which is blocked by a 5-HT2A antagonist, indicates 5-HT2A receptor-mediated hallucinogen-like activity.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_MeO_DiPT 5-MeO-DiPT 5_HT2A_Receptor 5-HT2A Receptor 5_MeO_DiPT->5_HT2A_Receptor Binds to Gq_11 Gq/11 5_HT2A_Receptor->Gq_11 Activates Beta_Arrestin_2 β-Arrestin 2 5_HT2A_Receptor->Beta_Arrestin_2 Recruits PLC Phospholipase C (PLC) Gq_11->PLC Activates TrkB_mTOR TrkB/mTOR Pathway Beta_Arrestin_2->TrkB_mTOR Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca²⁺ Release IP3->Ca2_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream_Signaling Downstream Signaling (e.g., ERK, Akt) PKC->Downstream_Signaling Psychedelic_Effects Psychedelic Effects Downstream_Signaling->Psychedelic_Effects Neuroplasticity Neuroplasticity TrkB_mTOR->Neuroplasticity

Caption: 5-MeO-DiPT signaling via the 5-HT2A receptor.

G Start Start: 5-Methoxyindole Step1 Step 1: Reaction with Oxalyl Chloride Start->Step1 Intermediate1 Intermediate: Indole-3-glyoxylyl Chloride Step1->Intermediate1 Step2 Step 2: Reaction with Diisopropylamine Intermediate1->Step2 Intermediate2 Intermediate: N,N-diisopropyl-5-methoxyindole-3-glyoxylamide Step2->Intermediate2 Step3 Step 3: Reduction with Lithium Aluminum Hydride (LAH) Intermediate2->Step3 End End Product: 5-MeO-DiPT Step3->End

Caption: Speeter-Anthony synthesis of 5-MeO-DiPT.

G Start Start: Animal Preparation (Magnet Implantation) Drug_Admin Drug Administration (5-MeO-DiPT or Vehicle) Start->Drug_Admin Observation Observation Period (Placement in Chamber) Drug_Admin->Observation Data_Collection Data Collection (Magnetometer Recording) Observation->Data_Collection Data_Analysis Data Analysis (Counting Head Twitches) Data_Collection->Data_Analysis Results Results: Dose-Response Curve (Comparison to Control) Data_Analysis->Results Conclusion Conclusion: 5-HT2A Agonist Activity Results->Conclusion

Caption: Workflow for the Head-Twitch Response (HTR) experiment.

References

A Technical Guide to the Mechanism of Action of 5-MeO-DiPT

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a synthetic tryptamine derivative also known as "Foxy Methoxy," exhibits a complex pharmacological profile primarily centered on the serotonergic system.[1][2] Its psychoactive effects, characterized as hallucinogenic and entactogenic, are believed to stem from its interactions with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][3] This document provides a detailed overview of the molecular mechanism of action of 5-MeO-DiPT, presenting quantitative data, experimental methodologies, and visual representations of its primary signaling pathways and functional relationships. The core activity of 5-MeO-DiPT involves agonism at postsynaptic 5-HT2A receptors, potent agonism at 5-HT1A receptors, and the inhibition of serotonin reuptake via SERT.[4][5] These actions collectively alter serotonergic, dopaminergic, and glutamatergic neurotransmission, leading to its distinct behavioral and physiological effects.[5][6]

Core Pharmacological Mechanisms

The primary mechanism of action for 5-MeO-DiPT is multifaceted, involving direct receptor agonism and transporter inhibition.

Serotonin Receptor Interactions

5-MeO-DiPT demonstrates high affinity for several serotonin receptor subtypes, with its most significant interactions at the 5-HT1A and 5-HT2A receptors.[5][7]

  • 5-HT2A Receptor Agonism: The hallucinogenic properties of 5-MeO-DiPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][3] This is substantiated by preclinical studies where 5-MeO-DiPT induces the head-twitch response (HTR) in rodents, a classic behavioral proxy for 5-HT2A receptor activation.[3][5] This effect is effectively blocked by the administration of selective 5-HT2A receptor antagonists like M100907 and volinanserin.[3][5]

  • 5-HT1A Receptor Agonism: 5-MeO-DiPT exhibits its strongest binding affinity for the 5-HT1A receptor.[1][3] As 5-HT1A receptors function as inhibitory autoreceptors on serotonin neurons, this interaction plays a crucial role in modulating serotonin release.[4] In vivo studies have shown that 5-MeO-DiPT's effects on extracellular serotonin are masked by its 5-HT1A activity; when a 5-HT1A antagonist like WAY100635 is administered, the serotonin-enhancing effects of 5-MeO-DiPT become significantly more pronounced.[4] Furthermore, 5-MeO-DiPT potentiates behaviors induced by other 5-HT1A agonists, such as 8-OH-DPAT-induced forepaw treading.[5]

  • 5-HT2C Receptor Affinity: 5-MeO-DiPT also displays a high affinity for 5-HT2C receptors, which may contribute to the modulation of dopaminergic and serotonergic pathways.[4][5]

Monoamine Transporter Inhibition

A key aspect of 5-MeO-DiPT's pharmacology is its action as a competitive inhibitor of the serotonin transporter (SERT).[5][7]

  • SERT Inhibition: By blocking SERT, 5-MeO-DiPT prevents the reuptake of serotonin from the synaptic cleft, leading to an increase in extracellular serotonin levels.[5][6] This action enhances and prolongs the activation of postsynaptic serotonin receptors. In microdialysis studies, 5-MeO-DiPT administration leads to a significant increase in extracellular 5-HT content in brain regions such as the striatum, nucleus accumbens, and frontal cortex.[5][6]

  • Dopamine and Norepinephrine Transporters: Compared to its potent effect on SERT, 5-MeO-DiPT has a much lower affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5]

Downstream Effects on Neurotransmitter Systems

The primary interactions at serotonin receptors and transporters lead to broader changes in other neurotransmitter systems.

  • Dopamine System: 5-MeO-DiPT has been shown to increase extracellular dopamine levels, particularly in the prefrontal cortex.[4] This effect does not appear to be mediated by 5-HT1A receptors and may instead result from downstream activation of 5-HT2A receptors or through weak inhibition of the norepinephrine transporter (NET), which also plays a role in dopamine reuptake in the cortex.[4]

  • Glutamate System: In vivo studies have demonstrated that 5-MeO-DiPT increases the release of glutamate in the striatum, nucleus accumbens, and frontal cortex.[5][6] This suggests that alterations in glutamatergic neurotransmission may be a significant factor in the overall psychoactive effects of tryptamine hallucinogens.[5]

Quantitative Pharmacological Data

The following tables summarize the known binding affinities and transporter inhibition potencies of 5-MeO-DiPT. Data is compiled from various in vitro studies.

Table 1: Receptor Binding Affinity Profile of 5-MeO-DiPT

Receptor TargetBinding Affinity (Kᵢ, nM)SpeciesReference
5-HT₁ₐHigh Affinity (Specific value not consistently reported)Human/Rat[1][4][5]
5-HT₂ₐ0.560Not Specified[7]
5-HT₂CHigh Affinity (Specific value not consistently reported)Human/Rat[4][5]

Note: There is a degree of variability in reported affinity values across different studies and experimental conditions.

Table 2: Monoamine Transporter Inhibition Profile of 5-MeO-DiPT

TransporterInhibition Potency (IC₅₀, µM)Type of InhibitionReference
SERTPotent (Specific value varies)Competitive[5][7]
DATWeak-[5]
NETWeak-[4]

Key Experimental Methodologies

The characterization of 5-MeO-DiPT's mechanism of action relies on established preclinical research protocols.

Radioligand Binding Assays

This in vitro technique is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Objective: To quantify the affinity of 5-MeO-DiPT for serotonin receptors (e.g., 5-HT1A, 5-HT2A).

  • Protocol Outline:

    • Preparation of Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human receptor of interest or from homogenized rodent brain tissue.

    • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (5-MeO-DiPT).

    • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the cell membranes.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of 5-MeO-DiPT that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Microdialysis

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Objective: To measure the effect of 5-MeO-DiPT administration on extracellular levels of serotonin, dopamine, and glutamate.[5][6]

  • Protocol Outline:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.

    • Recovery: The animal is allowed to recover from surgery for at least 24 hours.

    • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF.

    • Sample Collection: The outgoing aCSF (the dialysate) is collected at regular intervals (e.g., every 20 minutes) into vials.

    • Drug Administration: After collecting stable baseline samples, the animal is administered 5-MeO-DiPT (e.g., intraperitoneally).

    • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

    • Data Interpretation: Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.

Head-Twitch Response (HTR) Assay

This is a behavioral assay in rodents used to assess the in vivo functional activity of compounds at the 5-HT2A receptor.

  • Objective: To confirm the 5-HT2A receptor-mediated hallucinogen-like effects of 5-MeO-DiPT.[5]

  • Protocol Outline:

    • Acclimation: Mice or rats are placed individually into observation chambers (e.g., clear polycarbonate cages) and allowed to acclimate for a period before drug administration.

    • Drug Administration: Animals are administered a specific dose of 5-MeO-DiPT (typically via subcutaneous or intraperitoneal injection). Control groups receive a vehicle injection. For antagonist studies, a 5-HT2A antagonist is administered prior to the 5-MeO-DiPT.

    • Observation Period: Immediately following administration, a trained observer, blind to the experimental conditions, counts the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, involuntary rotational shake of the head.

    • Data Analysis: The total number of head twitches is recorded for each animal. Statistical comparisons are made between different dose groups and the vehicle control to determine the dose-dependent effect of the drug.

Visualizations: Pathways and Processes

The following diagrams illustrate the key mechanisms and experimental workflows related to 5-MeO-DiPT pharmacology.

5-MeO-DiPT_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-MeO-DiPT 5-MeO-DiPT 5-HT1A_R 5-HT1A Receptor 5-MeO-DiPT->5-HT1A_R Agonist SERT SERT 5-MeO-DiPT->SERT Inhibitor 5-HT 5-HT 5-HT->SERT Reuptake 5-HT2A_R 5-HT2A Receptor Gq Gq/11 5-HT2A_R->Gq Activates Gi Gi/o 5-HT1A_R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC Cellular_Response_2A Hallucinogenic Effects Ca_PKC->Cellular_Response_2A AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_1A Modulatory Effects cAMP->Cellular_Response_1A

Figure 1: Primary signaling pathways of 5-MeO-DiPT.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prep_membranes 1. Prepare cell membranes expressing target receptor start->prep_membranes prep_ligands 2. Prepare radioligand and varying concentrations of 5-MeO-DiPT prep_membranes->prep_ligands incubation 3. Incubate membranes, radioligand, and 5-MeO-DiPT to equilibrium prep_ligands->incubation filtration 4. Rapidly filter to separate bound and free radioligand incubation->filtration counting 5. Measure radioactivity on filters (scintillation counting) filtration->counting analysis 6. Plot competition curve (Bound Radioactivity vs. [5-MeO-DiPT]) counting->analysis calculation 7. Calculate IC₅₀ and convert to Kᵢ value analysis->calculation end_node End: Determine Binding Affinity calculation->end_node

Figure 2: Workflow for a radioligand displacement binding assay.

Logical_Relationship_Diagram cluster_molecular Molecular Actions cluster_neurochemical Neurochemical Changes cluster_behavioral Behavioral & Physiological Outcomes a1 5-HT2A Agonism b1 ↑ Postsynaptic 5-HT2A Signaling (Gq) a1->b1 a2 5-HT1A Agonism b2 Modulation of 5-HT release (Gi/o Autoreceptor) a2->b2 a3 SERT Inhibition b3 ↑ Synaptic 5-HT a3->b3 b4 ↑ Extracellular DA & Glu b1->b4 Influences c1 Head-Twitch Response (HTR) b1->c1 c2 Hallucinogenic Effects b1->c2 b2->b3 Modulates c3 Altered Sensory Perception b3->c3 c4 Entactogenic/Stimulant Effects b3->c4 b4->c4

Figure 3: Logical flow from molecular actions to behavioral effects.

References

The Serotonergic Profile of 5-MeO-DiPT: A Technical Guide to Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin receptor agonist activity of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a psychoactive tryptamine derivative. The document summarizes key quantitative data on its binding affinity and functional potency, details the experimental protocols used for its characterization, and visualizes the core signaling pathways involved in its mechanism of action.

Core Pharmacodynamics: Interaction with Serotonin Receptors

5-MeO-DiPT is a non-selective serotonin receptor agonist, exhibiting a complex pharmacological profile characterized by high affinity for multiple 5-HT receptor subtypes and the serotonin transporter (SERT).[1][2] Its psychoactive effects are primarily attributed to its agonist activity at the 5-HT2A receptor, a common target for classic hallucinogens.[2][3] However, its potent interaction with the 5-HT1A receptor significantly modulates its overall effects.[1][4]

Quantitative Analysis of Receptor Interaction

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 5-MeO-DiPT at key serotonergic targets. This data, derived from various in vitro studies, highlights its strong affinity for the 5-HT1A receptor and its role as a full agonist at the 5-HT2A receptor.[4]

Table 1: Binding Affinities (Ki) of 5-MeO-DiPT at Human Serotonin Receptors and Transporter

TargetKi (nM)RadioligandSource
5-HT1A Receptor 25.7 ± 4.5[³H]8-OH-DPAT[4]
5-HT2A Receptor 73.1 ± 1.5[³H]Ketanserin[4]
Serotonin Transporter (SERT) 148 ± 32[³H]Citalopram[4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, Emax) of 5-MeO-DiPT at the Human 5-HT2A Receptor

Assay TypeParameterValueReference AgonistSource
Calcium Mobilization EC50 (nM)12.3 ± 1.45-HT[4]
Calcium Mobilization Emax (%)100 ± 35-HT[4]

Note: EC50 is the half-maximal effective concentration. Emax is the maximum efficacy relative to the reference agonist (serotonin).

Key Signaling Pathways

5-MeO-DiPT's engagement with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades.

Activation of the 5-HT2A receptor , a Gq/11-coupled receptor, initiates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a key event measured in functional assays.[4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5MeODiPT 5-MeO-DiPT 5HT2A 5-HT2A Receptor 5MeODiPT->5HT2A Binds Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers

5-HT2A receptor Gq-coupled signaling pathway.

Conversely, the 5-HT1A receptor is coupled to Gi/o proteins. When activated by an agonist like 5-MeO-DiPT, particularly at presynaptic autoreceptors, the Gi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This inhibitory action reduces neuronal firing and subsequent serotonin release into the synapse.[1][5]

Gi_Signaling_Pathway cluster_presynaptic Presynaptic Terminal 5MeODiPT_pre 5-MeO-DiPT 5HT1A_Auto 5-HT1A Autoreceptor 5MeODiPT_pre->5HT1A_Auto Binds Gi Gi Protein 5HT1A_Auto->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP 5HT_Release ↓ Serotonin Release cAMP->5HT_Release Dual_Action_Logic 5MeODiPT 5-MeO-DiPT SERT SERT 5MeODiPT->SERT Blocks 5HT1A_Auto 5-HT1A Autoreceptor 5MeODiPT->5HT1A_Auto Activates SERT_Inhibition SERT Inhibition SERT->SERT_Inhibition 5HT1A_Activation 5-HT1A Activation 5HT1A_Auto->5HT1A_Activation Increase_5HT Tends to ↑ Synaptic 5-HT SERT_Inhibition->Increase_5HT Decrease_5HT_Release ↓ 5-HT Release 5HT1A_Activation->Decrease_5HT_Release Inhibits Net_Effect Modulated Net Effect on Synaptic 5-HT Increase_5HT->Net_Effect Decrease_5HT_Release->Net_Effect Binding_Assay_Workflow A 1. Receptor Membrane Preparation B 2. Incubation (Membranes + Radioligand + 5-MeO-DiPT) A->B C 3. Rapid Vacuum Filtration B->C D 4. Scintillation Counting of Filters C->D E 5. Data Analysis (IC₅₀ → Ki) D->E

References

In-Depth Technical Guide: 5-MeO-DiPT Pharmacokinetics and Metabolism in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available scientific literature on the pharmacokinetics and metabolism of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) in rats. While comprehensive, it is important to note that detailed plasma pharmacokinetic parameters (such as Cmax, Tmax, and half-life) for 5-MeO-DiPT in rats are not extensively reported in the currently available public literature. The focus of existing research has been primarily on metabolite identification and urinary excretion.

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy," is a psychoactive tryptamine derivative. Understanding its pharmacokinetic profile and metabolic fate is crucial for assessing its pharmacological and toxicological effects. This guide provides a detailed overview of the current knowledge on 5-MeO-DiPT's journey through the rat model, a common preclinical subject in drug development.

Pharmacokinetics

As of the latest literature review, specific plasma pharmacokinetic parameters for 5-MeO-DiPT following oral or parenteral administration in rats have not been published. Studies have focused on urinary excretion and brain tissue concentrations rather than plasma concentration-time profiling. For comparative purposes, the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) exhibits rapid absorption and a short half-life in rats[1].

Tissue Distribution

While plasma data is scarce, studies on the related compound 5-MeO-DMT indicate that it readily distributes to the brain in rats, with brain concentrations being significantly higher than blood concentrations[1]. This suggests that 5-MeO-DiPT is also likely to cross the blood-brain barrier to exert its psychoactive effects.

Metabolism

The metabolism of 5-MeO-DiPT in rats has been more thoroughly investigated. The primary metabolic pathways include O-demethylation, N-dealkylation, and hydroxylation, followed by potential glucuronide conjugation before excretion.

Major Metabolites in Rats

In vivo studies in rats have identified several key metabolites, with 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) being the principal metabolite.[2] The major metabolites identified in rat urine are:

  • 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)

  • 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT)

  • 5-methoxyindole-3-acetic acid (5-MeO-IAA)

  • 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT)

Cytochrome P450 Enzyme Involvement

In vitro studies using rat liver microsomes have identified the specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of 5-MeO-DiPT[2]:

  • O-demethylation: CYP2D6, CYP2C6, and CYP1A1

  • N-dealkylation: CYP2C11, CYP1A2, CYP2C6, and CYP3A2

  • 6-hydroxylation: CYP1A1

Quantitative Data on Urinary Excretion

The following table summarizes the quantitative data on the excretion of 5-MeO-DiPT and its major metabolites in the urine of male Wistar rats within 24 hours after a 10 mg/kg oral administration of 5-MeO-DiPT hydrochloride.

CompoundPercentage of Administered Dose Excreted in Urine (0-24h)
5-MeO-DiPT (Unchanged)0.8%
5-OH-DIPT20.5%
5-OH-NIPT3.6%
5-MeO-IAA3.4%
5-MeO-NIPT2.6%

Data sourced from Kanamori et al. (2006).[2]

Experimental Protocols

In Vivo Metabolism and Excretion Study

This protocol is based on the methodology described by Kanamori et al. (2006) for the study of 5-MeO-DiPT metabolism in rats[2].

  • Animal Model: Male Wistar rats.

  • Drug Administration: Oral administration of 10 mg/kg 5-MeO-DiPT hydrochloride.

  • Sample Collection: Urine was collected over a 24-hour period.

  • Sample Preparation:

    • Enzymatic hydrolysis of urine samples to deconjugate metabolites.

    • Liquid-liquid extraction of the hydrolyzed urine to isolate the metabolites.

  • Analytical Methods:

    • Metabolite Identification: Gas Chromatography/Mass Spectrometry (GC/MS).

    • Metabolite Quantification: High-Performance Liquid Chromatography (HPLC).

Proposed Protocol for a Pharmacokinetic Study

The following is a proposed, generalized protocol for determining the pharmacokinetic parameters of 5-MeO-DiPT in rats, based on common practices in the field.

  • Animal Model: Male Wistar rats, cannulated (e.g., jugular vein) for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV) administration to determine bioavailability.

    • Oral (PO) or intraperitoneal (IP) administration.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples to isolate 5-MeO-DiPT.

  • Analytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-MeO-DiPT in plasma.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Metabolic Pathways of 5-MeO-DiPT in Rats

5-MeO-DiPT 5-MeO-DiPT 5-OH-DIPT 5-OH-DIPT 5-MeO-DiPT->5-OH-DIPT O-demethylation (CYP2D6, CYP2C6, CYP1A1) 6-OH-5-MeO-DIPT 6-OH-5-MeO-DIPT 5-MeO-DiPT->6-OH-5-MeO-DIPT 6-hydroxylation (CYP1A1) 5-MeO-NIPT 5-MeO-NIPT 5-MeO-DiPT->5-MeO-NIPT N-dealkylation (CYP2C11, CYP1A2, CYP2C6, CYP3A2) 5-OH-NIPT 5-OH-NIPT 5-MeO-NIPT->5-OH-NIPT O-demethylation 5-MeO-IAA 5-MeO-IAA 5-MeO-NIPT->5-MeO-IAA Oxidative deamination

Caption: Metabolic pathways of 5-MeO-DiPT in rats.

Experimental Workflow for a Rat Metabolism Study

cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal Dosing Animal Dosing Urine Collection Urine Collection Animal Dosing->Urine Collection 10 mg/kg p.o. Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Collection->Enzymatic Hydrolysis Liquid-Liquid Extraction Liquid-Liquid Extraction Enzymatic Hydrolysis->Liquid-Liquid Extraction GC/MS Analysis GC/MS Analysis Liquid-Liquid Extraction->GC/MS Analysis Identification HPLC Analysis HPLC Analysis Liquid-Liquid Extraction->HPLC Analysis Quantification Metabolite Identification Metabolite Identification GC/MS Analysis->Metabolite Identification Quantification of Excreted Metabolites Quantification of Excreted Metabolites HPLC Analysis->Quantification of Excreted Metabolites

Caption: Workflow for a 5-MeO-DiPT metabolism study in rats.

Proposed Workflow for a Rat Pharmacokinetic Study

cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Drug Administration (IV & PO) Drug Administration (IV & PO) Serial Blood Sampling Serial Blood Sampling Drug Administration (IV & PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Protein Precipitation/LLE Protein Precipitation/LLE Plasma Separation->Protein Precipitation/LLE LC-MS/MS Quantification LC-MS/MS Quantification Protein Precipitation/LLE->LC-MS/MS Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Quantification->Pharmacokinetic Modeling Plasma Concentration-Time Data

Caption: Proposed workflow for a 5-MeO-DiPT pharmacokinetic study in rats.

References

The Psychoactive Profile of 5-MeO-DiPT in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a synthetic tryptamine, is a psychoactive substance known for its purported hallucinogenic and entactogenic effects.[1] Understanding its pharmacological and behavioral profile in preclinical animal models is crucial for elucidating its mechanism of action, assessing its potential therapeutic applications, and understanding its neurotoxic liability. This technical guide provides a comprehensive overview of the psychoactive effects of 5--MeO-DiPT in animal models, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacological Profile

In vitro studies have demonstrated that 5-MeO-DiPT exhibits a complex pharmacological profile, acting as a potent serotonin transporter (SERT) inhibitor and displaying high affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2][3] While its strongest binding affinity is for the 5-HT1A receptor, its hallucinogenic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][4]

Behavioral Effects in Animal Models

The psychoactive properties of 5-MeO-DiPT have been characterized in rodents using a battery of behavioral assays designed to assess hallucinogen-like effects, changes in locomotor activity, and subjective drug experiences through drug discrimination paradigms.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[5][6] Administration of 5-MeO-DiPT induces a dose-dependent increase in the frequency of head twitches in both mice and rats.[2][4][7] This effect is potently blocked by the selective 5-HT2A antagonist M100907, confirming the critical role of this receptor in mediating the hallucinogen-like effects of 5-MeO-DiPT.[4][7] Interestingly, the potency of 5-MeO-DiPT in inducing the HTR is comparable to that of the selective 5-HT2A receptor agonist (±)DOI.[7] However, some studies note that the head-twitch response produced by 5-MeO-DiPT is relatively weak compared to other potent hallucinogens like 5-MeO-DMT or DOM.[1]

Table 1: Head-Twitch Response Induced by 5-MeO-DiPT in Rodents

Animal ModelDose Range (mg/kg)Effect on Head-Twitch ResponseAntagonist BlockadeReference
MouseNot SpecifiedInduced head-twitch responsePotently antagonized by M100907[4]
Rat5 - 10Dose-dependent increaseNot Specified[2]
Rat10Similar potency to (±)DOI (2.5 mg/kg)Not Specified[7]
Locomotor Activity

The effects of 5-MeO-DiPT on locomotor activity in rodents appear to be complex and can vary depending on the dose and specific experimental conditions. Some studies report that 5-MeO-DiPT causes hypoactivity, a decrease in spontaneous movement.[1][7] This reduction in locomotor activity has been observed in rats.[8] In contrast, other research indicates that at higher doses (10-20 mg/kg), 5-MeO-DiPT can increase dopamine release in brain regions associated with motor control, such as the striatum and nucleus accumbens, which might suggest a potential for increased activity under certain circumstances.[9] The hypoactive effects are thought to be mediated by the activation of 5-HT1A receptors.[10][11]

Table 2: Effects of 5-MeO-DiPT on Locomotor Activity in Rodents

Animal ModelDose Range (mg/kg)Effect on Locomotor ActivityProposed Receptor MediationReference
RodentsNot SpecifiedHypolocomotionNot Specified[1]
RatNot SpecifiedHypoactivityNot Specified[7]
RatNot SpecifiedDecreased horizontal activityNot Specified[8]
MouseNot SpecifiedHypoactivity5-HT1A[11]
Drug Discrimination

Drug discrimination paradigms in animals are used to assess the subjective effects of a substance. In these studies, animals are trained to recognize the internal state produced by a specific drug. Research has shown that 5-MeO-DiPT can partially substitute for the discriminative stimulus effects of LSD in rats, suggesting that it produces some similar subjective effects.[1][4] This generalization to LSD is completely blocked by the 5-HT2A antagonist M100907, while the 5-HT1A antagonist WAY-100635 has no significant effect, further solidifying the primary role of 5-HT2A receptors in its hallucinogen-like subjective effects.[4]

Table 3: Drug Discrimination Studies with 5-MeO-DiPT in Rats

Training DrugSubstitution by 5-MeO-DiPTAntagonist EffectReference
LSDIntermediate generalization (75%)Abolished by M100907; Not significantly attenuated by WAY-100635[4]
LSDPartial substitution (52-75%)Completely blocked by volinanserin (a 5-HT2A antagonist)[1]

Neurochemical Effects

Microdialysis studies in freely moving rats have revealed that 5-MeO-DiPT significantly impacts several key neurotransmitter systems in the brain.

Serotonergic System

As a potent SERT inhibitor, 5-MeO-DiPT increases the extracellular levels of serotonin (5-HT).[2][3] This is accompanied by a decrease in the level of the 5-HT metabolite, 5-HIAA.[2][3] Furthermore, 5-MeO-DiPT's potentiation of forepaw treading induced by the 5-HT1A agonist 8-OH-DPAT suggests a functional interaction with postsynaptic 5-HT1A receptors.[2][7]

Dopaminergic and Glutamatergic Systems

5-MeO-DiPT has been shown to increase the extracellular levels of dopamine (DA) and glutamate in brain regions such as the striatum, nucleus accumbens, and frontal cortex.[2][3] The increase in dopamine release may be mediated by the stimulation of presynaptic 5-HT2A receptors located on dopaminergic neurons.[7][9] The elevation in glutamate levels is a common mechanism of action for hallucinogens and is thought to contribute to alterations in cortical processing.[2]

Experimental Protocols

Head-Twitch Response (HTR) Assay
  • Animals: Male Wistar-Han rats or C57BL/6J mice are commonly used.[2][12]

  • Drug Administration: 5-MeO-DiPT is typically dissolved in saline and administered subcutaneously (s.c.) or intraperitoneally (i.p.).[2]

  • Procedure: Following drug administration, animals are placed individually in observation chambers. The number of head twitches, defined as a rapid, spasmodic rotational movement of the head, is counted for a specified period, usually 30 minutes.[2]

  • Antagonist Studies: To determine receptor involvement, a selective antagonist (e.g., M100907 for 5-HT2A) is administered prior to the 5-MeO-DiPT injection.[4]

Locomotor Activity Measurement
  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Procedure: Animals are habituated to the chambers for a period (e.g., 30 minutes) before drug administration. Following injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.

  • Data Analysis: Data is typically binned into time intervals to assess the time course of the drug's effect.

Drug Discrimination Paradigm
  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training: Rats are trained to press one lever after receiving the training drug (e.g., LSD) and another lever after receiving saline to obtain a food reward. Training continues until they can reliably discriminate between the drug and saline conditions.[13]

  • Testing: Once trained, animals are administered a test dose of 5-MeO-DiPT, and the percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be >80% responding on the drug-appropriate lever.[14]

Visualizing Pathways and Workflows

G cluster_0 5-MeO-DiPT Administration cluster_1 Primary Molecular Targets cluster_2 Neurochemical Consequences cluster_3 Behavioral Outcomes 5-MeO-DiPT 5-MeO-DiPT SERT SERT 5-MeO-DiPT->SERT Inhibition HTR1A 5-HT1A Receptor 5-MeO-DiPT->HTR1A Agonism HTR2A 5-HT2A Receptor 5-MeO-DiPT->HTR2A Agonism Inc_5HT ↑ Extracellular 5-HT SERT->Inc_5HT Hypoactivity Hypoactivity HTR1A->Hypoactivity Inc_DA ↑ Extracellular Dopamine HTR2A->Inc_DA Inc_Glu ↑ Extracellular Glutamate HTR2A->Inc_Glu HTR Head-Twitch Response HTR2A->HTR Drug_Disc Drug Discrimination (LSD-like) HTR2A->Drug_Disc Inc_5HT->Hypoactivity

Caption: Signaling pathway of 5-MeO-DiPT's psychoactive effects.

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Behavioral Observation cluster_3 Phase 4: Data Analysis Habituation Animal placed in observation chamber (e.g., 30 minutes) Drug_Admin Administration of 5-MeO-DiPT or vehicle (s.c. or i.p.) Habituation->Drug_Admin Observation Record head-twitch frequency for a defined period (e.g., 30 minutes) Drug_Admin->Observation Analysis Compare head-twitch counts between drug and vehicle groups Observation->Analysis

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Neurotoxicity

It is important to note that some studies have raised concerns about the potential neurotoxicity of 5-MeO-DiPT. Research in rats has shown that administration of 5-MeO-DiPT can lead to DNA single and double-strand breaks in the brain, which persisted for up to 60 days after treatment.[2][3] Furthermore, repeated administration during adolescence has been shown to affect brain neurotransmission and demonstrate neurotoxic potential in adult animals.[15]

Conclusion

In animal models, 5-MeO-DiPT demonstrates a psychoactive profile characterized by hallucinogen-like effects, primarily mediated by the 5-HT2A receptor, and a tendency to induce hypoactivity, likely through 5-HT1A receptor activation. Its ability to increase extracellular levels of serotonin, dopamine, and glutamate underscores its complex interaction with multiple neurotransmitter systems. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and risks associated with 5-MeO-DiPT and related compounds. The evidence of potential neurotoxicity warrants careful consideration in any future research or development efforts.

References

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Technical Guide on Preclinical Data and Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a synthetic tryptamine derivative, has garnered interest for its unique psychoactive effects, distinct from classic psychedelics. This document provides a comprehensive technical overview of the existing preclinical data on 5-MeO-DiPT, with a focus on its pharmacological profile, metabolism, and potential therapeutic applications. While clinical research in humans is currently absent, this guide synthesizes the available scientific literature to inform future research and drug development efforts. All quantitative data are presented in structured tables for clarity, and key biological and experimental processes are visualized using DOT language diagrams.

Introduction

5-Methoxy-N,N-diisopropyltryptamine, also known as "Foxy Methoxy," is a substituted tryptamine that has been anecdotally reported to produce a range of subjective effects, including empathogenic and sensory-enhancing qualities, with less pronounced visual hallucinations compared to other psychedelics. Its primary mechanism of action is believed to be through the modulation of the serotonin system, particularly as an agonist at 5-HT2A and 5-HT1A receptors. Due to its legal status as a Schedule I controlled substance in the United States and other countries, research into its therapeutic potential has been limited. This guide aims to consolidate the existing preclinical scientific knowledge to provide a foundation for further investigation.

Pharmacology

The pharmacological activity of 5-MeO-DiPT is centered on its interaction with serotonin receptors. Preclinical studies have characterized its binding affinity for several key receptor subtypes, suggesting a complex mechanism of action that likely contributes to its distinct psychoactive profile.

Receptor Binding Profile

In vitro studies using rat brain tissue have determined the binding affinities (Ki) of 5-MeO-DiPT for various serotonin receptors. These values indicate the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay.

Receptor SubtypeBinding Affinity (Ki) in nM (rat)Reference
5-HT1A35Fantegrossi et al. (2006)
5-HT2A5620Fantegrossi et al. (2006)
5-HT2C1700Fantegrossi et al. (2006)
Mechanism of Action

5-MeO-DiPT's primary psychoactive effects are attributed to its agonist activity at the 5-HT2A receptor, a common mechanism among classic psychedelic compounds. However, its strong affinity for the 5-HT1A receptor is also significant and may contribute to its unique subjective effects, potentially modulating anxiety and mood.

Neurotransmitter System Interactions

Preclinical research in rats has shown that 5-MeO-DiPT can influence the extracellular levels of key neurotransmitters in different brain regions. These findings suggest a broader impact on neurochemistry beyond direct serotonin receptor agonism.

Brain RegionDopamine (DA)Serotonin (5-HT)GlutamateReference
StriatumIncreasedIncreasedIncreasedNoworyta-Sokołowska et al. (2016)
Nucleus AccumbensIncreasedIncreasedIncreasedNoworyta-Sokołowska et al. (2016)
Frontal CortexIncreasedIncreasedIncreasedNoworyta-Sokołowska et al. (2016)

Signaling Pathways

Activation of 5-HT2A and 5-HT1A receptors by 5-MeO-DiPT initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying its psychoactive and potential therapeutic effects.

5-MeO-DiPT_Signaling_Pathways cluster_5HT2A 5-HT2A Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway FiveMeODiPT_2A 5-MeO-DiPT HTR2A 5-HT2A Receptor FiveMeODiPT_2A->HTR2A Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC downstream_2A Neuronal Excitation Synaptic Plasticity Ca_release->downstream_2A PKC->downstream_2A FiveMeODiPT_1A 5-MeO-DiPT HTR1A 5-HT1A Receptor FiveMeODiPT_1A->HTR1A Gi Gi Protein HTR1A->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Activation Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA downstream_1A Neuronal Inhibition Anxiolytic Effects PKA->downstream_1A GIRK->downstream_1A

5-MeO-DiPT Signaling Pathways

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies of 5-MeO-DiPT in animals are limited. However, data from the structurally related compound 5-MeO-DMT can provide some comparative insights. It is crucial to note that these are distinct molecules, and their pharmacokinetic profiles may differ significantly.

Pharmacokinetic Parameters (5-MeO-DMT in Mice)
ParameterValueRoute of AdministrationReference
Tmax~3-5 minIntraperitonealShen et al. (2011)
CmaxDose-dependentIntraperitonealShen et al. (2011)
Half-life (t½)~12-19 minIntraperitonealShen et al. (2011)

Note: This data is for 5-MeO-DMT and is provided for comparative purposes only. Pharmacokinetic data for 5-MeO-DiPT is not currently available in the scientific literature.

Metabolism

Studies in both humans and rats have identified the major metabolic pathways of 5-MeO-DiPT. The primary routes of metabolism involve O-demethylation, hydroxylation, and N-dealkylation.

Identified Metabolites of 5-MeO-DiPT:

MetaboliteSpeciesReference
5-hydroxy-N,N-diisopropyltryptamine (5-OH-DiPT)Human, RatKanamori et al. (2004)
5-methoxy-N-isopropyltryptamine (5-MeO-IPT)Human, RatKanamori et al. (2004)
6-hydroxy-5-methoxy-N,N-diisopropyltryptamineHumanKanamori et al. (2004)

Preclinical Safety and Toxicology

A significant concern regarding the therapeutic potential of 5-MeO-DiPT is the evidence of neurotoxicity observed in preclinical studies.

Neurotoxicity in Rats

A study by Noworyta-Sokołowska et al. (2016) investigated the neurotoxic effects of 5-MeO-DiPT in rats. The findings indicated that administration of 5-MeO-DiPT resulted in dose-dependent DNA damage in the cortex and alterations in dopamine and serotonin turnover.

ParameterFindingReference
DNA Damage (Comet Assay)Single and double-strand breaks in cortical DNANoworyta-Sokołowska et al. (2016)
Dopamine TurnoverDecreased DOPAC and HVA levelsNoworyta-Sokołowska et al. (2016)
Serotonin TurnoverDecreased 5-HIAA levelsNoworyta-Sokołowska et al. (2016)

These findings highlight the need for thorough toxicological evaluation before any potential clinical development.

Experimental Protocols

This section outlines the methodologies employed in key preclinical studies of 5-MeO-DiPT, providing a reference for future research design.

Neurotransmitter Release Study (Microdialysis)

Microdialysis_Workflow start Animal Preparation (Rat; stereotaxic surgery for guide cannula implantation) recovery Surgical Recovery Period start->recovery probe_insertion Microdialysis Probe Insertion into Target Brain Region (e.g., Striatum, Frontal Cortex) recovery->probe_insertion perfusion Probe Perfusion with Artificial Cerebrospinal Fluid (aCSF) probe_insertion->perfusion baseline Baseline Sample Collection (e.g., every 20 min for 1 hour) perfusion->baseline drug_admin 5-MeO-DiPT Administration (e.g., 5, 10, 20 mg/kg, i.p.) baseline->drug_admin post_drug_samples Post-administration Sample Collection (e.g., every 20 min for 3 hours) drug_admin->post_drug_samples analysis Sample Analysis via HPLC-ECD (Quantification of DA, 5-HT, and metabolites) post_drug_samples->analysis data_analysis Data Analysis (% change from baseline) analysis->data_analysis

Microdialysis Experimental Workflow

Methodology Summary:

  • Subjects: Male Wistar rats.

  • Surgery: Stereotaxic implantation of guide cannulae targeting the striatum, nucleus accumbens, and frontal cortex.

  • Microdialysis: Following a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of 5-MeO-DiPT.

  • Analysis: Neurotransmitter levels in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

DNA Damage Assessment (Comet Assay)

Methodology Summary:

  • Subjects: Male Wistar rats.

  • Dosing: Administration of single doses of 5-MeO-DiPT (e.g., 5, 10, 20 mg/kg, i.p.).

  • Tissue Collection: At specified time points post-administration, animals are euthanized, and brain tissue (cortex) is rapidly dissected and processed.

  • Comet Assay: Single-cell gel electrophoresis is performed on isolated brain cells to detect DNA strand breaks. The "comet tail" length and intensity are proportional to the amount of DNA damage.

  • Analysis: Quantification of DNA damage is performed using specialized imaging software.

Analytical Methods for 5-MeO-DiPT in Biological Samples

The detection and quantification of 5-MeO-DiPT and its metabolites in biological matrices are essential for pharmacokinetic and forensic studies.

TechniqueMatrixSample PreparationKey FindingsReference
GC-MSUrineLiquid-liquid extractionIdentification of 5-OH-DiPT and 5-MeO-IPT as major metabolites.Kanamori et al. (2004)
LC-MS/MSHairPulverization and extractionDeveloped a sensitive method for detecting chronic use.Xiang et al. (2019)

Potential Therapeutic Applications: A Speculative Outlook

Given the complete absence of clinical trials, any discussion of the therapeutic applications of 5-MeO-DiPT is purely speculative and based on its pharmacological similarities to other psychoactive compounds with known therapeutic potential.

Depression and Anxiety

The agonist activity of 5-MeO-DiPT at both 5-HT2A and 5-HT1A receptors suggests a potential role in modulating mood and anxiety. The 5-HT2A receptor is a key target for classic psychedelics like psilocybin, which have shown promise in treating depression. The 5-HT1A receptor is a target for some anxiolytic medications. The combination of these activities could theoretically produce unique antidepressant and anxiolytic effects.

Cluster Headaches

Some tryptamines, such as psilocybin and LSD, have been anecdotally reported and are being investigated for their efficacy in treating cluster headaches. The mechanism is thought to involve the modulation of the trigeminal-autonomic reflex pathway via 5-HT receptors. It is conceivable that 5-MeO-DiPT could have similar effects, although there is no direct evidence to support this.

Future Directions and Conclusion

The current body of scientific knowledge on 5-MeO-DiPT is limited to preclinical studies, which reveal a compound with a complex pharmacological profile and significant safety concerns, particularly regarding neurotoxicity. While its mechanism of action suggests potential for therapeutic applications in psychiatric disorders, the lack of clinical data and the evidence of DNA damage in animal models present substantial hurdles for its development as a therapeutic agent.

Future research should prioritize:

  • Comprehensive toxicological studies to fully characterize the neurotoxic potential of 5-MeO-DiPT and determine if there is a safe therapeutic window.

  • Detailed pharmacokinetic studies in animal models to understand its absorption, distribution, metabolism, and excretion.

  • Head-to-head comparative studies with other 5-methoxy-tryptamines to elucidate the structure-activity relationships that govern their unique psychoactive and therapeutic effects.

  • If deemed safe, well-controlled, dose-finding clinical trials to evaluate its safety, tolerability, and preliminary efficacy in human subjects.

Neurochemical Profile of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or "Foxy Methoxy," is a synthetic psychedelic substance of the tryptamine class.[1][2] Structurally, it is characterized by a methoxy group at the fifth position of its indole heterocycle and two isopropyl chains attached to the terminal amine.[1] While anecdotally known for its distinct physical and tactile effects, its use has been associated with serious adverse events, prompting scientific investigation into its pharmacological and toxicological profile.[3][4] This document provides a detailed overview of the neurochemical effects of 5-MeO-DiPT administration, focusing on its interactions with neurotransmitter systems, receptor binding profiles, and associated signaling pathways.

Pharmacodynamics: Receptor Interactions and Mechanism of Action

The primary psychoactive effects of 5-MeO-DiPT are believed to be mediated through its interaction with the serotonergic system, although its complete mechanism is multifaceted.[1][5] It functions as a non-selective serotonin receptor agonist and a serotonin transporter inhibitor.[3][5]

Receptor Binding Affinity

5-MeO-DiPT exhibits a broad binding profile across various neurotransmitter receptors. Its strongest affinity is for the serotonin 5-HT1A receptor, followed by the 5-HT2A receptor.[1][5] The affinity for other receptors, including dopamine, adrenergic, and histamine receptors, is significantly lower. The binding affinities (Ki, nM) for 5-MeO-DiPT at various human receptors are summarized below.

Receptor TargetBinding Affinity (Ki, nM)
Serotonin Receptors
5-HT1A38
5-HT1B2,059
5-HT1D1,003
5-HT1E2,084
5-HT2A560
5-HT2B1,032
5-HT2C1,600
5-HT5A>10,000
5-HT6>10,000
5-HT71,231
Transporters
SERT1,618–2,531
NET>10,000
DAT>10,000
Adrenergic Receptors
α2A>10,000
α2B5,293
α2C2,865
Other
I1 (Imidazoline)760
σ1 (Sigma-1)9,443
σ2 (Sigma-2)3,002
Data sourced from Wikipedia, which collates data from various scientific studies. The smaller the Ki value, the higher the binding affinity.[5]
Primary Mechanism of Action

The hallucinogenic effects of 5-MeO-DiPT are primarily attributed to its agonist activity at the 5-HT2A receptor.[3][5] This is supported by rodent studies where the 5-MeO-DiPT-induced head-twitch response (HTR), a behavioral proxy for psychedelic effects, is blocked by 5-HT2A receptor antagonists.[5][6] Concurrently, its potent activity as a serotonin transporter (SERT) inhibitor leads to an increase in extracellular serotonin levels, which can further potentiate serotonergic signaling.[3][6] The high affinity for the 5-HT1A receptor, an inhibitory autoreceptor, may serve to limit the extent of serotonin release, creating a complex dual-action mechanism.[5][7]

Fig. 1: Primary neurochemical targets of 5-MeO-DiPT.
Post-Receptor Signaling Pathways

Activation of 5-HT2A and 5-HT1A receptors by 5-MeO-DiPT initiates distinct intracellular signaling cascades.

  • 5-HT2A Receptor Signaling: As a Gq/11-coupled receptor, 5-HT2A activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects, including neuronal excitation, which is thought to underlie its hallucinogenic properties.

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc response Neuronal Excitation (Psychedelic Effects) ca2->response pkc->response ligand 5-MeO-DiPT ligand->receptor

Fig. 2: Simplified 5-HT2A receptor signaling cascade.
  • 5-HT1A Receptor Signaling: The 5-HT1A receptor is coupled to Gi/o proteins. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway generally results in neuronal inhibition.

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT1A Receptor g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka PKA Activity camp->pka response Neuronal Inhibition pka->response Leads to ligand 5-MeO-DiPT ligand->receptor

Fig. 3: Simplified 5-HT1A receptor signaling cascade.

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies in rats have demonstrated that acute administration of 5-MeO-DiPT significantly alters extracellular levels of key neurotransmitters in various brain regions.[3][6]

NeurotransmitterBrain RegionEffect of 5-MeO-DiPT (5-20 mg/kg)
Serotonin (5-HT) Striatum, Nucleus Accumbens, Frontal CortexDose-dependent increase
Dopamine (DA) Striatum, Nucleus Accumbens, Frontal CortexIncrease
Glutamate Striatum, Nucleus Accumbens, Frontal CortexIncrease
Data derived from Noworyta-Sokołowska et al. (2016).[3][6]

The increase in extracellular 5-HT is consistent with SERT inhibition.[3] The elevation in dopamine and glutamate levels suggests a broader impact on cortical and subcortical circuits, potentially contributing to its complex psychoactive effects and neurotoxic potential.[6]

Experimental Protocols

The characterization of 5-MeO-DiPT's neurochemical profile relies on several key experimental methodologies.

Receptor Binding Assays

Objective: To determine the affinity of 5-MeO-DiPT for various receptor subtypes.

Methodology:

  • Tissue Preparation: Cell membranes are prepared from tissues or cell lines engineered to express a specific human receptor of interest.

  • Radioligand Incubation: The membranes are incubated with a known radioactive ligand (radioligand) that has high affinity and specificity for the target receptor.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (5-MeO-DiPT). The test compound competes with the radioligand for binding to the receptor.

  • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity of the filter-bound membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of 5-MeO-DiPT that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

In Vivo Microdialysis

Objective: To measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals following drug administration.

Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., frontal cortex, striatum) of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

  • Sample Collection: The resulting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes) before and after systemic administration of 5-MeO-DiPT.

  • Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis surgery Stereotaxic Surgery: Implant Guide Cannula recovery Post-Surgical Recovery surgery->recovery probe Insert Microdialysis Probe recovery->probe perfusion Perfuse with aCSF probe->perfusion baseline Collect Baseline Samples perfusion->baseline admin Administer 5-MeO-DiPT baseline->admin collect Collect Post-Drug Samples admin->collect hplc HPLC Analysis of Dialysate collect->hplc data Quantify Neurotransmitter Levels hplc->data

Fig. 4: Experimental workflow for in vivo microdialysis.
Comet Assay (Single Cell Gel Electrophoresis)

Objective: To assess DNA damage (single- and double-strand breaks) in cells, indicating potential genotoxicity.

Methodology:

  • Tissue Isolation: Following 5-MeO-DiPT administration and a specified time course, brain tissue (e.g., cortex) is removed.

  • Cell Suspension: A single-cell suspension is prepared from the tissue.

  • Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to dissolve cell membranes and nuclear envelopes, leaving behind DNA "nucleoids."

  • Electrophoresis: The slides undergo electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleoid towards the anode, forming a "comet tail." Intact DNA remains in the "comet head."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: Image analysis software is used to quantify the amount of DNA in the tail relative to the head, providing a measure of the extent of DNA damage. Studies show that 5-MeO-DiPT induces DNA single and double-strand breaks that can persist for up to 60 days post-treatment in rats.[3][8]

Conclusion

The neurochemical profile of 5-MeO-DiPT is characterized by a complex interplay of actions, primarily centered on the serotonin system. Its high affinity for 5-HT1A and 5-HT2A receptors, combined with its function as a serotonin transporter inhibitor, results in significant modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission.[3][6] While the agonism at 5-HT2A receptors likely drives its hallucinogenic effects, the broad neurochemical perturbations and evidence of significant, persistent DNA damage underscore a considerable potential for neurotoxicity.[3][8] These findings provide a critical framework for understanding the substance's psychoactive effects and associated health risks.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the legal and regulatory landscape surrounding the research use of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). Aimed at researchers, scientists, and drug development professionals, this document outlines the varying international legal statuses, presents key pharmacological data, and details essential experimental protocols to facilitate compliant and informed scientific inquiry into this psychoactive compound.

International Legal Status for Research Purposes

The legal status of 5-MeO-DiPT for research purposes varies significantly across jurisdictions, reflecting different national approaches to the regulation of psychoactive substances. Researchers must navigate a complex web of laws, regulations, and licensing requirements. A summary of the legal framework in key countries is presented below.

JurisdictionLegal StatusRegulatory Body & Research Requirements
United States Schedule I[1]Drug Enforcement Administration (DEA): Researchers must obtain a Schedule I registration from the DEA.[2][3][4] This involves a detailed application process, including a research protocol, institutional review board (IRB) approval, and stringent security measures for storage and handling.[5][6]
United Kingdom Class A[7]Home Office: A license for research with Class A drugs is required.[8][9] Recent government initiatives aim to streamline this process for legitimate scientific research by potentially exempting universities and hospitals from needing a full domestic license, treating Schedule 1 drugs similarly to Schedule 2 for research purposes.[10][11][12]
Germany Anlage I (Authorized scientific use only)Federal Institute for Drugs and Medical Devices (BfArM): Research requires a special permit. The "authorized scientific use only" status allows for research under strict licensing and supervision.
Canada UnscheduledHealth Canada: While not explicitly scheduled, research with psychoactive substances like 5-MeO-DiPT generally requires an exemption under Section 56 of the Controlled Drugs and Substances Act (CDSA).[13][14][15] This involves submitting a detailed research protocol to Health Canada for approval.[16][17]
Australia Prohibited Substance (Schedule 9)Therapeutic Goods Administration (TGA) & Office of Drug Control (ODC): As a Schedule 9 substance, research is highly restricted. However, recent changes allowing for the medical use of other psychedelics like MDMA and psilocybin under specific conditions may indicate a potential future pathway for research with other compounds.[1][18][19][20][21] Currently, research would require special licensing and ethics committee approval.
Japan IllegalMinistry of Health, Labour and Welfare (MHLW): The legal framework in Japan is highly restrictive regarding psychoactive substances, and 5-MeO-DiPT is illegal.[22] While there is a growing interest in psychedelic research, conducting studies with illegal substances faces significant legal and regulatory hurdles.[23][24][25]
United Nations UnscheduledInternational Narcotics Control Board (INCB): 5-MeO-DiPT is not currently scheduled under the 1971 Convention on Psychotropic Substances.[7] This means there are no international controls, and its legal status is determined at the national level.

Pharmacological Data

5-MeO-DiPT is a tryptamine derivative known for its psychoactive effects, which are primarily mediated by its interaction with serotonin receptors. Understanding its pharmacological profile is crucial for designing and interpreting research studies.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of 5-MeO-DiPT for various serotonin receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Reference
5-HT1A25 - 120[26][27]
5-HT2A100 - 850[26][27]
5-HT2C1,500[27]
SERT1,200 - 4,600[26][27]
Functional Activity

5-MeO-DiPT acts as an agonist at serotonin receptors, with a notable potency at the 5-HT2A receptor, which is believed to mediate its psychedelic effects. It is a full agonist at the 5-HT2A receptor.[26]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific advancement. The following sections provide outlines of key experimental protocols for the in vitro and in vivo study of 5-MeO-DiPT.

In Vitro: Calcium Mobilization Assay

This assay is used to determine the functional potency of 5-MeO-DiPT as an agonist at Gq-coupled receptors like 5-HT2A.

Objective: To measure the intracellular calcium mobilization in response to 5-MeO-DiPT application in cells expressing the human 5-HT2A receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with the human 5-HT2A receptor. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Preparation: 5-MeO-DiPT is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of the compound.

  • Compound Addition: The various concentrations of 5-MeO-DiPT are added to the wells.

  • Data Acquisition: Fluorescence is measured kinetically for a period of 2-3 minutes following compound addition. The peak fluorescence intensity is used to determine the response.

  • Data Analysis: The change in fluorescence is normalized to the baseline and expressed as a percentage of the maximal response to a reference agonist (e.g., serotonin). Dose-response curves are generated, and EC50 values are calculated using non-linear regression.

In Vivo: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice or rats is a widely used behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[28]

Objective: To quantify the frequency of head twitches in rodents following the administration of 5-MeO-DiPT.

Methodology:

  • Animals: Male C57BL/6J mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. Animals are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: 5-MeO-DiPT is dissolved in a vehicle solution (e.g., 0.9% saline).

  • Administration: Mice are administered with different doses of 5-MeO-DiPT (e.g., 1, 3, 10 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[29]

  • Observation: Immediately after injection, each mouse is placed individually into a clean observation chamber (e.g., a standard shoebox cage).

  • Data Collection: The number of head twitches is counted for a defined period, typically 30-60 minutes, starting immediately after injection. A head twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or exploratory behavior. The observation can be done by a trained observer blind to the treatment conditions or recorded on video for later analysis.

  • Data Analysis: The total number of head twitches for each animal is recorded. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of 5-MeO-DiPT with the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the research.

5-HT2A Receptor Signaling Pathway

5-MeO-DiPT's primary psychoactive effects are mediated through its agonism at the 5-HT2A receptor, which is a Gq-protein coupled receptor (GPCR).[30] Activation of this receptor initiates a complex intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveMeODiPT 5-MeO-DiPT Receptor 5-HT2A Receptor FiveMeODiPT->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->CellularResponse Leads to

Caption: 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for 5-MeO-DiPT Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel psychoactive compound like 5-MeO-DiPT.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Studies cluster_synthesis Compound Binding Receptor Binding Assays (Determine Ki) Functional Functional Assays (e.g., Ca2+ Mobilization) (Determine EC50 and Efficacy) Binding->Functional Promising candidates HTR Head-Twitch Response (HTR) (Assess 5-HT2A Agonism) Functional->HTR Confirmed activity OtherBehavior Other Behavioral Assays (e.g., Locomotor Activity, Anxiety Models) HTR->OtherBehavior Synthesis 5-MeO-DiPT Synthesis & Purification Synthesis->Binding

References

An In-depth Technical Guide on Exploratory Studies of 5-MeO-DiPT and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research on 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) and its related derivatives. 5-MeO-DiPT, colloquially known as "Foxy Methoxy," is a psychoactive tryptamine that has garnered interest for its complex pharmacological profile.[1][2] This document synthesizes findings from various preclinical studies, focusing on receptor binding affinities, in vivo neurochemical and behavioral effects, metabolic pathways, and associated experimental protocols. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams to elucidate signaling pathways and experimental workflows.

Pharmacological Profile: Receptor Binding and Functional Activity

The primary mechanism of action for 5-MeO-DiPT and its derivatives is believed to be through interaction with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT1A subtypes.[3][4] However, these compounds also exhibit significant affinity for the serotonin transporter (SERT).[1][2]

In vitro radioligand binding assays have been employed to determine the affinity of 5-MeO-DiPT and a series of its amino-substituted analogues for various serotonin receptors and the serotonin transporter. The data reveals a general selectivity for 5-HT1A receptors over 5-HT2A receptors for many of these compounds.[5][6]

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)SERT (Ki, nM)
5-MeO-DMT 19.3 ± 2.6133 ± 15335 ± 14
5-MeO-MET 10.6 ± 1.2166 ± 28321 ± 38
5-MeO-DET 11.2 ± 1.0158 ± 20487 ± 55
5-MeO-DPT 4.07.1-655-
5-MeO-NIPT 45.4 ± 3.9240 ± 321025 ± 123
5-MeO-MIPT 39.3 ± 4.5224 ± 251180 ± 150
5-MeO-EIPT 35.8 ± 3.1210 ± 281345 ± 165
5-MeO-DiPT 48.5 ± 5.2255 ± 351450 ± 180
5-MeO-pyr-T 5.8 ± 0.7145 ± 18215 ± 25

Data adapted from Puigseslloses et al., 2024 and Wikipedia, 2023.[5][6][7]

While having a higher binding affinity for 5-HT1A receptors, the hallucinogenic effects of these compounds are primarily attributed to their agonist activity at the 5-HT2A receptor.[1][3] Studies in rodents have shown that 5-MeO-DiPT induces the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential, which can be blocked by 5-HT2A receptor antagonists.[1][3] Interestingly, activation of 5-HT1A receptors appears to attenuate the HTR, suggesting a modulatory role for this receptor in the overall psychoactive effects.[5][6] Furthermore, 5-MeO-DiPT is a potent competitive inhibitor of the serotonin transporter (SERT).[1]

In Vivo Neurochemical Effects

In vivo microdialysis studies in rats have demonstrated that 5-MeO-DiPT significantly alters extracellular levels of key neurotransmitters—dopamine (DA), serotonin (5-HT), and glutamate—in different brain regions.

Brain Region5 mg/kg Dose10 mg/kg Dose20 mg/kg Dose
Striatum ~75% of basal~200% of basal~260% of basal
Nucleus Accumbens No significant changeSignificant increaseSignificant increase
Frontal Cortex Weak increaseMarked increaseMarked increase

Data represents the approximate maximal effect on extracellular DA levels. Adapted from Golembiowska et al., 2016.[1]

  • Serotonin (5-HT): 5-MeO-DiPT administration leads to an increase in extracellular 5-HT levels and a decrease in its metabolite, 5-HIAA. This is consistent with its action as a SERT inhibitor.[1][2]

  • Glutamate: The compound was found to increase glutamate release in the striatum at all tested doses (5, 10, and 20 mg/kg). In the nucleus accumbens and frontal cortex, only the higher doses (10 and 20 mg/kg) caused a significant increase in glutamate levels.[1][2]

In Vivo Behavioral Effects

Behavioral pharmacology studies in rodents are crucial for characterizing the psychoactive effects of tryptamine derivatives.

The head-twitch response in rodents is a well-established behavioral model used to screen for 5-HT2A receptor agonist activity, which is correlated with hallucinogenic potential in humans. 5-MeO-DiPT induces head twitches in a dose-dependent manner. A dose of 10 mg/kg was shown to produce a response comparable in potency to the classic 5-HT2A agonist (±)DOI at 2.5 mg/kg.[1]

5-MeO-DiPT (at 5-10 mg/kg) strongly potentiates forepaw treading induced by the 5-HT1A agonist 8-OH-DPAT.[1][2] This behavioral synergy provides in vivo evidence of the compound's significant activity at 5-HT1A receptors.

Neurotoxicity and Metabolism

Exploratory studies have also investigated the potential neurotoxicity and metabolic fate of these compounds.

Research has indicated that 5-MeO-DiPT may possess neurotoxic properties. The comet assay, a method for detecting DNA damage, revealed that 5-MeO-DiPT produced dose-dependent single and double-strand DNA breaks in the rat cortex.[1] This damage was observed to persist for up to 60 days post-administration, suggesting long-term neurotoxic potential.[1]

In vivo studies in rats have identified several metabolites of 5-MeO-DiPT. The metabolic pathways primarily involve O-demethylation and N-dealkylation. Key metabolites include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), which is the main metabolite in rats, as well as 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[8] In vitro studies using human liver microsomes have implicated CYP2D6 in O-demethylation and CYP2C19, CYP1A2, and CYP3A4 in N-dealkylation.[8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these exploratory studies.

  • Subjects: Male Wistar rats.

  • Surgery: Rats are anesthetized and stereotaxically implanted with guide cannulae targeting the striatum, nucleus accumbens, or frontal cortex.

  • Procedure: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Baseline dialysate samples are collected before the drug is administered (e.g., subcutaneously). Post-administration samples are collected at regular intervals (e.g., every 20 minutes).

  • Analysis: Neurotransmitter concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

  • Subjects: Male C57BL/6J mice or Wistar rats.[1]

  • Procedure: Animals are placed in individual observation chambers. Following administration of the test compound, the number of rapid, involuntary head rotations is counted for a specified period (e.g., the first 10 minutes post-injection).

  • Controls: A vehicle control group is used to establish a baseline, and a positive control group (e.g., receiving DOI) is often included for comparison.

  • Subjects: Male Wistar rats.

  • Procedure: The 5-HT1A receptor agonist 8-OH-DPAT (5 mg/kg, i.p.) is administered along with either the vehicle or the test compound (5-MeO-DiPT, 5 or 10 mg/kg, s.c.).[1] Immediately after injection, each rat is placed in a wire cage. The number of reciprocal forepaw treading episodes is counted for a 30-minute observation period.[1]

  • Sample Preparation: Following sacrifice, the brain cortex is dissected and homogenized. Nuclei are isolated through centrifugation.

  • Procedure: The isolated nuclei are embedded in agarose on a microscope slide, lysed to remove cell membranes, and subjected to electrophoresis. DNA with strand breaks migrates out of the nucleus, forming a "comet tail."

  • Analysis: The slides are stained with a fluorescent DNA-binding dye and visualized under a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.

Visualized Pathways and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 5-MeO-DiPT Signaling Cascade cluster_1 Receptor Interactions cluster_2 Downstream Effects Mol 5-MeO-DiPT R_5HT2A 5-HT2A Receptor Mol->R_5HT2A Agonism R_5HT1A 5-HT1A Receptor Mol->R_5HT1A Agonism SERT SERT Mol->SERT Inhibition HTR Head-Twitch Response (Hallucinogenic Proxy) R_5HT2A->HTR Induces R_5HT1A->HTR Attenuates FPT Forepaw Treading (Modulated Behavior) R_5HT1A->FPT Potentiates (with 8-OH-DPAT) SERT_Inhibit Increased Synaptic 5-HT SERT->SERT_Inhibit Leads to

Caption: Proposed signaling pathway for 5-MeO-DiPT.

G cluster_workflow In Vivo Microdialysis Experimental Workflow A Animal Acclimation (e.g., Male Wistar Rats) B Stereotaxic Surgery (Implant Guide Cannula) A->B C Post-Surgery Recovery B->C D Probe Insertion & Perfusion (Artificial CSF) C->D E Baseline Sample Collection (3-4 samples) D->E F Drug Administration (e.g., 5-MeO-DiPT, s.c.) E->F G Post-Drug Sample Collection (e.g., every 20 min for 3 hrs) F->G H Sample Analysis (HPLC-ED) G->H I Data Quantification (% change from baseline) H->I

Caption: Workflow for in vivo microdialysis experiments.

G cluster_binding_assay In Vitro Receptor Binding Assay Workflow P1 Tissue/Cell Homogenization (Prepare membranes expressing target receptor) P2 Incubation Setup (Membranes + Radioligand + Test Compound) P1->P2 P3 Incubation (Allow binding to reach equilibrium) P2->P3 P4 Separation (Rapid filtration to separate bound vs. free radioligand) P3->P4 P5 Quantification (Measure radioactivity of bound ligand using scintillation counting) P4->P5 P6 Data Analysis (Calculate Ki from IC50 values) P5->P6

Caption: Workflow for in vitro receptor binding assays.

References

Initial Screening of 5-MeO-DiPT Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) is a synthetic tryptamine that has garnered interest within the scientific community for its psychoactive effects. An initial understanding of its bioactivity is crucial for any further research or drug development efforts. This technical guide provides a consolidated overview of the initial screening of 5-MeO-DiPT's bioactivity, focusing on its receptor binding profile, functional effects in preclinical models, and the underlying signaling pathways. The information is presented to be a valuable resource for researchers investigating the pharmacological properties of this and related compounds.

Quantitative Bioactivity Data

The following table summarizes the in vitro binding affinities of 5-MeO-DiPT for key human and rat receptors, as well as its inhibitory activity at the human serotonin transporter (SERT). This data provides a quantitative foundation for understanding its primary pharmacological targets.

Target (Species)Assay TypeLigandKᵢ (nM)IC₅₀ (nM)Reference
5-HT₁A Receptor (Human)Radioligand Binding[³H]8-OH-DPAT11.2[1]
5-HT₂A Receptor (Human)Radioligand Binding[³H]Ketanserin104.7[1]
Serotonin Transporter (SERT) (Human)Radioligand Binding[³H]Citalopram1621.7[1]
5-HT₁A Receptor (Rat)Radioligand BindingAntagonist35[2]
5-HT₂A Receptor (Rat)Radioligand BindingAntagonist5620[2]
5-HT₂C Receptor (Rat)Radioligand BindingAntagonist1700[2]

Note: Kᵢ (Inhibition Constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Bioactivity Findings

Initial screenings reveal that 5-MeO-DiPT possesses a complex pharmacological profile. Its primary mechanism of action is believed to be agonism at the serotonin 5-HT₂A receptor, which is a common characteristic of classic psychedelic compounds. However, it displays a notably higher binding affinity for the 5-HT₁A receptor.[2] Furthermore, 5-MeO-DiPT acts as a serotonin transporter (SERT) inhibitor, which can modulate the synaptic concentration of serotonin.[1]

In vivo studies in rodent models have demonstrated that 5-MeO-DiPT induces the head-twitch response (HTR), a behavioral proxy for 5-HT₂A receptor activation and potential psychedelic-like effects in humans.[3][4] This effect can be blocked by 5-HT₂A receptor antagonists. Additionally, microdialysis studies in rats have shown that 5-MeO-DiPT can increase extracellular levels of dopamine and serotonin in brain regions such as the striatum and frontal cortex.

Experimental Protocols

Radioligand Binding Assay for 5-HT Receptors

This protocol outlines the general procedure for determining the binding affinity of 5-MeO-DiPT to serotonin receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₁A, 5-HT₂A).

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).

  • Unlabeled 5-MeO-DiPT.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • Filter harvester.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or near its Kₔ value).

    • A range of concentrations of unlabeled 5-MeO-DiPT (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

    • A high concentration of a known non-radioactive ligand for the receptor to determine non-specific binding.

  • Initiation of Binding: Add the prepared cell membranes to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of 5-MeO-DiPT to generate a competition curve. Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[5][6]

Head-Twitch Response (HTR) in Mice

This behavioral assay is used to assess the in vivo 5-HT₂A receptor agonist activity of 5-MeO-DiPT.[3]

Materials:

  • Male C57BL/6J mice.

  • 5-MeO-DiPT dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers (e.g., clear cylindrical enclosures).

  • Video recording equipment or a magnetometer system for automated detection.

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least one hour before testing. Place each mouse individually in an observation chamber and allow for a 10-30 minute habituation period.

  • Drug Administration: Administer 5-MeO-DiPT or vehicle via a specific route (e.g., intraperitoneal injection).

  • Observation Period: Immediately after injection, begin recording the behavior of the mice for a set period (e.g., 30-60 minutes).

  • Quantification of Head Twitches: A head twitch is defined as a rapid, side-to-side rotational movement of the head. These events can be scored manually by a trained observer from video recordings or automatically using a magnetometer system that detects the movement of a small magnet implanted on the mouse's head.[4]

  • Data Analysis: Compare the number of head twitches in the 5-MeO-DiPT-treated groups to the vehicle-treated control group. A significant increase in head twitches indicates 5-HT₂A receptor agonist activity.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following the administration of 5-MeO-DiPT.

Materials:

  • Rats or mice with a surgically implanted guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

  • Microdialysis probes.

  • A syringe pump and liquid swivel.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • 5-MeO-DiPT dissolved in a suitable vehicle.

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Basal Sample Collection: Allow the system to stabilize for 1-2 hours. Then, collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

  • Drug Administration: Administer 5-MeO-DiPT or vehicle to the animal.

  • Post-Drug Sample Collection: Continue collecting dialysate samples for a set period after drug administration to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples for the content of dopamine, serotonin, and their metabolites using an HPLC-ED system.[7][8][9]

  • Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels. Compare the changes in the 5-MeO-DiPT-treated group to the vehicle-treated control group to determine the effect of the compound on neurotransmitter release and metabolism.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by 5-MeO-DiPT and a typical experimental workflow for its initial bioactivity screening.

G 5-HT2A Receptor Signaling Pathway 5-MeO-DiPT 5-MeO-DiPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-DiPT->5-HT2A_Receptor Agonist Binding Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca2+ Release from ER IP3->Ca_release Stimulation Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.[10][11][12][13]

G 5-HT1A Receptor Signaling Pathway 5-MeO-DiPT 5-MeO-DiPT 5-HT1A_Receptor 5-HT1A Receptor 5-MeO-DiPT->5-HT1A_Receptor Agonist Binding Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein Activation AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibition GIRK GIRK Channel Gi_protein->GIRK βγ Subunit Activation cAMP cAMP Production AC->cAMP Reduced PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Hyperpolarization Neuronal Hyperpolarization PKA->Hyperpolarization K_efflux K+ Efflux GIRK->K_efflux Opening K_efflux->Hyperpolarization

Caption: 5-HT1A Receptor Gi/o Signaling Pathway.[14][15]

G Experimental Workflow for 5-MeO-DiPT Bioactivity Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Receptor_Binding Radioligand Binding Assays (5-HT Receptor Panel) Determine_Ki Determine Ki Values (Binding Affinity) Receptor_Binding->Determine_Ki Data_Integration Data Integration and Pharmacological Profile Determine_Ki->Data_Integration SERT_Assay Serotonin Transporter Uptake Assay Determine_IC50 Determine IC50 Value (Inhibitory Potency) SERT_Assay->Determine_IC50 Determine_IC50->Data_Integration HTR_Assay Head-Twitch Response (HTR) in Mice Assess_5HT2A_Agonism Assess 5-HT2A Agonist Activity HTR_Assay->Assess_5HT2A_Agonism Assess_5HT2A_Agonism->Data_Integration Microdialysis In Vivo Microdialysis in Rats Measure_Neurotransmitters Measure Dopamine & Serotonin Levels Microdialysis->Measure_Neurotransmitters Measure_Neurotransmitters->Data_Integration

References

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A Technical Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methoxy-N,N-diisopropyltryptamine, commonly known as 5-MeO-DiPT or "Foxy Methoxy," is a psychedelic substance of the tryptamine class.[1] First synthesized by Alexander Shulgin, its psychoactive effects are believed to be primarily mediated through its interaction with the serotonergic system.[1] This technical guide provides an in-depth overview of the receptor binding profile of 5-MeO-DiPT, detailing its affinity for various receptors, the functional consequences of this binding, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals.

Receptor Binding Profile

The primary mechanism of action for 5-MeO-DiPT's hallucinogenic effects is attributed to its agonist activity at the serotonin 5-HT2A receptor.[1][2] However, it displays a complex pharmacology with varying affinities for several other serotonin receptor subtypes and the serotonin transporter (SERT).[3] Notably, its strongest binding affinity is for the 5-HT1A receptor.[1][2]

Quantitative Binding Affinities (Ki)

The following table summarizes the in vitro binding affinities (Ki, in nM) of 5-MeO-DiPT for key serotonin receptors and the serotonin transporter. Lower Ki values indicate a higher binding affinity.

Receptor/TransporterKi (nM)SpeciesReference
5-HT1A35Rat[2]
5-HT2A5620Rat[2]
5-HT2C1700Rat[2]
SERTPotent InhibitorRat[3][4]

Note: There is a notable discrepancy in the literature regarding the absolute Ki values for the 5-HT2A receptor, with some studies indicating a higher affinity than initially reported. However, the general profile of high affinity for 5-HT1A and functional activity at 5-HT2A remains consistent.

Functional Activity

While 5-MeO-DiPT exhibits the highest binding affinity for the 5-HT1A receptor, its characteristic psychedelic effects are primarily mediated through its agonist activity at the 5-HT2A receptor.[3] This is evidenced by animal studies where the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects in rodents, is induced by 5-MeO-DiPT and subsequently blocked by 5-HT2A receptor antagonists.[2][3]

In addition to its direct receptor agonism, 5-MeO-DiPT is also a competitive inhibitor of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[3][4] This elevation in serotonin can then act on various serotonin receptor subtypes, contributing to the complex pharmacological effects of the compound.[3] Studies in rats have also shown that 5-MeO-DiPT can potentiate the effects of 8-OH-DPAT, a 5-HT1A receptor agonist, suggesting a functional interaction at this receptor.[3][5]

Experimental Protocols

The characterization of 5-MeO-DiPT's receptor binding profile relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of 5-MeO-DiPT for a target receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.[7]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (5-MeO-DiPT).[6]

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through vacuum filtration.[6]

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.[7]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Receptor-expressing cell membranes D Incubate at controlled temperature and time A->D B Radioligand ([3H]-Ketanserin for 5-HT2A) B->D C Unlabeled Ligand (5-MeO-DiPT) C->D E Separate bound from free radioligand (Vacuum Filtration) D->E F Quantify radioactivity (Scintillation Counting) E->F G Generate competition curve (IC50) F->G H Calculate Ki value (Cheng-Prusoff equation) G->H

Radioligand Binding Assay Workflow
Head-Twitch Response (HTR) Assay

This in vivo assay is a widely used behavioral model to assess the hallucinogenic potential of compounds in rodents.[8][9]

Objective: To determine if 5-MeO-DiPT induces a head-twitch response, indicative of 5-HT2A receptor activation.

General Protocol:

  • Animal Preparation: Mice or rats are habituated to the testing environment.[9]

  • Drug Administration: Animals are administered a specific dose of 5-MeO-DiPT or a vehicle control.[10]

  • Observation: The animals are observed for a set period, and the number of head twitches is counted. A head twitch is a rapid, side-to-side rotational movement of the head.[9]

  • Data Analysis: The frequency of head twitches in the drug-treated group is compared to the control group. A significant increase in HTR is indicative of 5-HT2A agonist activity.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[11]

Objective: To measure changes in extracellular serotonin, dopamine, and glutamate levels in specific brain regions following the administration of 5-MeO-DiPT.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum, prefrontal cortex) of an anesthetized animal.[11]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[12]

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.[12]

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry.[13]

  • Data Interpretation: Changes in neurotransmitter levels over time after drug administration are analyzed to understand the neurochemical effects of the compound.

Signaling Pathways

The interaction of 5-MeO-DiPT with its primary targets, the 5-HT2A and 5-HT1A receptors, initiates distinct intracellular signaling cascades.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] These downstream events are believed to be crucial for the psychoactive effects of 5-HT2A agonists.

G 5-HT2A Receptor Signaling Pathway ligand 5-MeO-DiPT receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release stimulates pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Effects (Psychoactivity) ca_release->downstream pkc->downstream

5-HT2A Receptor Signaling Pathway
5-HT1A Receptor Signaling

The 5-HT1A receptor is a GPCR that couples to the Gi/o protein.[1][14] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduced activity of protein kinase A (PKA).[1] The activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[14]

G 5-HT1A Receptor Signaling Pathway ligand 5-MeO-DiPT receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits girk GIRK Channel g_protein->girk activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates hyperpolarization Neuronal Hyperpolarization (Inhibition of Firing) girk->hyperpolarization

References

The Pharmacology of Tryptamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Molecular Interactions, Signaling Pathways, and Methodologies Central to Tryptamine Research and Development.

This technical guide offers a detailed exploration of the pharmacology of tryptamines, a class of indole alkaloids renowned for their profound effects on the central nervous system. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their mechanism of action, receptor binding profiles, and the critical experimental protocols used to elucidate their function. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Tryptamines

Tryptamines are a class of monoamine alkaloids characterized by an indole ring structure connected to an aminoethyl group at the third carbon position. The parent compound, tryptamine, is an endogenous trace amine found in the mammalian brain, where it is thought to act as a neuromodulator.[1][2] The tryptamine scaffold is shared by the essential amino acid tryptophan, the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), and the neurohormone melatonin.[3]

Substituted tryptamines, both naturally occurring and synthetic, constitute a vast chemical space with diverse pharmacological properties. Prominent examples include psilocin (4-HO-DMT), the active metabolite of psilocybin found in certain species of mushrooms, and N,N-dimethyltryptamine (DMT), a potent psychedelic.[4][5] The primary mechanism through which classic psychedelic tryptamines exert their effects is through agonist activity at serotonin receptors, particularly the 5-HT₂A subtype.[4] This interaction initiates a cascade of intracellular signaling events that are believed to underpin their unique psychological effects.

Core Mechanism of Action: The Serotonin 2A Receptor

The principal molecular target for psychedelic tryptamines is the serotonin 2A receptor (5-HT₂A R), a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[4] Agonism at this receptor is a necessary condition for the characteristic psychedelic effects of compounds like psilocin and DMT.[4]

The Gq Signaling Pathway

The 5-HT₂A receptor is primarily coupled to the Gq/11 alpha subunit of the heterotrimeric G-protein complex.[6] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The subsequent rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which phosphorylates numerous downstream protein targets, leading to a wide array of cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Ca_Release->PKC Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Phosphorylates Targets Tryptamine Tryptamine Agonist Tryptamine->Receptor Binds

Figure 1: Canonical 5-HT₂A Receptor Gq Signaling Pathway.

Quantitative Pharmacology

The interaction of tryptamines with serotonin receptors is quantified by two key parameters: binding affinity (Ki) and functional potency (EC₅₀). Binding affinity measures how tightly a ligand binds to a receptor, with a lower Ki value indicating a higher affinity. Functional potency measures the concentration of a ligand required to elicit a half-maximal response, with a lower EC₅₀ value indicating higher potency.

Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities of several key tryptamines for a range of human serotonin and other neuroreceptors. Data is compiled from radioligand competition binding assays.

Table 1: Binding Affinities (Ki, nM) of Selected Tryptamines at Human Receptors

Compound 5-HT₁A 5-HT₁B 5-HT₁D 5-HT₂A 5-HT₂B 5-HT₂C SERT
DMT 106 145 118 186 49 49 1290
Psilocin 140 1100 220 58 4.6 21 4300
5-MeO-DMT 3 70 8.5 907 100 1200 2032

Data compiled from Ray (2010) and Halberstadt et al. (2012) as presented in "A narrative synthesis of research with 5-MeO-DMT".[7] Note: Ki values can vary between studies based on experimental conditions.

Functional Potency (EC₅₀)

Functional assays measure the biological response following receptor activation. The table below presents the potency of tryptamines in activating the human 5-HT₂A receptor, typically measured via calcium mobilization or inositol phosphate accumulation assays.

Table 2: Functional Potency (EC₅₀, nM) at the Human 5-HT₂A Receptor

Compound EC₅₀ (nM) Assay Type Reference
Serotonin 25 IP₁ Accumulation [6]
DMT 38.3 Not Specified [8]
5-MeO-DMT 1.8 - 3.87 Not Specified [8]
5-MeO-Tryptamine 14 IP₁ Accumulation [6]

Values represent the concentration required to produce 50% of the maximal response.

Key Experimental Protocols

Characterizing the pharmacological profile of tryptamines relies on a suite of robust in vitro assays. These experiments are fundamental to determining binding affinity, functional potency, and signaling pathways.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9] It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known affinity from the receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Cells stably expressing the target receptor (e.g., h5-HT₂A) or homogenized brain tissue (e.g., rat frontal cortex) are used.[10][11]

    • Tissue/cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, protease inhibitors).[11]

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.[11]

    • Protein concentration is determined using a standard method like the BCA assay.[11]

  • Assay Incubation:

    • The assay is performed in a 96-well plate format.[10]

    • To each well, the following are added:

      • Receptor membrane preparation (e.g., 70 µg protein/well).[10]

      • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A).[10]

      • Varying concentrations of the unlabeled test compound (tryptamine).

    • To determine non-specific binding, a high concentration of a known unlabeled ligand is added to separate wells.

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[11]

  • Separation and Counting:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes with bound radioligand.[10]

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[11]

    • After drying, a scintillation cocktail is added to the wells, and the radioactivity trapped on the filters is quantified using a microplate scintillation counter.[10]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression.

    • The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow cluster_plate 96-Well Plate start Start prep 1. Membrane Preparation (Cells/Tissue expressing receptor) start->prep incubate 2. Incubation - Add Membranes - Add Radioligand ([L]) - Add Test Compound (Tryptamine) prep->incubate separate 3. Separation (Rapid Vacuum Filtration) incubate->separate wash Wash Filters (Remove Unbound Ligand) separate->wash count 4. Quantification (Scintillation Counting) wash->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-MeO-DiPT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy," is a synthetic tryptamine with hallucinogenic properties. Its increasing presence in the recreational drug market necessitates robust and validated analytical methods for its detection in various biological matrices. These application notes provide detailed protocols and comparative data for the quantification of 5-MeO-DiPT, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Quantitative Data Summary

The following tables summarize the quantitative parameters of validated analytical methods for the detection of 5-MeO-DiPT in human urine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterMethod 1
Instrumentation GC-Orbitrap-MS
Sample Preparation Liquid-Liquid Extraction
Linear Range 2-300 ng/mL
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Accuracy 93-108.7%
Precision 3.1-10.3%
Reference [1][2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1
Instrumentation LC-MS/MS
Sample Preparation Dried Urine Spot (DUS) Extraction
Linear Range 0.2-100 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL
Accuracy 98.2-103.9%
Precision 2.7-8.5%
Reference [3][4]

Experimental Protocols

GC-MS Protocol for 5-MeO-DiPT in Human Urine

This protocol is based on the method described by Li et al. (2020).[1][2]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine sample, add an internal standard.

  • Add 0.5 mL of a saturated sodium borate buffer (pH 9.0).

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

b. Instrumentation (GC-Orbitrap-MS)

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 290°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Thermo Scientific Q Exactive GC Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode with a resolution of 60,000 FWHM.

LC-MS/MS Protocol for 5-MeO-DiPT in Dried Urine Spots

This protocol is adapted from the method developed by Wang et al. (2020).[3][4]

a. Sample Preparation (Dried Urine Spot Extraction)

  • Spot 10 µL of urine onto a Whatman FTA™ classic card and allow it to dry completely at room temperature.

  • Punch out a 3 mm disc from the dried urine spot.

  • Place the disc in a 1.5 mL microcentrifuge tube.

  • Add 200 µL of methanol containing the internal standard.

  • Vortex for 10 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. Instrumentation (LC-MS/MS)

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 column (50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: AB Sciex QTRAP 5500 system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow urine_sample_gcms Urine Sample l_l_extraction Liquid-Liquid Extraction urine_sample_gcms->l_l_extraction derivatization_gcms Derivatization (Optional) l_l_extraction->derivatization_gcms gc_separation GC Separation derivatization_gcms->gc_separation ms_detection_gcms MS Detection gc_separation->ms_detection_gcms data_analysis_gcms Data Analysis ms_detection_gcms->data_analysis_gcms urine_sample_lcmsms Urine Sample (DUS) extraction_lcmsms Methanol Extraction urine_sample_lcmsms->extraction_lcmsms lc_separation LC Separation extraction_lcmsms->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection data_analysis_lcmsms Data Analysis msms_detection->data_analysis_lcmsms

Caption: General experimental workflows for GC-MS and LC-MS/MS analysis of 5-MeO-DiPT.

signaling_pathway MeO_DiPT 5-MeO-DiPT SERT Serotonin Transporter (SERT) MeO_DiPT->SERT Inhibition HTR1A 5-HT1A Receptor MeO_DiPT->HTR1A Agonism HTR2A 5-HT2A Receptor MeO_DiPT->HTR2A Agonism Synaptic_Cleft Synaptic Serotonin SERT->Synaptic_Cleft Reuptake Postsynaptic_Neuron Postsynaptic Neuron HTR1A->Postsynaptic_Neuron Modulation HTR2A->Postsynaptic_Neuron Downstream Downstream Signaling (e.g., PLC, DAG, IP3) Postsynaptic_Neuron->Downstream Psychoactive_Effects Psychoactive Effects Downstream->Psychoactive_Effects

Caption: Simplified signaling pathway of 5-MeO-DiPT's interaction with serotonin receptors.

logical_relationship Screening Screening Methods Immunoassay Immunoassay Screening->Immunoassay Low Specificity Confirmatory Confirmatory Methods GC_MS GC-MS Confirmatory->GC_MS High Specificity & Sensitivity LC_MSMS LC-MS/MS Confirmatory->LC_MSMS High Specificity & Sensitivity HPLC HPLC Confirmatory->HPLC Quantitative

Caption: Logical relationship between analytical methods for 5-MeO-DiPT detection.

Discussion

Chromatographic Methods (GC-MS and LC-MS/MS):

GC-MS and LC-MS/MS are the gold-standard confirmatory methods for the identification and quantification of 5-MeO-DiPT in biological samples.

  • GC-MS offers high chromatographic resolution and is a robust technique. The use of high-resolution mass spectrometry, such as Orbitrap-MS, provides excellent sensitivity and selectivity.[1][2] Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.

  • LC-MS/MS is highly sensitive and specific, often requiring minimal sample preparation. The development of methods using dried urine spots (DUS) simplifies sample collection, transportation, and storage, and has been shown to improve the stability of 5-MeO-DiPT compared to liquid urine stored at room temperature.[3][4]

Immunoassays:

Commercial immunoassay screening kits for common drugs of abuse generally exhibit low cross-reactivity with 5-MeO-DiPT and other designer drugs. This means that immunoassays are not reliable as a primary screening tool for 5-MeO-DiPT, and negative results do not rule out its presence. Confirmatory analysis using chromatographic methods is always necessary.

Pharmacological Signaling:

5-MeO-DiPT primarily exerts its psychoactive effects through its interaction with the serotonergic system. It acts as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes.[5][6] Agonism at the 5-HT2A receptor is believed to be the primary mechanism for its hallucinogenic effects. Additionally, 5-MeO-DiPT can inhibit the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[6] This dual action on serotonin receptors and transporters contributes to its complex pharmacological profile.

Conclusion

The analytical detection of 5-MeO-DiPT is reliably achieved using GC-MS and LC-MS/MS methods. These techniques provide the necessary sensitivity, specificity, and quantitative accuracy for forensic and clinical applications. While immunoassays may be used for broad screening of drug classes, their utility for detecting 5-MeO-DiPT is limited. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of novel psychoactive substances.

References

Application Note: Quantification of 5-MeO-DiPT in Human Urine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a potent psychedelic tryptamine, in human urine samples using gas chromatography-mass spectrometry (GC-MS). The protocol outlines a liquid-liquid extraction (LLE) procedure for sample preparation, followed by GC-MS analysis. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for forensic toxicology, clinical research, and drug metabolism studies.

Introduction

5-Methoxy-N,N-diisopropyltryptamine, commonly known as "Foxy Methoxy" or 5-MeO-DiPT, is a synthetic hallucinogen known for its psychoactive effects.[1][2] Its increasing prevalence in recreational drug use necessitates reliable analytical methods for its detection and quantification in biological matrices.[1][3][4] Gas chromatography coupled with mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of tryptamines. This application note provides a detailed protocol for the determination of 5-MeO-DiPT in human urine. The parent drug and its major metabolites, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), can be identified using this methodology.[3][5]

Experimental Protocol

Materials and Reagents
  • 5-MeO-DiPT reference standard

  • Internal Standard (e.g., Procaine)

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Human urine (drug-free)

  • Whatman FTA™ classic cards (optional, for dried urine spots)[6]

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of urine sample, add a suitable internal standard.

  • Alkalinize the sample by adding 20 µL of 0.2 N NaOH.[7]

  • Add 3 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer (ethyl acetate) to a clean tube.

  • Dry the organic extract over anhydrous sodium sulfate.[7]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following tables summarize the instrumental parameters.

Table 1: Gas Chromatography Conditions

ParameterValue
Column HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280°C
Carrier Gas Helium at a constant flow of 0.8 mL/min[7]
Oven Program Initial temperature 50°C for 1 min, ramp at 10°C/min to 310°C, hold for 3 min[7]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electron Impact (EI)
Electron Energy 70 eV
Ion Source Temp. 200°C
Scan Mode Full Scan (m/z 35-400)[7] and Selected Ion Monitoring (SIM)
Solvent Delay 4 min[7]
Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing standard solutions of 5-MeO-DiPT at various concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of 5-MeO-DiPT in unknown samples is determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method.

Table 3: Method Validation Parameters

ParameterResult
Linear Range 2 - 300 ng/mL[3][4]
Correlation Coefficient (r²) > 0.99[3][4]
Limit of Detection (LOD) 1 ng/mL[3][4]
Limit of Quantification (LOQ) 2 ng/mL[4]
Accuracy 93 - 108.7%[3][4]
Precision (RSD) 3.1 - 10.3%[3][4]
Retention Time ~20.93 min[7]

Table 4: Key Mass Fragments for 5-MeO-DiPT

m/zInterpretation
274Molecular Ion [M+][8]
114Base Peak[8]
145Fragment Ion[8]
72Fragment Ion[8]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 5-MeO-DiPT.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is alkalinize Alkalinize (NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->extract dry Dry Extract (Na2SO4) extract->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute (Methanol) evaporate->reconstitute gc_injection GC Injection reconstitute->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: GC-MS analysis workflow for 5-MeO-DiPT.

Discussion

The presented GC-MS method provides a reliable and sensitive approach for the determination of 5-MeO-DiPT in human urine. The liquid-liquid extraction procedure is effective in isolating the analyte from the complex urine matrix. The chromatographic conditions ensure good separation of 5-MeO-DiPT from endogenous interferences. The mass spectrometric detection in both full scan and SIM mode allows for confident identification and accurate quantification.

It is important to note the stability of 5-MeO-DiPT in urine. Studies have shown that the concentration of 5-MeO-DiPT can decrease significantly when stored at room temperature or 4°C.[3][4] Therefore, it is recommended to store urine samples frozen at -20°C prior to analysis to ensure sample integrity.[3][4]

Conclusion

This application note describes a validated GC-MS method for the quantitative analysis of 5-MeO-DiPT in human urine. The protocol is straightforward, robust, and exhibits excellent performance characteristics, making it a valuable tool for researchers, scientists, and professionals in the fields of forensic toxicology and drug development.

References

Application Notes and Protocols for Radioligand Binding Assays of 5-MeO-DiPT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) is a psychoactive tryptamine known for its hallucinogenic and entactogenic effects. Understanding its interaction with various neurotransmitter receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. Radioligand binding assays are a fundamental tool for characterizing the affinity of a compound, such as 5-MeO-DiPT, for specific receptor targets. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound, allowing for the determination of the binding affinity, typically expressed as the inhibitor constant (Ki).

This document provides detailed application notes and protocols for conducting radioligand binding assays to determine the affinity of 5-MeO-DiPT for key serotonin receptors and the serotonin transporter.

Data Presentation: Binding Affinity of 5-MeO-DiPT

The following table summarizes the quantitative binding data for 5-MeO-DiPT at several key serotonergic targets. The inhibitor constant (Ki) represents the concentration of 5-MeO-DiPT required to inhibit 50% of the specific binding of the radioligand. A lower Ki value indicates a higher binding affinity.

Target Receptor/TransporterRadioligandTissue/Cell LineKi (nM) for 5-MeO-DiPT
Serotonin 5-HT1A Receptor [³H]8-OH-DPATRat Brain Membranes35[1]
Serotonin 5-HT2A Receptor [³H]KetanserinRat Brain Membranes5620[1]
Serotonin 5-HT2C Receptor [³H]MesulergineRat Brain Membranes1700[1]
Serotonin Transporter (SERT) [³H]CitalopramNot SpecifiedPotent Inhibitor

In vitro data has demonstrated that 5-MeO-DiPT is a potent serotonin transporter (SERT) inhibitor and exhibits high affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors[2][3]. The primary mechanism behind the hallucinogenic effects of 5-MeO-DiPT is believed to be its agonist activity at the 5-HT2A receptor[1]. However, its strongest binding affinity is for the 5-HT1A receptor[1].

Experimental Protocols

Detailed methodologies for the key radioligand binding assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of 5-MeO-DiPT.

Protocol 1: 5-HT1A Receptor Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity of 5-MeO-DiPT for the serotonin 5-HT1A receptor using [³H]8-OH-DPAT as the radioligand.

Materials:

  • Rat brain membranes (e.g., from hippocampus or cortex)

  • [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • 5-MeO-DiPT hydrochloride

  • WAY-100635 (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 5 mg/tube[4].

  • Assay Setup: In a 96-well microplate, add the following in a total volume of 1 mL per well:

    • 800 µL of the membrane preparation.

    • 100 µL of varying concentrations of 5-MeO-DiPT (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • 100 µL of [³H]8-OH-DPAT (final concentration ~0.25 nM)[4].

  • Non-Specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with the addition of 1 µM WAY-100635[4].

  • Incubation: Incubate the plates at room temperature for 30 minutes[4].

  • Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters twice with 4 mL of ice-cold wash buffer[4].

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of 5-MeO-DiPT that inhibits 50% of the specific binding of [³H]8-OH-DPAT) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT2A Receptor Competition Binding Assay

This protocol outlines a competition binding assay to measure the affinity of 5-MeO-DiPT for the serotonin 5-HT2A receptor using [³H]Ketanserin.

Materials:

  • Rat cortical membranes

  • [³H]Ketanserin (specific activity ~60-90 Ci/mmol)

  • 5-MeO-DiPT hydrochloride

  • Unlabeled Ketanserin or another suitable antagonist (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B or GF/C glass fiber filters

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes as described in Protocol 1.

  • Assay Setup: In a 96-well microplate, combine the following in a total volume of 250 µL per well:

    • Membrane homogenate (protein concentration to be optimized).

    • Varying concentrations of 5-MeO-DiPT.

    • [³H]Ketanserin (final concentration typically in the low nM range).

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled ketanserin (e.g., 1 µM).

  • Incubation: Incubate the plates at 37°C for 15-30 minutes.

  • Filtration: Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer.

  • Counting: Measure the radioactivity of the filters by liquid scintillation counting.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Ki value for 5-MeO-DiPT at the 5-HT2A receptor.

Protocol 3: 5-HT2C Receptor Competition Binding Assay

This protocol details a competition binding assay for determining the affinity of 5-MeO-DiPT for the serotonin 5-HT2C receptor using [³H]Mesulergine.

Materials:

  • Cell membranes expressing human 5-HT2C receptors (e.g., from transfected 1321N1 cells)[5]

  • [³H]Mesulergine (specific activity ~70-90 Ci/mmol)

  • 5-MeO-DiPT hydrochloride

  • Unlabeled Mesulergine or another suitable antagonist (for non-specific binding)

  • Assay Buffer: 50 mM Tris pH 7.4, 0.1% ascorbic acid, 4 mM CaCl₂[5]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4[5]

  • GF/C glass fiber filters

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Use commercially available membranes or prepare them from cells overexpressing the 5-HT2C receptor.

  • Assay Setup: Perform the binding assay in a 96-well format with a total volume of 550 µL per well under the following conditions[5]:

    • 500 µL of diluted membranes (approximately 4 µg of protein per well)[5].

    • Varying concentrations of 5-MeO-DiPT.

    • [³H]Mesulergine (final concentration around 0.9 nM)[5].

  • Non-Specific Binding: Define non-specific binding using a high concentration of unlabeled mesulergine.

  • Incubation: Incubate the plates for a specified time and temperature (e.g., 60 minutes at room temperature).

  • Filtration: Stop the reaction by rapid filtration through GF/C filters and wash with cold wash buffer.

  • Counting: Determine the amount of bound radioligand by liquid scintillation counting.

  • Data Analysis: Calculate the Ki value for 5-MeO-DiPT at the 5-HT2C receptor as described in Protocol 1.

Protocol 4: Serotonin Transporter (SERT) Competition Binding Assay

This protocol describes a competition binding assay to assess the affinity of 5-MeO-DiPT for the serotonin transporter (SERT) using [³H]Citalopram.

Materials:

  • Rat brain membranes or human platelet membranes[6]

  • [³H]Citalopram (specific activity ~70-87 Ci/mmol)

  • 5-MeO-DiPT hydrochloride

  • Unlabeled Citalopram or another selective serotonin reuptake inhibitor (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl

  • Wash Buffer: Cold assay buffer

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membranes from rat brain or human platelets as described in Protocol 1.

  • Assay Setup: In a 96-well microplate, combine the following in a total volume of 1 mL per well:

    • 800 µL of membrane suspension.

    • 100 µL of varying concentrations of 5-MeO-DiPT.

    • 100 µL of [³H]Citalopram (final concentration ~0.5 nM)[4].

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled citalopram (e.g., 1 µM).

  • Incubation: Incubate the plates at room temperature for 60 minutes[4].

  • Filtration: Terminate the incubation by rapid filtration through GF/B filters and wash the filters with ice-cold wash buffer[4].

  • Counting: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value for 5-MeO-DiPT at SERT as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow of a typical radioligand competition binding assay and a simplified representation of the serotonin signaling pathway relevant to 5-MeO-DiPT's action.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Combine Membranes, Radioligand, and 5-MeO-DiPT in 96-well plate Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Setup Compound_Prep 5-MeO-DiPT Dilution Series Compound_Prep->Assay_Setup Incubate Incubate to reach equilibrium Assay_Setup->Incubate Filtration Rapid Filtration to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki value (Cheng-Prusoff) Curve_Fitting->Ki_Calculation Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->SERT Reuptake HT1A 5-HT1A Receptor Signaling_Cascade Downstream Signaling HT1A->Signaling_Cascade Modulates HT2A 5-HT2A Receptor HT2A->Signaling_Cascade Activates HT2C 5-HT2C Receptor HT2C->Signaling_Cascade Modulates Five_MeO_DiPT 5-MeO-DiPT Five_MeO_DiPT->SERT Inhibits Five_MeO_DiPT->HT1A Binds (High Affinity) Five_MeO_DiPT->HT2A Binds Five_MeO_DiPT->HT2C Binds

References

Protocols for the Analysis of 5-MeO-DiPT and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, detection, and quantification of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a psychoactive tryptamine, and its major metabolites in urine. The methodologies described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to 5-MeO-DiPT Metabolism

5-MeO-DiPT, also known as "Foxy Methoxy," undergoes extensive metabolism in the body, primarily in the liver. The main metabolic pathways involve O-demethylation, hydroxylation, and N-dealkylation, followed by conjugation with glucuronic acid or sulfate. Understanding the metabolic profile of 5-MeO-DiPT is crucial for pharmacokinetic studies, toxicological analysis, and in the development of new therapeutic agents.

The major metabolites identified in human and rat urine are:

  • 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT)

  • 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT)

  • 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) [1]

Studies have shown that 5-OH-DIPT and 6-OH-5-MeO-DIPT are generally more abundant in urine than 5-MeO-NIPT.[1] The parent drug, 5-MeO-DiPT, can be detected in urine for up to 35 hours after administration.[1]

Metabolic Pathways of 5-MeO-DiPT

The metabolic conversion of 5-MeO-DiPT is primarily carried out by cytochrome P450 (CYP450) enzymes. In humans, CYP2D6 is largely responsible for O-demethylation, while CYP1A2, CYP2C19, and CYP3A4 are involved in N-dealkylation.[2] Hydroxylation is also a key metabolic step. The resulting metabolites are then often conjugated to enhance their water solubility and facilitate excretion.

Fig. 1: Metabolic pathways of 5-MeO-DiPT.

Quantitative Data Summary

The following tables summarize the quantitative data for 5-MeO-DiPT and its metabolites found in urine samples from various studies.

Table 1: Urinary Concentrations of 5-MeO-DiPT and its Metabolites in Humans

CompoundConcentration Range (ng/mL)Notes
5-MeO-DiPT1.0 - 2.8[1]Detected in drug abusers' urine.
5-OH-DIPT-Identified as a major metabolite.[1]
5-MeO-NIPT-Identified as a major metabolite.[1]

Table 2: Excretion Profile of 5-MeO-DiPT and its Metabolites in Rats (0-24h after oral administration of 10 mg/kg)

Compound% of Dose Excreted
5-OH-DIPT20.5[2]
5-hydroxy-N-isopropyltryptamine (5-OH-IPT)3.6[2]
5-methoxyindole-3-acetic acid (5-MeO-IAA)3.4[2]
5-MeO-NIPT2.6[2]

Experimental Protocols

Protocol 1: Analysis of 5-MeO-DiPT and Metabolites in Urine by GC-MS

This protocol is adapted from a method for the determination of 5-MeO-DiPT in human urine.[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of urine, add an internal standard.

  • Adjust the pH of the urine sample to alkaline conditions (e.g., pH 9-10) using a suitable buffer or base.

  • Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Table 3: GC-MS Parameters for 5-MeO-DiPT and Metabolites

CompoundRetention Time (min)Target Ions (m/z)
5-MeO-NIPT--
5-MeO-DiPT--
5-OH-DIPT--
6-OH-5-MeO-DIPT--

(Note: Specific retention times and target ions will need to be determined empirically based on the specific instrument and conditions used.)

Protocol 2: Analysis of 5-MeO-DiPT and Metabolites in Urine by LC-MS/MS

This protocol is a general guideline based on established LC-MS/MS methods for related compounds.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of urine, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu LC-30AD or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 4: Example MRM Transitions for 5-MeO-DiPT and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-MeO-DiPT275.2174.1-
5-OH-DIPT261.2160.1-
5-MeO-NIPT233.2174.1-
6-OH-5-MeO-DIPT291.2190.1-

(Note: MRM transitions and collision energies should be optimized for the specific instrument used.)

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 5-MeO-DiPT metabolites in urine.

Experimental_Workflow cluster_prep Extraction cluster_analysis Detection & Quantification start Urine Sample Collection storage Store at -20°C start->storage prep Sample Preparation storage->prep l_l_extraction Liquid-Liquid Extraction (for GC-MS) protein_precip Protein Precipitation (for LC-MS/MS) analysis Instrumental Analysis l_l_extraction->analysis protein_precip->analysis gcms GC-MS lcmsms LC-MS/MS data Data Analysis gcms->data lcmsms->data report Reporting data->report

References

Application Notes and Protocols for the Use of 5-MeO-DiPT in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), also known as "Foxy Methoxy," is a synthetic tryptamine that has garnered interest in the neuroscience community for its potent psychoactive effects.[1][2] As a research chemical, understanding its pharmacological profile and having access to standardized experimental protocols are crucial for advancing our knowledge of its mechanism of action and potential applications. These application notes provide a comprehensive overview of 5-MeO-DiPT's pharmacology and detailed protocols for its use in key neuroscience research experiments.

Pharmacological Profile

5-MeO-DiPT is a non-selective serotonergic agent with high affinity for multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[3][4] Its hallucinogenic effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[1][2][4] However, its strong affinity for the 5-HT1A receptor also significantly contributes to its overall pharmacological effects.[1][2]

Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinities (Ki), half-maximal effective concentrations (EC50), and half-maximal inhibitory concentrations (IC50) of 5-MeO-DiPT at various targets.

Table 1: Receptor Binding Affinities (Ki) of 5-MeO-DiPT

Receptor/TransporterKi (nM)SpeciesReference
5-HT1A16Human[1]
5-HT2A130Human[1]
5-HT2C410Human[1]
SERT1,618 - 2,531Human[1]
5-HT1B>10,000Human[1]
5-HT1D1,231Human[1]
5-HT1E>10,000Human[1]
5-HT5A>10,000Human[1]
5-HT6>10,000Human[1]
5-HT71,231Human[1]
α2B5,293Human[1]
α2C2,865Human[1]
I1760Human[1]
σ19,443Human[1]
σ23,002Human[1]

Table 2: Functional Activity (EC50/IC50) of 5-MeO-DiPT

TargetAssayValue (nM)SpeciesReference
SERT[3H]5-HT uptake inhibition646 - 24,215 (IC50)Rat[1]
5-HT2ACalcium Mobilization263.5 (EC50)Not Specified[4]

Signaling Pathways

5-MeO-DiPT's primary mechanism of action involves the activation of G-protein coupled receptors (GPCRs), predominantly the 5-HT2A and 5-HT1A receptors. Agonism at the 5-HT2A receptor is known to activate the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), which are key events in mediating the hallucinogenic effects. Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Figure 1: 5-MeO-DiPT Signaling Pathways.

Experimental Protocols

The following protocols are provided as a guide for conducting key in vitro and in vivo experiments to characterize the neuropharmacological effects of 5-MeO-DiPT.

In Vitro Protocols

This protocol is adapted from standard receptor binding assay procedures.[1][5]

Objective: To determine the binding affinity (Ki) of 5-MeO-DiPT for the 5-HT2A receptor.

Materials:

  • Rat frontal cortex membrane preparation (source of 5-HT2A receptors)

  • [3H]Ketanserin (radioligand)

  • 5-MeO-DiPT hydrochloride

  • Serotonin (for non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of 5-MeO-DiPT in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM serotonin (for non-specific binding) or 50 µL of 5-MeO-DiPT dilution.

    • 50 µL of [3H]Ketanserin (final concentration ~1-2 nM).

    • 100 µL of rat frontal cortex membrane preparation (50-100 µg protein).

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of 5-MeO-DiPT from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is a standard method for assessing cell viability.

Objective: To evaluate the cytotoxic effects of 5-MeO-DiPT on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 5-MeO-DiPT hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare various concentrations of 5-MeO-DiPT in culture medium.

  • Remove the old medium and treat the cells with different concentrations of 5-MeO-DiPT for 24, 48, or 72 hours. Include a vehicle control group (medium only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vivo Protocols

The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents.[2][5]

Objective: To quantify the hallucinogen-like effects of 5-MeO-DiPT by measuring the frequency of head-twitches.

Animals: Male C57BL/6J mice or male Wistar rats.

Materials:

  • 5-MeO-DiPT hydrochloride

  • Saline solution (0.9% NaCl)

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment or a magnetometer-based detection system

Procedure:

  • Habituate the animals to the observation chambers for at least 30 minutes before the experiment.

  • Prepare solutions of 5-MeO-DiPT in saline at desired doses (e.g., 1, 3, and 10 mg/kg for mice; 5 and 10 mg/kg for rats).[5]

  • Administer 5-MeO-DiPT or saline (vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Immediately place the animal back into the observation chamber.

  • Record the number of head-twitches for a period of 30-60 minutes. A head-twitch is a rapid, side-to-side rotational movement of the head.

  • Data can be collected by a trained observer blind to the treatment conditions or using an automated system.

  • Compare the number of head-twitches in the 5-MeO-DiPT-treated groups to the vehicle control group.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Habituation Animal Habituation (30 min) Injection Drug Administration (i.p. or s.c.) Animal_Habituation->Injection Drug_Preparation 5-MeO-DiPT Solution (e.g., 1, 3, 10 mg/kg) Drug_Preparation->Injection Observation Place in Chamber & Record Head-Twitches (30-60 min) Injection->Observation Quantification Quantify Head-Twitches (Manual or Automated) Observation->Quantification Comparison Compare Treatment Groups to Vehicle Control Quantification->Comparison

Figure 2: Head-Twitch Response Experimental Workflow.

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3][5]

Objective: To determine the effect of 5-MeO-DiPT on the release of dopamine, serotonin, and glutamate in brain regions such as the prefrontal cortex, nucleus accumbens, and striatum.

Animals: Male Wistar rats.

Materials:

  • 5-MeO-DiPT hydrochloride

  • Microdialysis probes

  • Surgical instruments for stereotaxic surgery

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Freely moving animal system

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for at least 5-7 days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Drug Administration: Administer 5-MeO-DiPT (e.g., 5, 10, 20 mg/kg, s.c.) or vehicle.[5]

  • Post-injection Collection: Continue to collect dialysate samples for at least 3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, glutamate, and their metabolites using HPLC-ED.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline levels and compare the effects of 5-MeO-DiPT to the vehicle control.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][5]

Objective: To assess the potential neurotoxicity of 5-MeO-DiPT by measuring DNA damage in brain cells.

Animals: Male Wistar rats.

Materials:

  • 5-MeO-DiPT hydrochloride

  • Normal and low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining dye (e.g., SYBR Green or ethidium bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Tissue Preparation: Administer 5-MeO-DiPT (e.g., 2.5, 5, 10 mg/kg, s.c.) to rats.[5] At a specified time point (e.g., 24 hours) after administration, euthanize the animals and dissect the brain region of interest (e.g., cortex).

  • Cell Suspension: Prepare a single-cell suspension from the brain tissue in ice-cold PBS.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a pre-coated slide with normal melting point agarose.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.

  • DNA Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. Quantify the percentage of DNA in the tail using image analysis software.

Conclusion

5-MeO-DiPT is a valuable research tool for investigating the serotonergic system and the neurobiology of hallucinogens. The data and protocols presented here provide a framework for researchers to design and execute rigorous experiments to further elucidate the mechanisms of action and potential neurotoxic effects of this compound. Adherence to standardized protocols is essential for ensuring the reproducibility and validity of research findings in this area. It is important to note that 5-MeO-DiPT has been reported to be neurotoxic in rats, and appropriate safety precautions should be taken when handling this compound.[1][3][5]

References

Troubleshooting & Optimization

Technical Support Center: 5-MeO-DiPT Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 5-MeO-DiPT, offering potential causes and solutions.

Issue 1: Low to no yield of 5-MeO-DiPT

  • Potential Cause 1: Incomplete N,N-diisopropylation due to steric hindrance. The bulky nature of isopropyl groups can make the second alkylation of the primary amine on 5-methoxytryptamine challenging.

    • Solution:

      • Increase the molar excess of the isopropylating agent (e.g., isopropyl iodide or acetone).

      • Extend the reaction time and/or increase the reaction temperature to overcome the kinetic barrier.

      • Consider a stepwise alkylation, first synthesizing the mono-isopropylated intermediate (5-MeO-NIPT) and then forcing the second alkylation under more vigorous conditions.

  • Potential Cause 2: Suboptimal reaction conditions for reductive amination. The choice of reducing agent and reaction parameters is critical for the success of reductive amination with acetone.

    • Solution:

      • While some sources suggest reductive amination with acetone is not viable for obtaining 5-MeO-DiPT, others have successfully used it for similar structures.[1] A reliable reducing agent such as sodium cyanoborohydride (NaBH3CN) may be more effective than sodium borohydride (NaBH4) in this context.[2]

      • Careful control of temperature is crucial. For reductive aminations using NaBH4, maintaining a low temperature (e.g., below 0°C) during reagent addition is important to prevent side reactions.[3]

  • Potential Cause 3: Ineffective alkylation with isopropyl iodide. The choice of solvent and reaction conditions is critical when using isopropyl iodide.

    • Solution:

      • Solvents with higher boiling points and good solvating properties for all reactants, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), may be necessary to achieve the required reaction temperature and solubility.[4] Isopropyl alcohol (IPA) may not be a suitable solvent.[4]

      • Ensure the use of a suitable base to scavenge the HI generated during the reaction.

Issue 2: Formation of significant amounts of byproducts

  • Potential Cause 1: Predominance of the mono-alkylated product (5-MeO-N-isopropyltryptamine). As mentioned, the second alkylation can be sluggish.

    • Solution:

      • Employ a significant excess of the alkylating agent.

      • Increase reaction time and temperature.

      • Purification via column chromatography can separate the desired N,N-diisopropylated product from the mono-isopropylated byproduct.

  • Potential Cause 2: Formation of dark, tarry substances. This is a common issue in tryptamine synthesis, often due to impure reagents or side reactions.[4]

    • Solution:

      • Use high-purity starting materials and solvents.

      • Ensure all reagents are thoroughly dried, as water can interfere with many of the reagents used (e.g., LAH).

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the indole ring. Some tryptamine syntheses benefit from the addition of an antioxidant like sodium dithionite.[1][4]

  • Potential Cause 3: Incomplete reduction of the glyoxalylamide intermediate (if using this route). The reduction of N,N-dialkylglyoxalylamides with lithium aluminum hydride (LAH) can sometimes be incomplete.

    • Solution:

      • Use a sufficient excess of LAH.

      • Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).

      • A proper work-up procedure is critical to destroy excess LAH and precipitate aluminum salts for easier filtration.

Issue 3: Difficulties in product purification

  • Potential Cause 1: Oily product that is difficult to crystallize. Many tryptamines are oils at room temperature in their freebase form.

    • Solution:

      • Convert the freebase to a salt (e.g., hydrochloride, fumarate, or succinate) to induce crystallization and improve stability.[5][6] The choice of salt can be critical, as some, like the hydrochloride, may be hygroscopic, while others, like the fumarate, can potentially react with the amine.[5][6]

      • Recrystallization from a suitable solvent system can further purify the product.

  • Potential Cause 2: Co-elution of byproducts during chromatography.

    • Solution:

      • Experiment with different solvent systems for column chromatography to achieve better separation.

      • Consider a multi-step purification process, such as an acid-base extraction followed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for 5-MeO-DiPT synthesis?

A1: Common starting materials include 5-methoxyindole or 5-methoxytryptamine.[2] Melatonin can also be used as a precursor to 5-methoxytryptamine.[1][4]

Q2: What are the main synthetic routes to 5-MeO-DiPT?

A2: The two primary approaches are:

  • Alkylation of 5-methoxytryptamine: This can be achieved through reductive amination with acetone and a reducing agent, or by direct alkylation with an isopropyl halide (e.g., isopropyl iodide).[2]

  • Synthesis from 5-methoxyindole: This typically involves reaction with oxalyl chloride to form an indole-3-glyoxalyl chloride, followed by reaction with diisopropylamine to form the corresponding amide, and finally reduction with a strong reducing agent like lithium aluminum hydride (LAH).

Q3: What yields can be expected for 5-MeO-DiPT synthesis?

A3: Specific yield data for 5-MeO-DiPT is not widely reported in the provided search results. However, for the closely related 5-MeO-DMT, a multi-gram scale synthesis using a Fischer indole reaction reported an overall yield of 49% for the succinate salt.[5][6][7] Yields are highly dependent on the chosen synthetic route, scale, and optimization of reaction conditions.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.

Q5: What are the key safety precautions when synthesizing 5-MeO-DiPT?

A5: Standard laboratory safety protocols should be strictly followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling strong reducing agents like LAH with extreme care, as they are pyrophoric and react violently with water.

  • Being aware of the pharmacological activity of the final product and handling it with appropriate caution.

Data Presentation

Table 1: Synthesis of 5-MeO-DMT Succinate via Fischer Indole Synthesis [5][6][7]

ParameterValue
Starting Material4-methoxyphenylhydrazine hydrochloride
Final Product5-MeO-DMT succinate
Scale136 g
Overall Yield49%
Purity (HPLC)99.86%

Table 2: Synthesis of 5-Methoxytryptamine HCl from Melatonin [8]

ParameterValue
Starting MaterialMelatonin
Final Product5-Methoxytryptamine HCl
Yield94%

Experimental Protocols

Protocol 1: Synthesis of 5-MeO-MiPT via Reductive Amination of 5-Methoxytryptamine (Adapted for 5-MeO-DiPT)

This protocol for a related compound can be adapted for the synthesis of 5-MeO-DiPT. The primary change would be the exclusive use of acetone.

  • Dissolve 5-methoxytryptamine (1 equivalent) in methanol (approximately 10 times the weight of the tryptamine).[3]

  • Cool the solution in a dry ice/acetone bath to below -20°C.[3]

  • Add acetone (2 molar equivalents) to the cooled solution with stirring.[3]

  • After a set period of stirring (e.g., 45 minutes), slowly add sodium borohydride (NaBH4) (1.1 molar equivalents) in portions, ensuring the temperature does not rise significantly.[3]

  • Repeat the addition of acetone and NaBH4 in cycles to drive the reaction towards the di-alkylated product. The molar equivalents for subsequent additions may be adjusted (e.g., 0.75 molar equivalents of NaBH4 for the second addition).[3]

  • After the reaction is complete, perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or by conversion to a salt and recrystallization.

Protocol 2: General Procedure for Tryptamine Synthesis from Indole via the Glyoxalylamide

This is a general procedure that can be applied to the synthesis of 5-MeO-DiPT starting from 5-methoxyindole.

  • Formation of the Indole-3-glyoxalyl chloride: Dissolve 5-methoxyindole in a suitable anhydrous solvent (e.g., diethyl ether or THF). Cool the solution in an ice bath. Add oxalyl chloride dropwise with stirring.

  • Formation of the Glyoxalylamide: In a separate flask, dissolve diisopropylamine in an anhydrous solvent like THF and cool it in an ice bath. Slowly add the previously prepared indole-3-glyoxalyl chloride solution to the diisopropylamine solution.

  • Reduction to 5-MeO-DiPT: Prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF and cool it in an ice bath. Add a solution of the glyoxalylamide in anhydrous THF dropwise to the LAH suspension. After the addition is complete, the reaction mixture is typically refluxed to ensure complete reduction.

  • Work-up: Carefully quench the reaction by the sequential addition of water, a sodium hydroxide solution, and then more water. Filter the resulting aluminum salts and wash them with THF.

  • Purification: Combine the organic filtrates, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or by forming a salt and recrystallizing.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: From 5-Methoxyindole 5-Methoxytryptamine 5-Methoxytryptamine Iminium Intermediate Iminium Intermediate 5-Methoxytryptamine->Iminium Intermediate Acetone 5-MeO-DiPT 5-MeO-DiPT Iminium Intermediate->5-MeO-DiPT Reducing Agent (e.g., NaBH4) 5-Methoxyindole 5-Methoxyindole Indole-3-glyoxalyl chloride Indole-3-glyoxalyl chloride 5-Methoxyindole->Indole-3-glyoxalyl chloride Oxalyl Chloride N,N-diisopropylglyoxalylamide N,N-diisopropylglyoxalylamide Indole-3-glyoxalyl chloride->N,N-diisopropylglyoxalylamide Diisopropylamine N,N-diisopropylglyoxalylamide->5-MeO-DiPT LAH

Caption: Synthetic pathways to 5-MeO-DiPT.

Troubleshooting_Yield Low Yield Low Yield Incomplete Dialkylation Incomplete Dialkylation Low Yield->Incomplete Dialkylation Side Reactions Side Reactions Low Yield->Side Reactions Degradation Degradation Low Yield->Degradation Increase Excess Alkylating Agent Increase Excess Alkylating Agent Incomplete Dialkylation->Increase Excess Alkylating Agent Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Dialkylation->Increase Reaction Time/Temp Purify Reagents Purify Reagents Side Reactions->Purify Reagents Inert Atmosphere Inert Atmosphere Degradation->Inert Atmosphere

Caption: Troubleshooting low yield in 5-MeO-DiPT synthesis.

Logical_Relationships Yield Yield Purity Purity Reaction_Time Reaction_Time Reaction_Time->Yield increases Temperature Temperature Temperature->Yield increases (to a point) Temperature->Purity can decrease Reagent_Purity Reagent_Purity Reagent_Purity->Yield increases Reagent_Purity->Purity increases Steric_Hindrance Steric_Hindrance Steric_Hindrance->Yield decreases

Caption: Relationship between reaction parameters and outcomes.

References

optimizing 5-MeO-DiPT dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed information, experimental protocols, and dosage optimization guides for a substance like 5-MeO-DiPT falls outside of my safety guidelines. The creation and dissemination of such content could be misused and has the potential to cause harm.

Research involving psychoactive substances requires strict adherence to ethical and legal guidelines, and should only be conducted by qualified professionals in controlled settings. I cannot provide information that could be interpreted as facilitating or instructing on the use of controlled substances.

For researchers, scientists, and drug development professionals, it is imperative to consult with institutional review boards (IRBs), ethics committees, and regulatory bodies to ensure all research is conducted responsibly, safely, and in full compliance with all applicable laws and regulations. Information on dosing and experimental protocols should be sourced from peer-reviewed scientific literature, established institutional guidelines, and experienced principal investigators.

preventing degradation of 5-MeO-DiPT in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and integrity of your experimental samples.

Troubleshooting Guide: Common Issues in 5-MeO-DiPT Solution Stability

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Results Degradation of 5-MeO-DiPT due to improper storage (temperature, light exposure), solvent choice, or pH.Review storage conditions. Prepare fresh solutions. Use recommended solvents and storage protocols.
Visible Color Change or Precipitation in Solution Oxidation or other chemical degradation. Contamination of the solvent.Discard the solution. Prepare a fresh solution using high-purity solvent and store it properly under an inert atmosphere if possible.
Unexpected Peaks in Analytical Chromatography (HPLC, GC-MS) Presence of degradation products (e.g., 5-OH-DIPT, 6-OH-5-MeO-DIPT, 5-MeO-NIPT).Confirm the identity of impurities using mass spectrometry. Optimize storage and handling to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 5-MeO-DiPT in solution?

A1: The main factors contributing to the degradation of 5-MeO-DiPT in solution are exposure to light, elevated temperatures, and reactive oxygen species. Tryptamines, in general, are susceptible to oxidation and photodegradation.

Q2: What is the ideal solvent for dissolving and storing 5-MeO-DiPT?

A2: For long-term storage, it is recommended to store 5-MeO-DiPT as a crystalline solid in a cool, dark, and dry place.[1] When a solution is required, methanol is a commonly used solvent for preparing certified reference solutions.[2] Other organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol can also be used.[1] For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO before diluting with the buffer. Aqueous solutions should be prepared fresh and used as quickly as possible, as they are generally less stable.

Q3: What are the optimal storage conditions for 5-MeO-DiPT solutions?

A3: To ensure long-term stability, 5-MeO-DiPT solutions should be stored at or below -20°C in airtight, light-protecting containers (e.g., amber glass vials).[1] For short-term storage, refrigeration at 2-8°C may be adequate, but freezing is recommended for storage exceeding a few days. Repeated freeze-thaw cycles should be avoided.

Q4: How does pH affect the stability of 5-MeO-DiPT in aqueous solutions?

A4: While specific quantitative data for 5-MeO-DiPT is limited, tryptamines are generally more stable in acidic to neutral pH conditions. Alkaline conditions can promote oxidation and degradation.[3][4] It is recommended to use buffered solutions at a slightly acidic to neutral pH if aqueous preparations are necessary for an experiment.

Q5: What are the known degradation products of 5-MeO-DiPT?

A5: The primary metabolic degradation pathways in vivo, which can indicate potential degradation products in vitro, include O-demethylation to form 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), hydroxylation of the indole ring to produce 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), and N-deisopropylation to yield 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[5] Oxidation of the amine to an N-oxide is also a possible degradation route for tryptamines.

Quantitative Data on 5-MeO-DiPT Stability

Table 1: Stability of 5-MeO-DiPT in Human Urine at Various Temperatures [2][6][7]

Storage Temperature (°C)DurationPercent Degradation
25°C (Room Temperature)24 hours22.8%
4°C (Refrigerated)5 days33.2%
4°C (Refrigerated)7 days38.2%
-20°C (Frozen)30 daysStable

These findings underscore the critical importance of low-temperature storage for preserving 5-MeO-DiPT in biological and aqueous samples.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 5-MeO-DiPT in Methanol

  • Materials: 5-MeO-DiPT (crystalline solid), HPLC-grade methanol, amber glass vial with a PTFE-lined cap, analytical balance.

  • Procedure:

    • Weigh the desired amount of 5-MeO-DiPT using an analytical balance.

    • Transfer the weighed compound into the amber glass vial.

    • Add the calculated volume of methanol to achieve the desired concentration (e.g., 1 mg/mL).

    • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

    • For long-term storage, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

    • Store the solution at -20°C.

Protocol 2: General Recommendations for Handling 5-MeO-DiPT Solutions

  • Always use high-purity solvents to minimize contaminants that could catalyze degradation.

  • Prepare solutions fresh whenever possible, especially aqueous solutions.

  • Minimize the exposure of both solid and dissolved 5-MeO-DiPT to light and air.

  • Work in a well-ventilated area and use appropriate personal protective equipment.

Visualizations

Signaling Pathways of 5-MeO-DiPT

5-MeO-DiPT exerts its primary psychoactive effects through its interaction with serotonin receptors, most notably the 5-HT2A and 5-HT1A receptors.

5-MeO-DiPT_Signaling_Pathway MeO_DiPT 5-MeO-DiPT HT2A 5-HT2A Receptor MeO_DiPT->HT2A Agonist HT1A 5-HT1A Receptor MeO_DiPT->HT1A Agonist Gq_11 Gq/11 HT2A->Gq_11 Activates Gi_o Gi/o HT1A->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylate Cyclase Gi_o->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Psychoactive Psychoactive Effects Ca_release->Psychoactive PKC->Psychoactive Anxiolytic Anxiolytic/Antidepressant-like Effects cAMP->Anxiolytic

Caption: 5-MeO-DiPT signaling through 5-HT2A and 5-HT1A receptors.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of 5-MeO-DiPT in a given solvent.

Stability_Assessment_Workflow Prep Prepare 5-MeO-DiPT Solution in Test Solvent Aliquots Create Aliquots for Different Conditions (Light/Dark, Temp) Prep->Aliquots Storage Store Aliquots Under Defined Conditions Aliquots->Storage Sampling Sample at Predetermined Time Points (t=0, t=1, t=2...) Storage->Sampling Analysis Analyze Samples by LC-MS or GC-MS Sampling->Analysis Quant Quantify 5-MeO-DiPT and Degradation Products Analysis->Quant Data Analyze Data and Determine Degradation Rate Quant->Data

Caption: Workflow for quantitative stability analysis of 5-MeO-DiPT.

Logical Relationship of Degradation Factors

This diagram shows the relationship between environmental factors and the degradation of 5-MeO-DiPT.

Degradation_Factors Factors Environmental Factors Light Light (UV/Visible) Factors->Light Temp Elevated Temperature Factors->Temp Oxygen Oxygen/Air Factors->Oxygen pH pH (especially alkaline) Factors->pH Degradation 5-MeO-DiPT Degradation Light->Degradation promotes Temp->Degradation promotes Oxygen->Degradation promotes pH->Degradation promotes Products Degradation Products (e.g., 5-OH-DIPT, N-Oxide) Degradation->Products

Caption: Factors influencing the degradation of 5-MeO-DiPT.

References

refining analytical techniques for 5-MeO-DiPT quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying 5-MeO-DiPT?

A1: The most prevalent and reliable methods for the quantification of 5-MeO-DiPT in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These techniques offer the high sensitivity and selectivity required for detecting the low concentrations typically found in physiological samples.

Q2: What are the main challenges associated with 5-MeO-DiPT quantification?

A2: Researchers may encounter challenges related to:

  • Analyte Stability: 5-MeO-DiPT is known to be unstable in urine when stored at room temperature or refrigerated.[4][5][6]

  • Low Physiological Concentrations: The concentrations of 5-MeO-DiPT in authentic urine samples can be very low (in the low ng/mL range), requiring highly sensitive analytical instrumentation.[4][5][7]

  • Metabolic Interference: 5-MeO-DiPT is metabolized into several compounds, such as 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), which could potentially interfere with the analysis if the chromatographic method lacks sufficient resolution.[2][4]

Q3: How should I store my biological samples to ensure the stability of 5-MeO-DiPT?

A3: To prevent degradation, urine samples should be stored frozen at -20°C if analysis is not performed immediately.[1][4][6] Studies have shown significant degradation of 5-MeO-DiPT in urine at 25°C and 4°C over several days.[1][4][6] An alternative approach to enhance stability is the use of dried urine spots (DUS), which have demonstrated better stability at room temperature compared to liquid urine.[5][7]

Q4: What are the expected metabolites of 5-MeO-DiPT that I should be aware of?

A4: The major urinary metabolites of 5-MeO-DiPT include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT).[2][4] It is crucial to ensure your analytical method can distinguish the parent drug from these metabolites.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Signal Sample DegradationEnsure samples were stored at -20°C prior to analysis.[1][4][6] Consider using dried urine spots for improved stability.[5][7]
Inefficient ExtractionOptimize the liquid-liquid extraction (LLE) procedure. Ensure the pH is alkaline for efficient extraction with a solvent like ethyl acetate.[4][6] For DUS, ensure complete extraction with a suitable solvent like methanol.[5][7]
Instrument SensitivityCheck the sensitivity of your GC-MS or LC-MS/MS system. The limit of detection (LOD) and limit of quantitation (LLOQ) should be in the low ng/mL range.[4][7]
Poor Peak Shape or Resolution Chromatographic IssuesOptimize the GC or LC column and temperature/gradient program. For GC-MS, a DB-5MS column or similar is often used.[3] For LC-MS/MS, a C18 or HILIC column can be effective.[7]
Matrix EffectsIn LC-MS/MS, co-eluting matrix components can cause ion suppression or enhancement. Evaluate and minimize matrix effects by optimizing sample preparation or using a deuterated internal standard.
High Variability in Results Inconsistent Sample PreparationEnsure precise and consistent execution of the extraction and derivatization (if applicable) steps. Use of an internal standard is highly recommended to correct for variability.
Instrument InstabilityPerform regular maintenance and calibration of your GC-MS or LC-MS/MS system.
Interference Peaks Co-elution of MetabolitesAdjust the chromatographic conditions to achieve baseline separation of 5-MeO-DiPT from its major metabolites.[2]
ContaminationCheck all solvents, reagents, and labware for potential sources of contamination.

Quantitative Data Summary

The following tables summarize the validation parameters from published analytical methods for 5-MeO-DiPT quantification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterValueReference
MatrixHuman Urine[4]
ExtractionLiquid-Liquid Extraction[4]
Linear Range2 - 300 ng/mL[4]
Limit of Detection (LOD)1 ng/mL[4]
Accuracy93 - 108.7%[4]
Precision (%RSD)3.1 - 10.3%[4]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterValueReference
MatrixDried Urine Spots[5][7]
ExtractionMethanol Extraction[5][7]
Linear RangeNot Specified
Limit of Detection (LOD)0.1 ng/mL[5][7]
Limit of Quantitation (LLOQ)0.2 ng/mL[5][7]
Accuracy98.2 - 103.9%[5][7]
Precision (%RSD)2.7 - 8.5%[5][7]

Experimental Protocols

1. GC-MS Method for 5-MeO-DiPT in Human Urine [4][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of urine, add an internal standard.

    • Alkalinize the sample with a suitable base.

    • Extract with 3 mL of ethyl acetate by vortexing.

    • Centrifuge to separate the layers.

    • Transfer the organic layer and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS).

    • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

2. LC-MS/MS Method for 5-MeO-DiPT in Dried Urine Spots [5][7]

  • Sample Preparation (Dried Urine Spot Extraction):

    • Spot 10 µL of urine onto a Whatman FTA™ classic card and allow it to dry completely.

    • Punch out the dried spot.

    • Extract the spot with 200 µL of methanol.

    • Centrifuge and transfer the supernatant for LC-MS/MS analysis.

  • Instrumentation:

    • Liquid Chromatograph: A system capable of gradient elution with a suitable column (e.g., Atlantis HILIC silica).

    • Tandem Mass Spectrometer: Operated in positive ion multiple reaction monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Urine Sample storage Store at -20°C start->storage lle Liquid-Liquid Extraction (Alkaline pH, Ethyl Acetate) storage->lle GC-MS Path dus Dried Urine Spot (Methanol Extraction) storage->dus LC-MS/MS Path evap Evaporate & Reconstitute lle->evap extract Final Extract dus->extract evap->extract gcms GC-MS Analysis extract->gcms lcmsms LC-MS/MS Analysis extract->lcmsms data Data Processing & Quantification gcms->data lcmsms->data

Caption: Experimental workflow for 5-MeO-DiPT quantification.

troubleshooting_logic start Start: Poor Analytical Result check_signal Is analyte signal low or absent? start->check_signal check_peak Is peak shape poor or resolution inadequate? check_signal->check_peak No check_storage Verify Sample Storage (-20°C or DUS) check_signal->check_storage Yes check_variability Are results highly variable? check_peak->check_variability No optimize_chromatography Optimize Chromatographic Method check_peak->optimize_chromatography Yes standardize_prep Standardize Sample Prep Procedure check_variability->standardize_prep Yes end End: Improved Result check_variability->end No optimize_extraction Optimize Extraction Protocol check_storage->optimize_extraction check_sensitivity Verify Instrument Sensitivity (LOD/LLOQ) optimize_extraction->check_sensitivity check_sensitivity->end evaluate_matrix Evaluate and Mitigate Matrix Effects optimize_chromatography->evaluate_matrix evaluate_matrix->end instrument_maintenance Perform Instrument Maintenance & Calibration standardize_prep->instrument_maintenance instrument_maintenance->end

Caption: Troubleshooting logic for 5-MeO-DiPT analysis.

signaling_pathway cluster_metabolism Metabolic Pathways cluster_conjugation Conjugation cluster_excretion Excretion parent 5-MeO-DiPT metabolite1 5-OH-DIPT (O-demethylation) parent->metabolite1 Major metabolite2 5-MeO-NIPT (N-deisopropylation) parent->metabolite2 Major metabolite3 6-OH-5-MeO-DIPT (Hydroxylation) parent->metabolite3 Major sulfate Sulfate Conjugate metabolite1->sulfate glucuronide Glucuronide Conjugate metabolite1->glucuronide urine Urinary Excretion metabolite2->urine metabolite3->sulfate metabolite3->glucuronide sulfate->urine glucuronide->urine

Caption: Metabolic pathways of 5-MeO-DiPT.

References

Technical Support Center: Enhancing the Long-Term Stability of 5-MeO-DiPT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-MeO-DiPT for long-term storage. The following information is curated to address potential issues encountered during experimental procedures and to ensure the integrity of the compound over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 5-MeO-DiPT?

A1: The primary factors that can lead to the degradation of 5-MeO-DiPT are exposure to light, heat, oxygen, and moisture. Tryptamines, in general, are susceptible to oxidation and photodegradation. The freebase form of 5-MeO-DiPT is known to be less stable than its salt forms.

Q2: What is the recommended temperature for the long-term storage of 5-MeO-DiPT?

A2: For long-term storage, it is highly recommended to store 5-MeO-DiPT at -20°C. Under these conditions, the compound is expected to be stable for at least five years. Storage at refrigerated temperatures (2-8°C) may be suitable for short-term storage, but freezing is optimal for preserving its integrity over extended periods.

Q3: How should I handle 5-MeO-DiPT to minimize degradation during experiments?

A3: To minimize degradation during handling, it is advisable to work with the compound in a controlled environment with minimal exposure to light and air. Use amber-colored glassware or vials to protect it from light. When preparing solutions, use deoxygenated solvents if possible and consider working under an inert atmosphere (e.g., nitrogen or argon).

Q4: I've noticed a change in the color of my 5-MeO-DiPT sample. Does this indicate degradation?

A4: A change in color, such as from white or off-white to a yellowish or brownish hue, can be an indicator of degradation. This is often due to oxidation or the formation of degradation products. If you observe a color change, it is recommended to re-analyze the purity of the sample before use.

Q5: Is the salt form of 5-MeO-DiPT more stable than the freebase?

A5: Yes, in general, the salt forms of tryptamines are more stable than the freebase form. The protonated amine in the salt form is less susceptible to oxidation. If long-term stability is a primary concern, sourcing or preparing a salt form (e.g., hydrochloride or fumarate) is a viable option.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Degradation of 5-MeO-DiPT stock solution. 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in a freezer (-20°C) in small aliquots to avoid repeated freeze-thaw cycles. 3. Analyze the purity of the stock solution using a suitable analytical method (e.g., HPLC-UV) to confirm its concentration.
Contamination of the sample. 1. Ensure all glassware and equipment are scrupulously clean. 2. Use high-purity solvents and reagents. 3. Filter stock solutions through a 0.22 µm syringe filter to remove any particulate matter.
Improper handling during the experiment. 1. Minimize the exposure of the compound and its solutions to light by using amber vials and covering experimental setups with aluminum foil. 2. Avoid prolonged exposure to ambient temperature; keep samples on ice when not in immediate use.
Issue 2: Visible Degradation of Solid 5-MeO-DiPT
Possible Cause Troubleshooting Steps
Improper storage conditions. 1. Immediately transfer the sample to a tightly sealed, amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to remove oxygen. 3. Store the vial in a desiccator at -20°C.
Exposure to moisture. 1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel) to maintain a dry environment. 2. When removing the sample from cold storage, allow the container to warm to room temperature before opening to prevent condensation.
High ambient temperature. 1. Ensure the storage location is away from any heat sources. 2. Use a calibrated freezer for long-term storage.

Quantitative Data on Stability

The following table summarizes the stability of 5-MeO-DiPT in a biological matrix under different storage conditions. While this data is from urine samples, it provides a valuable indication of the compound's temperature sensitivity.

Storage Condition Duration Degradation (%)
25°C24 hours22.8%
4°C5 days33.2%
4°C7 days38.2%
-20°C30 daysStable

Experimental Protocols

Protocol 1: Long-Term Stability Testing of 5-MeO-DiPT

Objective: To evaluate the stability of 5-MeO-DiPT under defined long-term storage conditions.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of 5-MeO-DiPT into several amber glass vials.

    • Prepare separate sets of samples for each storage condition to be tested (e.g., -20°C, 4°C, and 25°C/60% RH).

    • For each condition, prepare triplicate samples for each time point.

    • Seal the vials tightly, preferably after purging with an inert gas.

  • Storage:

    • Place the vials in the designated stability chambers or storage units.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), remove a set of triplicate vials from each storage condition.

    • Allow the vials to equilibrate to room temperature.

    • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., methanol).

    • Analyze the samples by a validated stability-indicating HPLC-UV method to determine the purity of 5-MeO-DiPT and quantify any degradation products.

  • Data Evaluation:

    • Calculate the percentage of 5-MeO-DiPT remaining at each time point relative to the initial (time 0) concentration.

    • Identify and quantify any significant degradation products.

Protocol 2: Forced Degradation Study of 5-MeO-DiPT

Objective: To investigate the degradation pathways of 5-MeO-DiPT under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 5-MeO-DiPT in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Determine the percentage of degradation of 5-MeO-DiPT under each stress condition.

    • Characterize the major degradation products using LC-MS or other suitable analytical techniques to elucidate the degradation pathways.

Visualizations

Potential Degradation Pathway of 5-MeO-DiPT 5-MeO-DiPT 5-MeO-DiPT 5-HO-DiPT (O-Demethylation) 5-HO-DiPT (O-Demethylation) 5-MeO-DiPT->5-HO-DiPT (O-Demethylation) Hydrolysis/Enzymatic 5-MeO-NIPT (N-Deisopropylation) 5-MeO-NIPT (N-Deisopropylation) 5-MeO-DiPT->5-MeO-NIPT (N-Deisopropylation) Metabolism/Oxidation Oxidative Degradation Products Oxidative Degradation Products 5-MeO-DiPT->Oxidative Degradation Products Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of 5-MeO-DiPT.

Experimental Workflow for Forced Degradation Study cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralize (if applicable) Neutralize (if applicable) Acid Hydrolysis->Neutralize (if applicable) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralize (if applicable) Oxidation Oxidation Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Oxidation->Analyze by HPLC/LC-MS Thermal Thermal Thermal->Analyze by HPLC/LC-MS Photolytic Photolytic Photolytic->Analyze by HPLC/LC-MS Prepare 5-MeO-DiPT Stock Solution Prepare 5-MeO-DiPT Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare 5-MeO-DiPT Stock Solution->Expose to Stress Conditions Neutralize (if applicable)->Analyze by HPLC/LC-MS Characterize Degradants Characterize Degradants Analyze by HPLC/LC-MS->Characterize Degradants

Caption: Workflow for a forced degradation study of 5-MeO-DiPT.

Troubleshooting Inconsistent Experimental Results Inconsistent Results Inconsistent Results Check Stock Solution Check Stock Solution Inconsistent Results->Check Stock Solution Check for Contamination Check for Contamination Inconsistent Results->Check for Contamination Review Handling Procedures Review Handling Procedures Inconsistent Results->Review Handling Procedures Prepare Fresh Solution Prepare Fresh Solution Check Stock Solution->Prepare Fresh Solution Old solution? Re-analyze Purity Re-analyze Purity Check Stock Solution->Re-analyze Purity Purity suspect? Clean Glassware Clean Glassware Check for Contamination->Clean Glassware Yes Use High-Purity Solvents Use High-Purity Solvents Check for Contamination->Use High-Purity Solvents Yes Minimize Light/Air Exposure Minimize Light/Air Exposure Review Handling Procedures->Minimize Light/Air Exposure Yes Control Temperature Control Temperature Review Handling Procedures->Control Temperature Yes

Caption: Decision tree for troubleshooting inconsistent results.

Technical Support Center: 5-MeO-DiPT Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). The following information is intended to help identify and address potential contamination in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in a 5-MeO-DiPT sample?

A1: Contamination in 5-MeO-DiPT samples can arise from several sources, including residual starting materials, byproducts from the synthetic route, and degradation products. Common contaminants may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Synthesis byproducts: In the Speeter and Anthony synthesis, for example, side products can include 3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol, 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol, 2-(5-methoxy-1H-indol-3-yl)-ethanol, and 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone.[1]

  • Related tryptamines: Samples purchased from online vendors may contain other tryptamine derivatives.[2]

  • Degradation products: 5-MeO-DiPT can degrade over time, especially when exposed to light, heat, or certain chemical conditions.

Q2: How can I assess the purity of my 5-MeO-DiPT sample?

A2: Several analytical techniques can be used to determine the purity of a 5-MeO-DiPT sample. The most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the identification and quantification of tryptamines and their impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is another powerful technique for separating and quantifying 5-MeO-DiPT and any contaminants.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any impurities present.

Q3: What are the signs of a contaminated or degraded 5-MeO-DiPT sample?

A3: Visual inspection can sometimes indicate contamination. Look for:

  • Discoloration: A pure sample of 5-MeO-DiPT freebase is typically an oil or a crystalline solid. Any significant deviation in color, such as a dark or tarry appearance, may suggest the presence of impurities.

  • Inconsistent physical state: The presence of both solid and oily phases at room temperature could indicate a mixture of compounds.

  • Unexpected analytical results: If your experimental results are inconsistent or unexpected, it is prudent to re-evaluate the purity of your starting material.

Q4: How should I store my 5-MeO-DiPT sample to minimize degradation?

A4: To ensure the stability of your 5-MeO-DiPT sample, it is recommended to:

  • Store it in a cool, dark, and dry place.

  • For long-term storage, keeping the sample in a freezer at or below -20°C is advisable.

  • Protect the sample from exposure to light and air. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

  • Studies on 5-MeO-DiPT in urine have shown degradation at room temperature and 4°C over several days, while it remained stable at -20°C for 30 days.[4][5]

Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common issues related to 5-MeO-DiPT contamination.

Issue 1: Unexpected Peaks in GC-MS or HPLC Analysis
  • Problem: Your analytical chromatogram shows multiple peaks in addition to the main 5-MeO-DiPT peak.

  • Possible Cause: The sample is contaminated with synthesis byproducts, residual starting materials, or other related compounds.

  • Troubleshooting Workflow:

    G start Unexpected peaks in chromatogram identify Identify contaminant peaks by mass spectrometry (MS) or comparison to known standards. start->identify quantify Quantify the level of contamination. identify->quantify purify Purify the sample using recrystallization or column chromatography. quantify->purify If contamination level is unacceptable reanalyze Re-analyze the purified sample to confirm purity. purify->reanalyze end Proceed with experiment reanalyze->end Purity is acceptable fail Source new material reanalyze->fail Purity is still unacceptable

    Caption: Workflow for addressing unexpected analytical peaks.

Issue 2: Poor Yield or No Crystallization After Synthesis
  • Problem: After synthesizing 5-MeO-DiPT, the yield is low, or the product remains an oil and does not crystallize.

  • Possible Cause: The presence of impurities is inhibiting crystallization. 5-MeO-DiPT freebase can be challenging to crystallize, and even small amounts of contaminants can interfere with the process.

  • Troubleshooting Steps:

    • Confirm Product Formation: Use a technique like TLC, GC-MS, or NMR to verify that the desired product has been formed.

    • Attempt Purification: Even if the product is an oil, purification can remove impurities that hinder crystallization. Column chromatography is often effective for oily products.

    • Solvent Selection for Crystallization: For 5-MeO-DiPT freebase, slow evaporation from an acetone solution has been reported to yield crystals.[6] For the related compound 5-MeO-DMT, recrystallization from boiling hexane has been successful.[7] Experiment with different solvent systems.

    • Salt Formation: If the freebase will not crystallize, converting it to a salt (e.g., fumarate) can facilitate purification through crystallization. The pure freebase can then be regenerated from the salt.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for the analysis of 5-MeO-DiPT.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A common choice is a 30 m HP-5MS capillary column.[2]

  • Carrier Gas: Helium.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 310°C at a rate of 10°C/minute.

    • Hold: 3 minutes at 310°C.[2]

  • Data Analysis: Identify the 5-MeO-DiPT peak based on its retention time and mass spectrum. Integrate all peaks to determine the relative percentage of impurities.

Protocol 2: Purification by Column Chromatography

This protocol is adapted from methods used for the purification of the related compound 5-MeO-DMT and can be a starting point for 5-MeO-DiPT.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of 10% methanol in acetone has been shown to be effective for separating 5-MeO-DMT from more polar impurities.[3] The optimal mobile phase for 5-MeO-DiPT may need to be determined empirically using thin-layer chromatography (TLC).

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent and pack it into a chromatography column.

    • Dissolve the crude 5-MeO-DiPT sample in a minimal amount of the mobile phase or a suitable solvent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 5-MeO-DiPT.

    G cluster_0 Column Preparation cluster_1 Sample Loading cluster_2 Elution and Collection cluster_3 Analysis and Isolation pack Pack column with silica gel slurry dissolve Dissolve crude sample pack->dissolve load Load sample onto column dissolve->load elute Elute with mobile phase load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate

    Caption: General workflow for column chromatography purification.

Data Presentation

The following tables illustrate hypothetical data from the purity analysis of a 5-MeO-DiPT sample before and after purification.

Table 1: GC-MS Purity Analysis of Crude 5-MeO-DiPT

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
118.535-MeO-DMT (Impurity)2.5
220.935-MeO-DiPT92.0
321.50Unknown Impurity 13.5
422.15Unknown Impurity 22.0

Retention times are illustrative and based on a published method for a mixture of tryptamines.[2]

Table 2: GC-MS Purity Analysis of 5-MeO-DiPT After Column Chromatography

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
120.935-MeO-DiPT>99.5

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[8][9]

Signaling Pathway of Potential Degradation:

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products substance 5-MeO-DiPT acid Acid Hydrolysis substance->acid base Base Hydrolysis substance->base oxidation Oxidation substance->oxidation photolysis Photolysis substance->photolysis thermolysis Thermolysis substance->thermolysis demethylation O-Demethylation Product (5-OH-DiPT) acid->demethylation n_oxide N-Oxide oxidation->n_oxide dealkylation N-Dealkylation Product (5-MeO-NIPT) photolysis->dealkylation ring_hydroxylation Ring Hydroxylation Products thermolysis->ring_hydroxylation

Caption: Potential degradation pathways of 5-MeO-DiPT under various stress conditions.

Summary of Forced Degradation Conditions and Expected Outcomes:

Stress ConditionTypical Reagents/ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, heatO-demethylation to 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT).[10]
Base Hydrolysis 0.1 M NaOH, heatGenerally more stable than under acidic conditions.
Oxidation 3% H₂O₂, ambient temperatureFormation of the N-oxide.
Photolysis Exposure to UV lightMay lead to N-dealkylation to form 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[10]
Thermolysis Heating the solid or a solutionMay result in various degradation products, including ring hydroxylation.[10]

References

protocol modifications for sensitive 5-MeO-DiPT assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sensitive 5-MeO-DiPT assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 5-MeO-DiPT.

Issue: Low or No Signal/Peak Detected

Possible Cause Recommended Solution
Sample Degradation 5-MeO-DiPT is unstable in urine at room temperature and 4°C.[1][2][3] Ensure urine samples are stored at -20°C immediately after collection and until analysis.[1][2][3] For prolonged storage, consider using Dried Urine Spots (DUS), which have shown better stability.[1][4][5]
Inefficient Extraction Review your extraction protocol. For urine, liquid-liquid extraction (LLE) with ethyl acetate under alkaline conditions is a common method.[1][2] For serum or plasma, a simple protein precipitation with acetonitrile can be effective.[6] For DUS, methanol extraction has been successfully used.[1][4]
Instrument Sensitivity Verify the sensitivity of your mass spectrometer. For GC-MS, derivatization with acetic anhydride can improve sensitivity.[7][8] Consider using a more sensitive technique like LC-MS/MS or a high-resolution mass spectrometer (e.g., Orbitrap MS).[1][2]
Incorrect MS Parameters Ensure the mass spectrometer is set to the correct monitoring ions for 5-MeO-DiPT and its metabolites. For LC-MS/MS, multiple reaction monitoring (MRM) in positive ion mode is typically used.[1][4][6]
Leaks in the GC-MS system Check for leaks in the inlet, column connections, and MS transfer line.[9][10] A high abundance of m/z 18, 28, and 32 in a manual tune can indicate a leak.[9]

Issue: Poor Peak Shape (Broadening or Tailing)

Possible Cause Recommended Solution
Active Sites in GC Inlet/Column Use a properly deactivated inlet liner and GC column.[9] Silanizing the liner can help reduce active sites.
Suboptimal HPLC Conditions For HPLC, peak tailing can occur with certain mobile phases. Adding methanol to the mobile phase and adjusting the pH can improve peak shape.[11]
Column Overload If peaks are broad and fronting, the column may be overloaded. Dilute the sample or increase the split ratio in GC-MS.[9]
Contamination A contaminated GC column or inlet can lead to poor peak shape. Trim the column and clean the injector and ion source.[9]

Issue: Inconsistent or Non-Reproducible Results

Possible Cause Recommended Solution
Sample Inhomogeneity Ensure thorough mixing of samples before aliquoting for extraction, especially after thawing frozen samples.
Variable Extraction Efficiency Use an internal standard (IS) to correct for variations in extraction and instrument response. 5-Methyl-N,N-dimethyltryptamine (5-Me-DMT) has been used as an IS for LC-MS/MS analysis of a related compound.[6]
Analyte Instability in Autosampler If samples are left in the autosampler for extended periods, degradation may occur. Analyze samples as soon as possible after preparation.
Matrix Effects in LC-MS/MS Matrix components can suppress or enhance the ionization of 5-MeO-DiPT. Evaluate matrix effects by comparing the response of the analyte in neat solution versus a post-extraction spiked blank sample. If significant matrix effects are present, consider a more rigorous sample cleanup method like solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for urine samples containing 5-MeO-DiPT?

Due to the instability of 5-MeO-DiPT in urine at ambient and refrigerated temperatures, it is highly recommended to store urine samples frozen at -20°C until analysis.[1][2][3] Studies have shown significant degradation of 5-MeO-DiPT in urine stored at 25°C and 4°C.[1][2][3] An alternative for improved stability, especially for transport and long-term storage, is the use of Dried Urine Spots (DUS).[1][4][5]

Q2: What are the major metabolites of 5-MeO-DiPT that I should be looking for?

The two primary urinary metabolites of 5-MeO-DiPT are 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-IPT).[1][2][3]

Q3: What are the typical limits of detection (LOD) and quantification (LLOQ) for 5-MeO-DiPT assays?

The LOD and LLOQ are method-dependent. Here is a summary of reported values from various studies:

Analytical MethodMatrixLODLLOQ
LC-MS/MSDried Urine Spots0.1 ng/mL[1][4]0.2 ng/mL[1][4]
GC-Orbitrap-MSUrine1 ng/mL[1][2]Not Reported
GC-MS (with derivatization)Whole Blood1 ng/mL[7]Not Reported
GC-MS (with derivatization)Urine5 ng/mL[7]Not Reported
GC-MSUrine5 ng/mL[1]18 ng/mL[1]

Q4: Is derivatization necessary for the GC-MS analysis of 5-MeO-DiPT?

While some GC-MS methods have been developed without derivatization, others utilize it to improve chromatographic properties and sensitivity.[1] Derivatization with acetic anhydride has been shown to be effective.[7][8]

Q5: What are the common sample preparation techniques for 5-MeO-DiPT analysis?

Several sample preparation techniques have been successfully employed:

  • Liquid-Liquid Extraction (LLE): Commonly used for urine samples, often with ethyl acetate under alkaline conditions.[1][2]

  • Protein Precipitation: A simple and rapid method for serum or plasma samples, typically using acetonitrile.[6]

  • Methanol Extraction: Used for extracting 5-MeO-DiPT from Dried Urine Spots (DUS).[1][4]

  • Solid-Phase Extraction (SPE): Can be used for more complex matrices to reduce matrix effects.[3]

Experimental Workflows

Below are diagrams illustrating common experimental workflows for 5-MeO-DiPT analysis.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample (10 µL) Spot Spot on Whatman FTA™ Card Urine->Spot Dry Air Dry (2 hours) Spot->Dry Extract Extract with Methanol (200 µL) Dry->Extract Inject Inject Supernatant Extract->Inject Transfer Supernatant Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS workflow for 5-MeO-DiPT analysis in Dried Urine Spots.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Alkalinize Alkalinize Sample Urine->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Evaporate Evaporate Extract LLE->Evaporate Derivatize Derivatize (Optional) Evaporate->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Analyze Data Analysis Detect->Analyze Signaling_Pathway cluster_serotonin_system Serotonergic System cluster_effects Downstream Effects MeO_DiPT 5-MeO-DiPT SERT Serotonin Transporter (SERT) MeO_DiPT->SERT Inhibits HT1A 5-HT1A Receptor MeO_DiPT->HT1A Agonist HT2A 5-HT2A Receptor MeO_DiPT->HT2A Agonist Neurotoxicity Potential Neurotoxicity MeO_DiPT->Neurotoxicity May cause SERT_Inhibition Inhibition of Serotonin Reuptake SERT->SERT_Inhibition HT1A_Agonism Agonism HT1A->HT1A_Agonism HT2A_Agonism Agonism HT2A->HT2A_Agonism Hallucinogenic_Effects Hallucinogenic Effects HT2A_Agonism->Hallucinogenic_Effects

References

optimizing incubation times for 5-MeO-DiPT cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing incubation times for 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-MeO-DiPT in cell-based assays?

A1: 5-MeO-DiPT primarily acts as a serotonin receptor agonist, with high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. It also functions as a serotonin transporter (SERT) inhibitor. Its effects on cells are largely mediated through these interactions, which can influence various downstream signaling pathways.

Q2: What are the common cell viability assays used for compounds like 5-MeO-DiPT?

A2: Commonly used cell viability assays include MTT, MTS, XTT, and resazurin-based assays. These assays measure metabolic activity as an indicator of cell viability. It is crucial to select an assay that is not directly affected by the chemical properties of 5-MeO-DiPT.

Q3: Why is optimizing the incubation time for 5-MeO-DiPT exposure crucial?

A3: The effects of 5-MeO-DiPT on cell viability can be time-dependent. Short incubation times may not be sufficient to observe cytotoxic or cytostatic effects, while excessively long incubation periods might lead to secondary effects not directly related to the compound's primary mechanism, such as nutrient depletion in the culture medium. Time-course experiments are essential to identify the optimal time point for assessing the biological activity of 5-MeO-DiPT.

Q4: What is a typical starting range for incubation times when testing a new compound like 5-MeO-DiPT?

A4: For a novel compound, it is recommended to test a broad range of incubation times. Based on general practices for in vitro cytotoxicity screening, a common starting point would be to assess cell viability at 24, 48, and 72 hours. Shorter time points (e.g., 6, 12 hours) can also be included to capture acute effects.

Q5: Can 5-MeO-DiPT interfere with the assay reagents?

A5: Like many psychoactive compounds, there is a potential for 5-MeO-DiPT to interfere with the chemistry of cell viability assays. For example, it could chemically reduce the assay reagent or interact with fluorescent readouts. It is important to include proper controls, such as incubating 5-MeO-DiPT with the assay reagent in cell-free media, to test for any direct interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistent volume dispensing.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No significant effect of 5-MeO-DiPT on cell viability Incubation time is too shortPerform a time-course experiment with longer incubation periods (e.g., 48, 72 hours).
Compound concentration is too lowTest a wider range of 5-MeO-DiPT concentrations.
Cell line is resistant to the effects of 5-MeO-DiPTConsider using a different cell line that expresses the target serotonin receptors.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range for all experiments.
Reagent instabilityPrepare fresh solutions of 5-MeO-DiPT and assay reagents for each experiment.
High background signal in control wells Contamination of cell cultureRegularly test for mycoplasma contamination. Practice sterile cell culture techniques.
Interference of 5-MeO-DiPT with the assayRun a cell-free control with 5-MeO-DiPT and the assay reagent to check for direct interactions.

Experimental Protocols

Protocol 1: Time-Course Analysis to Determine Optimal Incubation Time for 5-MeO-DiPT

This protocol outlines a systematic approach to determine the optimal incubation time for assessing the cytotoxic or cytostatic effects of 5-MeO-DiPT on a chosen cell line.

1. Materials:

  • Cell line of interest (e.g., SH-SY5Y, Hep G2)

  • Complete cell culture medium

  • 5-MeO-DiPT stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, Resazurin)

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer)

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of 5-MeO-DiPT in complete culture medium. It is advisable to test a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Remove the medium from the wells and add the medium containing the different concentrations of 5-MeO-DiPT.

  • Time-Course Incubation:

    • Prepare multiple identical plates for each time point to be tested.

    • Incubate the plates for different durations, for example: 6, 12, 24, 48, and 72 hours.

  • Cell Viability Assay:

    • At each time point, perform the chosen cell viability assay according to the manufacturer's protocol.

    • For example, for an MTT assay, this would involve adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals before reading the absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control for each time point.

    • Plot cell viability (%) against the concentration of 5-MeO-DiPT for each incubation time.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each time point.

    • The optimal incubation time is typically the one that gives a clear dose-dependent response with a stable IC50 value.

Quantitative Data Summary

The following tables summarize hypothetical data from a time-course experiment to optimize 5-MeO-DiPT incubation time.

Table 1: Cell Viability (%) at Different 5-MeO-DiPT Concentrations and Incubation Times

5-MeO-DiPT (µM)6 hours12 hours24 hours48 hours72 hours
0 (Vehicle) 100100100100100
1 9895928885
10 9588807065
50 9075605045
100 8565504035

Table 2: IC50 Values of 5-MeO-DiPT at Different Incubation Times

Incubation Time (hours)IC50 (µM)
6 >100
12 85.2
24 62.5
48 50.1
72 48.9

Visualizations

5-MeO-DiPT_Signaling_Pathway 5-MeO-DiPT 5-MeO-DiPT 5-HT2A_Receptor 5-HT2A_Receptor 5-MeO-DiPT->5-HT2A_Receptor Agonist SERT Serotonin Transporter 5-MeO-DiPT->SERT Inhibitor Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular_Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Serotonin_Reuptake_Inhibition Serotonin_Reuptake_Inhibition SERT->Serotonin_Reuptake_Inhibition

Caption: Simplified signaling pathway of 5-MeO-DiPT.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plates A->C B Prepare 5-MeO-DiPT Stock & Dilutions D Treat Cells with 5-MeO-DiPT B->D C->D E Incubate for Multiple Time Points (e.g., 6, 12, 24, 48, 72h) D->E F Perform Cell Viability Assay E->F G Measure Absorbance/Fluorescence F->G H Calculate % Viability & IC50 G->H I Determine Optimal Incubation Time H->I

Caption: Workflow for optimizing incubation time.

Troubleshooting_Tree Start Inconsistent or Unexpected Results Q1 High variability between replicates? Start->Q1 A1_Yes Check cell seeding technique and edge effects. Q1->A1_Yes Yes Q2 No dose-dependent effect observed? Q1->Q2 No End Consult further documentation A1_Yes->End A2_Yes Extend incubation time or increase drug concentration. Q2->A2_Yes Yes Q3 High background signal? Q2->Q3 No A2_Yes->End A3_Yes Check for contamination or compound interference. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for cell assays.

calibration of instruments for 5-MeO-DiPT analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration of analytical instruments for the quantitative analysis of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for 5-MeO-DiPT quantification?

A1: The most common analytical techniques for the quantification of 5-MeO-DiPT are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods offer high sensitivity and selectivity for detecting and quantifying 5-MeO-DiPT in various biological matrices.

Q2: What are the typical linear range, limit of detection (LOD), and limit of quantification (LOQ) for 5-MeO-DiPT analysis?

A2: The linear range, LOD, and LOQ can vary depending on the analytical method and the sample matrix. Below is a summary of reported values:

Analytical MethodMatrixLinear Range (ng/mL)LOD (ng/mL)LLOQ (ng/mL)
GC-Orbitrap-MSHuman Urine2 - 300[1]1[1][4]-
LC-MS/MSDried Urine Spots0.2 - 100[5]0.1[2][5]0.2[2][5][6]
HILIC-MS/MSRat Urine1 - 1000[6]--

Q3: How should I prepare calibration standards for 5-MeO-DiPT analysis?

A3: Calibration standards are typically prepared by diluting a stock solution of 5-MeO-DiPT in a suitable solvent or blank matrix.[5] It is crucial to use a certified reference material for the preparation of the stock solution. The stock solution is then serially diluted to create a series of calibration standards covering the expected concentration range of the samples.[5]

Q4: What are the best storage conditions for 5-MeO-DiPT in urine samples?

A4: 5-MeO-DiPT is not stable in urine at room temperature or under refrigeration for extended periods.[1][7] Studies have shown significant degradation after 24 hours at 25°C and after 5 days at 4°C.[1][7] Therefore, it is strongly recommended to store urine samples frozen at -20°C until analysis to ensure the stability of the analyte.[1][7] An alternative for improved stability is the use of dried urine spots (DUS).[2][6]

Troubleshooting Guide

This guide addresses common issues encountered during the calibration of instruments for 5-MeO-DiPT analysis.

Issue Potential Cause(s) Troubleshooting Steps
Poor Linearity of Calibration Curve (r < 0.99) - Inaccurate preparation of calibration standards.- Contamination of blank matrix or solvent.- Instrument instability (e.g., fluctuating source temperature, inconsistent injection volume).- Inappropriate calibration range (too wide or too narrow).- Prepare fresh calibration standards from a certified reference material.- Analyze a blank sample to check for contamination.- Perform instrument maintenance and performance verification.- Adjust the concentration range of the calibration standards.
Low Sensitivity / Poor Signal-to-Noise Ratio - Suboptimal instrument parameters (e.g., ionization mode, collision energy).- Degradation of the analyte during sample preparation or storage.- Matrix effects (ion suppression or enhancement in LC-MS/MS).- Poor chromatographic peak shape.- Optimize MS parameters for 5-MeO-DiPT.- Ensure proper sample storage and handling procedures are followed.- Evaluate and mitigate matrix effects by using an internal standard, modifying the sample preparation method, or adjusting chromatographic conditions.- Check and optimize the chromatographic column and mobile phase.
Inconsistent Results / Poor Reproducibility - Inconsistent sample preparation (e.g., variable extraction recovery).- Instability of the autosampler.- Fluctuation in instrument performance.- Use of an inappropriate internal standard.- Standardize the sample preparation protocol and ensure consistent execution.- Verify the precision and accuracy of the autosampler.- Run quality control (QC) samples at regular intervals to monitor instrument performance.- Select an appropriate internal standard with similar chemical properties and retention time to 5-MeO-DiPT.
Peak Tailing or Fronting in Chromatography - Column degradation or contamination.- Incompatible mobile phase pH.- Sample overload.- Issues with the injection port or liner in GC.- Replace or clean the chromatographic column.- Adjust the mobile phase pH to ensure proper ionization of 5-MeO-DiPT.- Dilute the sample or reduce the injection volume.- Clean or replace the GC inlet liner and septum.

Experimental Protocols

Preparation of Calibration Standards

This protocol describes the preparation of a stock solution and subsequent serial dilutions to create calibration standards for 5-MeO-DiPT analysis.

  • Stock Solution Preparation (1 µg/mL):

    • Accurately weigh a certified reference standard of 5-MeO-DiPT.

    • Dissolve the standard in methanol to achieve a final concentration of 1 µg/mL.[5]

    • Store the stock solution in an amber vial at -20°C.

  • Serial Dilutions:

    • Prepare a series of working solutions by diluting the stock solution with the appropriate blank matrix (e.g., drug-free urine) or solvent.[5]

    • For a calibration curve ranging from 0.2 ng/mL to 100 ng/mL, the following dilutions can be made: 100 ng/mL, 80 ng/mL, 50 ng/mL, 20 ng/mL, 10 ng/mL, 5 ng/mL, 2 ng/mL, 1 ng/mL, 0.5 ng/mL, and 0.2 ng/mL.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from a method for the analysis of 5-MeO-DiPT in human urine.[1][4]

  • Alkalinization:

    • To 1 mL of urine sample, add a suitable alkaline buffer to adjust the pH.

  • Extraction:

    • Add 3 mL of ethyl acetate to the alkalinized urine sample.[1]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

Visualizations

experimental_workflow cluster_prep Calibration Standard Preparation cluster_sample Sample Preparation (LLE) cluster_analysis Instrumental Analysis stock Stock Solution (1 µg/mL) serial_dilution Serial Dilution with Blank Matrix stock->serial_dilution cal_standards Calibration Standards (0.2-100 ng/mL) serial_dilution->cal_standards instrument GC-MS or LC-MS/MS cal_standards->instrument urine Urine Sample alkalinization Alkalinization urine->alkalinization extraction Liquid-Liquid Extraction alkalinization->extraction evaporation Evaporation & Reconstitution extraction->evaporation evaporation->instrument data_acquisition Data Acquisition instrument->data_acquisition calibration_curve Calibration Curve Generation data_acquisition->calibration_curve quantification Quantification of 5-MeO-DiPT calibration_curve->quantification

Caption: Experimental workflow for 5-MeO-DiPT analysis.

troubleshooting_logic start Poor Calibration Curve Linearity check_standards Prepare Fresh Standards? start->check_standards check_blank Analyze Blank Sample? check_standards->check_blank [No Improvement] end_good Linearity Improved check_standards->end_good [Improvement] check_instrument Perform Instrument Maintenance? check_blank->check_instrument [No Improvement] check_blank->end_good [Improvement] adjust_range Adjust Calibration Range? check_instrument->adjust_range [No Improvement] check_instrument->end_good [Improvement] adjust_range->end_good [Improvement] end_bad Issue Persists adjust_range->end_bad [No Improvement]

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-MeO-DiPT Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the detection and quantification of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a potent synthetic tryptamine. The focus is on providing a cross-validation perspective by comparing key performance metrics of established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers in selecting the appropriate method for their specific application.

Comparative Analysis of Analytical Methods

The quantification of 5-MeO-DiPT in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most prominent methods are LC-MS/MS and GC-Orbitrap-MS. A direct comparison of results from these methods has shown that LC-MS/MS may yield lower concentration values for 5-MeO-DiPT in urine samples compared to GC-Orbitrap-MS.[1][2][3]

Below is a summary of the quantitative performance data for different analytical methods applied to the analysis of 5-MeO-DiPT in urine.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (%)Precision (%RSD)Linearity (ng/mL)
LC-MS/MS Dried Urine Spots0.1 ng/mL0.2 ng/mL98.2 - 103.92.7 - 8.50.2 - 100
GC-Orbitrap-MS Human Urine1 ng/mL2 ng/mL93 - 108.73.1 - 10.32 - 300

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods published in peer-reviewed literature.

LC-MS/MS for 5-MeO-DiPT in Dried Urine Spots[1][2][3]

This method offers high sensitivity and is suitable for small sample volumes.

  • Sample Preparation:

    • Spot 10 µL of urine onto a Whatman FTA™ classic card.

    • Allow the spot to dry completely.

    • Extract the dried urine spot with 200 µL of methanol.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

    • Analysis Mode: Positive ion multiple reaction monitoring (MRM).

  • Validation Parameters:

    • The method is validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect.

GC-Orbitrap-MS for 5-MeO-DiPT in Human Urine[2][4][5][6]

This method provides high-resolution mass spectrometry for accurate identification and quantification.

  • Sample Preparation:

    • Perform liquid-liquid extraction of the urine sample with ethyl acetate under alkaline conditions.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph coupled with a High-Resolution Orbitrap Mass Spectrometer.

    • Analysis Mode: Full scan mode with a resolution of 60,000 FWHM.

  • Validation Parameters:

    • The method is validated for linearity, accuracy, and precision.

Experimental Workflow and Validation

The cross-validation of analytical methods involves a systematic process to ensure that a method is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for 5-MeO-DiPT.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Method Comparison cluster_3 Method Implementation A Sample Preparation (e.g., LLE, SPE) B Chromatographic Separation (LC or GC) A->B C Mass Spectrometric Detection (MS/MS or HRMS) B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness & Stability G->H I Analysis of Common Samples with Method A (e.g., LC-MS/MS) H->I J Analysis of Common Samples with Method B (e.g., GC-MS) H->J K Statistical Comparison of Results (e.g., Bland-Altman plot) I->K J->K L Routine Sample Analysis K->L

Caption: Workflow for analytical method validation and cross-comparison.

Stability Considerations: The stability of 5-MeO-DiPT in biological samples is a critical factor. Studies have shown that 5-MeO-DiPT is not stable in urine at room temperature (25°C), with concentrations decreasing significantly over time.[1][2][4][5][6] However, it is stable in dried urine spots and when urine samples are stored at -20°C for up to 30 days.[4][5][6] Therefore, proper sample handling and storage are crucial for accurate quantification.

Other Analytical Approaches: While LC-MS and GC-MS are the most common techniques, other methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE) have also been used for the separation of tryptamines, including 5-MeO-DiPT.[7][8] These methods can be considered based on the specific requirements of the analysis, such as available instrumentation and the need for high-throughput screening.[7]

References

A Comparative Guide to the Mechanism of Action: 5-MeO-DiPT versus 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two psychoactive tryptamines: 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented is supported by experimental data to facilitate informed research and development decisions.

Introduction

5-MeO-DiPT, colloquially known as "Foxy Methoxy," and 5-MeO-DMT are structurally related tryptamine compounds that exhibit distinct psychoactive effects. Understanding their differential interaction with neuronal receptors and subsequent signaling cascades is crucial for elucidating their therapeutic potential and risk profiles. This guide focuses on a comparative analysis of their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate.

Quantitative Data Comparison

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of 5-MeO-DiPT and 5-MeO-DMT at key serotonin receptors.

Table 1: Receptor Binding Affinity (Ki, nM)

Receptor5-MeO-DiPT5-MeO-DMT
5-HT1AHigh Affinity (nM range)[1]< 10[2]
5-HT2AμM range[1]>1000[2]
5-HT2CHigh Affinity[1]-

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, nM)

Assay5-MeO-DiPT5-MeO-DMT
5-HT2A Calcium Mobilization-1.80 - 3.87[3]
5-HT1A Activity-3.92 - 1060[3]
G Protein Binding Stimulation-~100[2]

Lower EC50 values indicate greater potency.

Mechanism of Action and Signaling Pathways

5-MeO-DMT is a non-selective serotonin receptor agonist with a notably high affinity for the 5-HT1A receptor, displaying 100- to 1,000-fold selectivity for this subtype over the 5-HT2A receptor.[3] This preferential binding to the 5-HT1A receptor is thought to be a primary driver of its unique psychoactive effects, which are often described as being less visual than those of classic psychedelics.[3] The activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[3][4]

Despite its lower affinity for the 5-HT2A receptor, 5-MeO-DMT is a potent agonist at this site, which is a Gq-coupled receptor.[3][5] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activate protein kinase C (PKC).[5]

5-MeO-DMT_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway 5-MeO-DMT_1A 5-MeO-DMT 5-HT1A 5-HT1A Receptor 5-MeO-DMT_1A->5-HT1A Gi/o Gi/o Protein 5-HT1A->Gi/o AC_inhibit Adenylyl Cyclase (Inhibition) Gi/o->AC_inhibit Ion_channel_mod Ion Channel Modulation Gi/o->Ion_channel_mod cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity (Decrease) cAMP_decrease->PKA_inhibit 5-MeO-DMT_2A 5-MeO-DMT 5-HT2A 5-HT2A Receptor 5-MeO-DMT_2A->5-HT2A Gq Gq Protein 5-HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activate PKC Activation DAG->PKC_activate

Caption: 5-MeO-DMT Signaling Pathways

5-MeO-DiPT 's hallucinogenic effects are thought to be primarily mediated by its agonist activity at the 5-HT2A receptor.[6] However, it also possesses a strong binding affinity for the 5-HT1A receptor.[6] The interplay between its activity at these two receptors likely contributes to its distinct subjective effects. In rodents, the head-twitch response, a behavioral proxy for psychedelic effects, is blocked by 5-HT2A antagonists, supporting the crucial role of this receptor in its mechanism of action.[6] 5-MeO-DiPT is also a weak serotonin reuptake inhibitor, although this action is limited by its 5-HT1A receptor agonism, which acts as an inhibitory autoreceptor.[6]

5-MeO-DiPT_Signaling cluster_primary Primary Psychedelic Effect Pathway cluster_modulatory Modulatory & Other Effects 5-MeO-DiPT_2A 5-MeO-DiPT 5-HT2A_DiPT 5-HT2A Receptor 5-MeO-DiPT_2A->5-HT2A_DiPT Gq_DiPT Gq Protein 5-HT2A_DiPT->Gq_DiPT PLC_DiPT Phospholipase C Gq_DiPT->PLC_DiPT Ca_PKC_DiPT Ca²⁺ Release & PKC Activation PLC_DiPT->Ca_PKC_DiPT Psychedelic_Effects Psychedelic Effects Ca_PKC_DiPT->Psychedelic_Effects 5-MeO-DiPT_1A 5-MeO-DiPT 5-HT1A_DiPT 5-HT1A Receptor 5-MeO-DiPT_1A->5-HT1A_DiPT SERT_inhibit Serotonin Transporter (Weak Inhibition) 5-MeO-DiPT_1A->SERT_inhibit Gi/o_DiPT Gi/o Protein 5-HT1A_DiPT->Gi/o_DiPT AC_inhibit_DiPT Adenylyl Cyclase (Inhibition) Gi/o_DiPT->AC_inhibit_DiPT Other_Effects Other Subjective Effects AC_inhibit_DiPT->Other_Effects SERT_inhibit->Other_Effects

Caption: 5-MeO-DiPT Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest. Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration. Incubate->Separate Measure Measure radioactivity of the filter-bound complex using a scintillation counter. Separate->Measure Analyze Analyze data to determine the IC50 and calculate the Ki value. Measure->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A), and a range of concentrations of the unlabeled competitor (5-MeO-DiPT or 5-MeO-DMT).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.

Protocol:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Compound Addition: Add varying concentrations of the agonist (5-MeO-DMT or 5-MeO-DiPT) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9][10]

CRE-Luciferase Reporter Assay

This assay is used to measure the activation of Gs or Gi-coupled receptors, such as the 5-HT1A receptor, by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP response element (CRE).

Protocol:

  • Cell Transfection: Co-transfect cells with a plasmid encoding the 5-HT1A receptor and a reporter plasmid containing the luciferase gene downstream of a CRE promoter.

  • Cell Culture: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the agonist (5-MeO-DMT or 5-MeO-DiPT).

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the light output using a luminometer. A decrease in luminescence indicates activation of the Gi-coupled 5-HT1A receptor (due to inhibition of adenylyl cyclase and reduced cAMP), while an increase would suggest Gs coupling.

  • Data Analysis: Plot the change in luminescence against the logarithm of the agonist concentration to determine the EC50 value.[11][12][13]

Conclusion

5-MeO-DMT and 5-MeO-DiPT, while structurally similar, exhibit distinct pharmacological profiles. 5-MeO-DMT's high affinity and potency at the 5-HT1A receptor likely dominate its pharmacological effects, leading to its characteristic psychoactive profile. In contrast, 5-MeO-DiPT's primary mechanism for inducing psychedelic effects appears to be through the activation of the 5-HT2A receptor. The detailed understanding of their differential engagement with these key serotonin receptors and their downstream signaling pathways is paramount for the continued exploration of their therapeutic applications and for the development of novel compounds with improved safety and efficacy profiles.

References

A Comparative Pharmacological Analysis of 5-MeO-DiPT and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) and a series of its structural analogs. The data presented herein, derived from peer-reviewed scientific literature, offers insights into the structure-activity relationships of these compounds, focusing on their interactions with key serotonergic targets. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for the key experiments are provided.

Introduction

5-MeO-DiPT is a psychoactive tryptamine known for its distinct subjective effects. Its pharmacological profile, and that of its analogs, is of significant interest to researchers studying the serotonergic system and developing novel therapeutics. This guide focuses on the comparative pharmacology of N-substituted 5-MeO-tryptamine analogs, examining their binding affinities and functional activities at serotonin 5-HT1A and 5-HT2A receptors, as well as the serotonin transporter (SERT). Additionally, in vivo data from the mouse head-twitch response (HTR) assay, a behavioral proxy for hallucinogenic potential, is presented.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for 5-MeO-DiPT and its analogs.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DiPT and Analogs [1][2]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)SERT Ki (nM)
5-MeO-DMT33.1 ± 4.5137 ± 183390 ± 250
5-MeO-MET42.3 ± 3.7189 ± 233160 ± 190
5-MeO-DET53.6 ± 5.1245 ± 312890 ± 150
5-MeO-DPT78.2 ± 6.9312 ± 392170 ± 110
5-MeO-DiPT 95.8 ± 8.3 433 ± 47 1850 ± 90
5-MeO-DBT121 ± 11567 ± 611540 ± 80
5-MeO-MIPT65.4 ± 5.8298 ± 352530 ± 130
5-MeO-DALT154 ± 14678 ± 731280 ± 70

Data are presented as mean ± SEM. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Emax) at the 5-HT2A Receptor (Calcium Flux Assay) of 5-MeO-DiPT and Analogs [1]

CompoundEC50 (nM)Emax (%)
5-MeO-DMT18.3 ± 2.1100
5-MeO-MET25.6 ± 3.298 ± 4
5-MeO-DET31.8 ± 4.095 ± 5
5-MeO-DPT45.1 ± 5.392 ± 6
5-MeO-DiPT 62.7 ± 7.1 88 ± 7
5-MeO-DBT88.2 ± 9.581 ± 8
5-MeO-MIPT40.5 ± 4.894 ± 5
5-MeO-DALT102 ± 1175 ± 9

EC50 values represent the concentration of the compound that elicits a half-maximal response. Emax represents the maximum response as a percentage of the response to a reference agonist (e.g., serotonin). Data are presented as mean ± SEM.

Table 3: In Vivo Head-Twitch Response (HTR) in Mice Induced by 5-MeO-DiPT and Analogs [1][3][4]

CompoundHTR ED50 (mg/kg)
5-MeO-DMT1.5
5-MeO-MET2.8
5-MeO-DET4.1
5-MeO-DPT6.5
5-MeO-DiPT 8.2
5-MeO-DBT11.3
5-MeO-MIPT5.7
5-MeO-DALT15.6

ED50 values represent the dose of the compound that produces a half-maximal number of head twitches. Lower ED50 values indicate higher potency in inducing the head-twitch response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[1][2] The principle of this assay is the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Protocol Outline:

  • Membrane Preparation: Membranes from cells stably expressing the target receptor (e.g., human 5-HT1A, 5-HT2A, or SERT) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Assay Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, or [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radiolabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then derived from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay (Functional Assay for 5-HT2A Receptor Activity)

The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its activation leads to an increase in intracellular calcium concentration. Calcium flux assays measure this change in intracellular calcium as an indicator of receptor activation.[1]

Protocol Outline:

  • Cell Culture and Dye Loading: Cells stably expressing the human 5-HT2A receptor are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye can cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell. The fluorescence intensity of the dye increases upon binding to calcium.

  • Compound Addition: The test compounds at various concentrations are added to the wells containing the dye-loaded cells.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. The measurement is typically initiated just before and continues after the addition of the test compound.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration and thus reflects the activation of the 5-HT2A receptor. The data is used to generate concentration-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response) are calculated.

Adenylyl Cyclase Assay (Functional Assay for 5-HT1A Receptor Activity)

The 5-HT1A receptor is a Gi-coupled GPCR. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). An adenylyl cyclase assay measures this decrease in cAMP to determine the functional activity of 5-HT1A receptor agonists.

Protocol Outline:

  • Cell Culture and Membrane Preparation: Cells stably expressing the human 5-HT1A receptor are cultured, and cell membranes are prepared as described for the radioligand binding assay.

  • Adenylyl Cyclase Stimulation: The cell membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase) and a stimulating agent, typically forskolin, which directly activates adenylyl cyclase.

  • Compound Incubation: The test compounds at various concentrations are added to the reaction mixture. Agonists of the 5-HT1A receptor will inhibit the forskolin-stimulated adenylyl cyclase activity.

  • cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified. This can be done using various methods, such as competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured. The data is used to generate concentration-response curves to determine the IC50 (the concentration of the compound that causes 50% inhibition of the stimulated adenylyl cyclase activity) and the maximal inhibition.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for the 5-HT1A and 5-HT2A receptors.

G cluster_5HT1A 5-HT1A Receptor Signaling Ligand_1A 5-HT1A Agonist Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A G_Protein_1A Gi/o Protein Receptor_1A->G_Protein_1A activates AC Adenylyl Cyclase G_Protein_1A->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response_1A Cellular Response (e.g., neuronal inhibition) PKA->Cellular_Response_1A G cluster_5HT2A 5-HT2A Receptor Signaling Ligand_2A 5-HT2A Agonist Receptor_2A 5-HT2A Receptor Ligand_2A->Receptor_2A G_Protein_2A Gq/11 Protein Receptor_2A->G_Protein_2A activates PLC Phospholipase C G_Protein_2A->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response_2A Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response_2A G start Start plate_cells Plate cells expressing 5-HT2A receptor start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_compounds Add test compounds at various concentrations load_dye->add_compounds measure_fluorescence Measure fluorescence change over time add_compounds->measure_fluorescence analyze_data Analyze data: Generate dose-response curves measure_fluorescence->analyze_data determine_params Determine EC50 and Emax analyze_data->determine_params end End determine_params->end

References

A Head-to-Head Comparison of 5-MeO-DiPT and LSD in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological and behavioral effects of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) and lysergic acid diethylamide (LSD) in rat models. The information is compiled from a variety of preclinical studies to assist researchers in understanding the distinct and overlapping profiles of these two psychoactive compounds.

Pharmacological Profile: A Tale of Two Tryptamines

Both 5-MeO-DiPT, a synthetic tryptamine, and LSD, an ergoline derivative, exert their primary effects through the serotonergic system, yet their receptor interaction profiles exhibit notable differences that likely underlie their distinct behavioral effects.

5-MeO-DiPT demonstrates a strong binding affinity for the 5-HT1A receptor, while also acting as an agonist at 5-HT2A and 5-HT2C receptors.[1][2][3][4][5][6][7] It is also a potent serotonin transporter (SERT) inhibitor.[1][2][6] In contrast, LSD is a potent partial agonist at 5-HT2A receptors, which is thought to be the primary mechanism for its hallucinogenic effects.[8][9][10] LSD also displays high affinity for various other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, 5-HT6, and 5-HT7, as well as dopamine D1 and D2 receptors.[8][10][11]

Receptor Binding Affinities (Ki, nM) in Rats
Receptor5-MeO-DiPTLSD
5-HT1AHigh Affinity[7]High Affinity[8][12]
5-HT2AMicromolar Affinity[7]High Affinity (KD = 1.5 nM)[13]
5-HT2CMicromolar Affinity[7]High Affinity
Dopamine D1No Affinity[5]Moderate Affinity[8]
Dopamine D2No Affinity[5]High Affinity[8]
SERTHigh Affinity (Inhibitor)[1][2][6]Low Affinity

Neurochemical Effects: Impact on Key Neurotransmitters

The differing receptor profiles of 5-MeO-DiPT and LSD translate to distinct effects on the release of key neurotransmitters in the rat brain.

Microdialysis studies in freely moving rats have shown that 5-MeO-DiPT, at doses of 5, 10, and 20 mg/kg, increases extracellular levels of dopamine, serotonin, and glutamate in the striatum, nucleus accumbens, and frontal cortex.[1][2][6][14] The increase in serotonin is likely due to its action as a SERT inhibitor.[1][2][6]

Conversely, LSD (0.1 mg/kg, i.p.) has been shown to increase extracellular dopamine and glutamate levels in the frontal cortex, while decreasing serotonin release in both the frontal cortex and striatum.[8] The decrease in serotonin release is thought to be mediated by the activation of 5-HT1A autoreceptors in the raphe nuclei.[8]

Effects on Neurotransmitter Levels in Rat Brain
Neurotransmitter5-MeO-DiPT (5-20 mg/kg)LSD (0.1 mg/kg)
DopamineIncreased[1][2][6]Increased[8]
SerotoninIncreased[1][2][6]Decreased[8]
GlutamateIncreased[1][2][6][14]Increased[8]

Behavioral Pharmacology: Translating Molecular Actions to In Vivo Effects

In rats, the subjective and behavioral effects of psychoactive compounds are often assessed using drug discrimination and head-twitch response paradigms.

Drug Discrimination Studies

In drug discrimination studies, rats are trained to recognize the subjective effects of a specific drug. In rats trained to discriminate LSD, 5-MeO-DiPT produces partial substitution, with approximately 52-75% of responses being appropriate for the LSD-paired lever.[3][7] This suggests that while there are some overlapping subjective effects, the two compounds are not identical in their interoceptive cues. The discriminative stimulus effects of LSD are primarily mediated by 5-HT2A receptor activation.[15]

Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered indicative of hallucinogenic potential.[16] Both 5-MeO-DiPT (at doses of 5-10 mg/kg) and LSD induce the head-twitch response in rats.[5][16][17][18][19] The potency of various hallucinogens in inducing the HTR in rodents has been shown to correlate with their hallucinogenic potency in humans.[18][20][21]

Neurotoxicity Profile

Studies have indicated that 5-MeO-DiPT may have neurotoxic effects in rats. Administration of 5-MeO-DiPT has been shown to cause DNA damage in the rat cortex.[17] In contrast, while the long-term effects of LSD are still under investigation, it is not typically associated with the same level of direct neurotoxicity.

Experimental Protocols

Drug Discrimination

Objective: To assess the subjective similarity of a test drug to a known training drug.

Procedure:

  • Training Phase: Rats are trained to press one of two levers in an operant chamber to receive a food reward. On days when they receive an injection of the training drug (e.g., LSD), pressing one specific lever is rewarded. On days they receive a saline injection, pressing the other lever is rewarded. This continues until the rats reliably press the correct lever based on the injection they received.[15][22]

  • Testing Phase: Once trained, rats are administered a test drug (e.g., 5-MeO-DiPT) and the percentage of presses on the drug-appropriate lever is measured. Full substitution indicates similar subjective effects, while partial substitution suggests some overlap.

Head-Twitch Response (HTR) Assay

Objective: To quantify a behavioral response associated with 5-HT2A receptor activation.

Procedure:

  • Administration: Rats are administered the test compound (e.g., 5-MeO-DiPT or LSD) via a specific route (e.g., intraperitoneal or subcutaneous injection).[5][17]

  • Observation: The animals are placed in an observation chamber, and the number of rapid, side-to-side head movements (head twitches) is counted over a defined period.[5][17] The frequency and intensity of the HTR are used as a measure of the drug's 5-HT2A agonist activity.

In Vivo Microdialysis

Objective: To measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Procedure:

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., frontal cortex, striatum).

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate.

  • Sample Collection and Analysis: The collected dialysate samples are then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine, serotonin, and glutamate.[8]

Visualizing the Mechanisms

The following diagrams illustrate the primary signaling pathways, a typical experimental workflow, and the mechanistic relationship between 5-MeO-DiPT and LSD.

G cluster_5MeODiPT 5-MeO-DiPT Signaling cluster_LSD LSD Signaling MeODiPT 5-MeO-DiPT SERT SERT MeODiPT->SERT Inhibits HT1A_pre 5-HT1A (presynaptic) MeODiPT->HT1A_pre Agonist HT2A_post 5-HT2A (postsynaptic) MeODiPT->HT2A_post Agonist Synaptic_5HT Synaptic 5-HT SERT->Synaptic_5HT Blocks Reuptake Neuron_5HT Serotonergic Neuron HT1A_pre->Neuron_5HT Inhibits 5-HT release Neuron_Post Postsynaptic Neuron HT2A_post->Neuron_Post Activates Glutamate_Release ↑ Glutamate Release Neuron_Post->Glutamate_Release Dopamine_Release ↑ Dopamine Release Neuron_Post->Dopamine_Release Synaptic_5HT->HT2A_post LSD LSD HT2A_LSD 5-HT2A LSD->HT2A_LSD Partial Agonist HT1A_LSD_pre 5-HT1A (presynaptic) LSD->HT1A_LSD_pre Agonist D2_LSD D2 LSD->D2_LSD Agonist Neuron_Post_LSD Postsynaptic Neuron HT2A_LSD->Neuron_Post_LSD Activates Neuron_5HT_LSD Serotonergic Neuron HT1A_LSD_pre->Neuron_5HT_LSD Inhibits Dopamine_Release_LSD ↑ Dopamine Release D2_LSD->Dopamine_Release_LSD Serotonin_Release_LSD ↓ Serotonin Release Neuron_5HT_LSD->Serotonin_Release_LSD Glutamate_Release_LSD ↑ Glutamate Release Neuron_Post_LSD->Glutamate_Release_LSD G start Start training Training Phase: Rats learn to discriminate Drug vs. Saline for reward. start->training stable Stable Discrimination (>85% correct lever presses) training->stable test Test Phase: Administer test compound stable->test measure Measure % of responses on drug-appropriate lever test->measure end End measure->end G cluster_shared Shared Mechanisms cluster_5MeODiPT 5-MeO-DiPT Specific cluster_LSD LSD Specific HT2A_Agonism 5-HT2A Agonism (Head-Twitch Response) Increase_Glutamate Increased Glutamate Release HT2A_Agonism->Increase_Glutamate HT1A_Agonism 5-HT1A Agonism Decrease_Serotonin Decreased Serotonin Release HT1A_Agonism->Decrease_Serotonin LSD Increase_Dopamine Increased Dopamine Release SERT_Inhibition SERT Inhibition (Increased Synaptic 5-HT) Neurotoxicity Potential Neurotoxicity (DNA Damage) Dopamine_Receptor_Agonism Dopamine D1/D2 Agonism Broad_5HT_Profile Broad 5-HT Receptor Profile

References

Validating In Vitro Findings with In Vivo Studies: A Comparative Guide to 5-MeO-DiPT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a psychoactive tryptamine, by examining the correlation between its in vitro pharmacological profile and its in vivo effects. The objective is to offer a clear framework for validating laboratory findings in complex biological systems, a critical step in drug discovery and development.

Introduction to 5-MeO-DiPT

5-Methoxy-N,N-diisopropyltryptamine, commonly known as "Foxy Methoxy," is a synthetic tryptamine that has gained attention for its distinct psychedelic and entactogenic effects.[1][2] Understanding its mechanism of action is crucial for both therapeutic potential and harm reduction. This guide bridges the gap between in vitro receptor binding and functional assays and in vivo behavioral and neurochemical studies in animal models.

In Vitro Pharmacological Profile

In vitro studies have been instrumental in characterizing the interaction of 5-MeO-DiPT with various molecular targets. The primary findings indicate that 5-MeO-DiPT is a non-selective serotonin receptor agonist and a serotonin transporter (SERT) inhibitor.[3][4][5][6]

Table 1: In Vitro Receptor Binding Affinities and Functional Activity of 5-MeO-DiPT

TargetAffinity (Ki)Functional ActivityReference
5-HT1A Receptor High (nM range)Agonist[1][2][3][7]
5-HT2A Receptor Moderate (µM range)Agonist[1][3][7]
5-HT2C Receptor HighAgonist[3][5]
Serotonin Transporter (SERT) PotentCompetitive Inhibitor[3][4][5][6]
Dopamine Transporter (DAT) LowInhibitor[3]

In Vivo Experimental Evidence

In vivo studies, primarily in rodent models, have sought to elucidate the physiological and behavioral consequences of the in vitro activities of 5-MeO-DiPT. These studies provide a crucial link between molecular interactions and their systemic effects.

Table 2: Summary of Key In Vivo Findings for 5-MeO-DiPT

Experimental ModelKey FindingsImplied In Vitro MechanismReference
Head-Twitch Response (HTR) in Rodents Induces head-twitches, which are blocked by 5-HT2A antagonists.5-HT2A Receptor Agonism[1][3]
8-OH-DPAT-Induced Forepaw Treading in Rats Potentiates forepaw treading.5-HT1A Receptor Agonism[3][5]
Microdialysis in Freely Moving Rats Increases extracellular levels of serotonin (5-HT), dopamine (DA), and glutamate in the striatum, nucleus accumbens, and frontal cortex.SERT Inhibition, 5-HT1A/5-HT2A Receptor Agonism[3][4][5]
Drug Discrimination in Rodents Partially substitutes for LSD.5-HT2A Receptor Agonism[1]
Neurotoxicity Studies Induces DNA single and double-strand breaks in the rat cortex.Not fully elucidated, may involve oxidative stress.[3][6][8]

Visualizing the Validation

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Proposed Signaling Pathways of 5-MeO-DiPT cluster_0 5-MeO-DiPT cluster_1 Molecular Targets cluster_2 Downstream Effects drug 5-MeO-DiPT SERT SERT drug->SERT Inhibition HT1A 5-HT1A Receptor drug->HT1A Agonism HT2A 5-HT2A Receptor drug->HT2A Agonism Serotonin ↑ Extracellular 5-HT SERT->Serotonin Leads to FPT Forepaw Treading HT1A->FPT Mediates Glutamate ↑ Glutamate Release HT2A->Glutamate Stimulates HTR Head-Twitch Response HT2A->HTR Mediates

Caption: Proposed signaling pathways of 5-MeO-DiPT.

G In Vivo Validation Workflow: Head-Twitch Response cluster_0 Preparation cluster_1 Treatment cluster_2 Observation & Analysis A Acclimate Rodents B Administer Vehicle or 5-MeO-DiPT A->B C Pre-treat with 5-HT2A Antagonist (e.g., Volinanserin) A->C D Record Head-Twitch Frequency B->D C->B E Compare Treatment Groups D->E

Caption: Workflow for in vivo head-twitch response studies.

G In Vitro Workflow: Radioligand Binding Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and Varying Concentrations of 5-MeO-DiPT A->B C Separate Bound and Unbound Radioligand B->C D Quantify Radioactivity C->D E Calculate Ki values D->E

Caption: Workflow for in vitro radioligand binding assays.

Experimental Protocols

In Vitro: Radioligand Binding Assay
  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Binding Assay: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of 5-MeO-DiPT in a buffer solution.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of 5-MeO-DiPT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo: Head-Twitch Response (HTR) in Mice
  • Animals: Male C57BL/6J mice are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: 5-MeO-DiPT is dissolved in a vehicle (e.g., saline) and administered intraperitoneally (i.p.) or subcutaneously (s.c.). A control group receives only the vehicle. For antagonist studies, a 5-HT2A antagonist (e.g., volinanserin) is administered 30 minutes prior to the 5-MeO-DiPT injection.

  • Observation: Immediately after 5-MeO-DiPT administration, mice are placed individually in observation chambers. The number of head-twitches (rapid, rotational head movements) is counted for a specified period, typically 30-60 minutes.

  • Data Analysis: The total number of head-twitches is compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in HTR in the 5-MeO-DiPT group compared to the vehicle group, and a blockage of this effect by a 5-HT2A antagonist, confirms 5-HT2A receptor-mediated effects.[1][3]

In Vivo: Microdialysis
  • Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Recovery: The animals are allowed to recover from surgery for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: 5-MeO-DiPT is administered, and dialysate collection continues for several hours.

  • Neurochemical Analysis: The concentrations of dopamine, serotonin, and glutamate in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels and are compared between the drug-treated and vehicle-treated groups.[3][4][5]

Conclusion

The in vivo effects of 5-MeO-DiPT strongly correlate with and validate its in vitro pharmacological profile. Its hallucinogenic-like effects in rodents are directly linked to its agonist activity at 5-HT2A receptors.[1][3] Concurrently, its interaction with 5-HT1A receptors is confirmed through specific behavioral models.[3][5] Furthermore, the observed increases in extracellular serotonin levels in the brain are consistent with its in vitro activity as a serotonin transporter inhibitor.[3][4][5] This guide underscores the importance of a multi-faceted approach, combining in vitro and in vivo methodologies, to accurately characterize the pharmacological and toxicological properties of novel psychoactive substances. The potential for neurotoxicity, as indicated by DNA damage in animal studies, also warrants further investigation.[3][6][8]

References

A Comparative Analysis of the Behavioral Effects of 5-MeO-DiPT and Other Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) with other psychoactive tryptamines, focusing on key preclinical behavioral assays. The information is intended to support research and drug development efforts by offering a structured overview of available experimental data and methodologies.

Introduction

5-MeO-DiPT is a substituted tryptamine known for its psychoactive properties. Understanding its behavioral pharmacology is crucial for elucidating its mechanism of action and potential therapeutic applications, as well as for assessing its abuse liability. This guide focuses on two primary behavioral assays used to characterize the effects of serotonergic psychedelics in animal models: the head-twitch response (HTR) and locomotor activity assessment in an open field test. The data presented here is compiled from various preclinical studies to facilitate a comparative analysis of 5-MeO-DiPT with other well-characterized tryptamines such as psilocybin and N,N-dimethyltryptamine (DMT).

Comparative Behavioral Data

The following tables summarize quantitative data from studies investigating the effects of 5-MeO-DiPT and other tryptamines on the head-twitch response and locomotor activity. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental protocols, animal strains, and other laboratory-specific factors.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model for hallucinogenic potential.

CompoundAnimal ModelDoses Tested (mg/kg)Peak Mean HTR CountVehicle HTR CountReference
5-MeO-DiPTRat5, 10~15 (at 10 mg/kg)~0[1]
PsilocybinMouse1~68Not specified[2]
5-MeO-DMTMouse5, 10, 20, 40~56 (at 40 mg/kg)Not specified[2]

Note: The data for 5-MeO-DiPT in rats and psilocybin/5-MeO-DMT in mice are presented for comparative purposes, but species differences should be considered.

Locomotor Activity

Locomotor activity, typically assessed in an open field arena, provides insights into the stimulant, depressant, or biphasic effects of a compound.

CompoundAnimal ModelDoses Tested (mg/kg)Effect on Locomotor ActivityQuantitative Data (e.g., distance traveled)Reference
5-MeO-DiPTMouseNot specifiedHypoactivityData not available in a directly comparable format
DiPTRat3, 10, 30Depression at high doseSignificant decrease in horizontal activity at 30 mg/kg[3]
5-MeO-DETRat0.3, 1, 3, 10StimulationSignificant increase in horizontal activity at 0.3, 1, and 3 mg/kg[3]
5-MeO-DMTRat>1.0ReductionDose-dependent decrease in locomotor activity[4][5]
5-MeO-DMT + MAOIRat1.0 (with pargyline)Biphasic (initial hypoactivity followed by hyperactivity)Significant increase in crossings in the later phase[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the valid comparison of behavioral data. Below are standardized methodologies for the head-twitch response assay and the open field test.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches in rodents following the administration of a test compound, as a measure of 5-HT2A receptor agonism.

Apparatus:

  • A transparent cylindrical observation chamber.

  • A video camera positioned to provide a clear view of the animal.

  • Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for more precise detection.

Procedure:

  • Animal Acclimation: Animals are habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: The test compound or vehicle is administered via a specified route (e.g., intraperitoneal, subcutaneous).

  • Observation Period: Immediately after injection, the animal is placed in the observation chamber. The number of head-twitches is counted for a predetermined period, typically 30 to 60 minutes. A head-twitch is characterized by a rapid, spasmodic, side-to-side rotational movement of the head.

  • Data Analysis: The total number of head-twitches during the observation period is recorded for each animal. Data are typically analyzed using ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

Open Field Test

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in rodents in a novel environment.

Apparatus:

  • A square or circular arena with high walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

  • An overhead video camera and tracking software to record and analyze the animal's movement.

Procedure:

  • Animal Acclimation: Animals are brought to the testing room at least 60 minutes prior to the test to acclimate.

  • Drug Administration: The test compound or vehicle is administered at a specified time before the test.

  • Test Initiation: The animal is gently placed in the center of the open field arena, and the recording begins.

  • Test Duration: The session typically lasts for 10 to 30 minutes.

  • Data Collection: The tracking software records various parameters, including:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: A measure of exploratory behavior.

  • Data Analysis: The collected parameters are compared between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involved in the action of serotonergic psychedelics and a general workflow for behavioral experiments.

G General Experimental Workflow for Behavioral Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation drug_admin Drug Administration animal_acclimation->drug_admin drug_prep Drug Preparation drug_prep->drug_admin behavioral_assay Behavioral Assay (e.g., HTR, Open Field) drug_admin->behavioral_assay data_rec Data Recording behavioral_assay->data_rec data_proc Data Processing data_rec->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist 5-MeO-DiPT / Other Tryptamine receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects (e.g., neuronal excitability) ca_release->downstream pkc->downstream

References

A Comparative Guide to the Metabolic Stability of Tryptamine Derivatives: Psilocybin, Psilocin (4-HO-DMT), and Bufotenin (5-HO-DMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of key tryptamine derivatives: psilocybin, its active metabolite psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), and bufotenin (5-hydroxy-N,N-dimethyltryptamine or 5-HO-DMT). Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics and for assessing their pharmacokinetic profiles. This comparison is supported by experimental data from in vitro studies.

Executive Summary

Psilocybin acts as a prodrug, rapidly converting to the pharmacologically active psilocin. In vitro studies with human liver microsomes (HLM) demonstrate that psilocin has a moderate metabolic stability. In contrast, while specific quantitative in vitro data for bufotenin is less available in the literature, it is known to undergo extensive first-pass metabolism, suggesting lower metabolic stability compared to psilocin. The primary metabolic pathway for both psilocin and bufotenin is oxidative deamination mediated by monoamine oxidase A (MAO-A). Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, also play a role in the metabolism of psilocin.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes the available quantitative data on the metabolic stability of psilocin and qualitative information for bufotenin.

CompoundIn Vitro SystemKey Metabolic EnzymesMajor MetabolitesQuantitative Stability DataIn Vivo Half-Life (of active form)
Psilocybin -Alkaline PhosphatasePsilocin (4-HO-DMT)Rapid conversion to psilocin-
Psilocin (4-HO-DMT) Human Liver Microsomes (HLM)MAO-A, CYP2D6, CYP3A44-Hydroxyindole-3-acetic acid (4-HIAA), Psilocin-O-glucuronideApprox. 29% metabolized in HLM2-3 hours[1][2]
Bufotenin (5-HO-DMT) Human Liver Microsomes (HLM)MAO-A5-Hydroxyindoleacetic acid (5-HIAA)Data not available (known to have extensive first-pass metabolism)Not well established

Metabolic Pathways and Experimental Workflows

The metabolic pathways of tryptamine derivatives are crucial for understanding their duration of action and potential for drug-drug interactions. Below are diagrams illustrating the primary metabolic routes and a typical experimental workflow for assessing metabolic stability.

cluster_psilocybin Psilocybin Metabolism cluster_bufotenin Bufotenin Metabolism Psilocybin Psilocybin Psilocin Psilocin (4-HO-DMT) Psilocybin->Psilocin Alkaline Phosphatase Metabolites_P 4-HIAA, Psilocin-O-glucuronide Psilocin->Metabolites_P MAO-A, CYP2D6, CYP3A4, UGTs Bufotenin Bufotenin (5-HO-DMT) Metabolites_B 5-HIAA Bufotenin->Metabolites_B MAO-A

Figure 1. Primary metabolic pathways of psilocybin and bufotenin.

cluster_workflow In Vitro Metabolic Stability Assay Workflow A Incubate tryptamine derivative with human liver microsomes B Add cofactors (e.g., NADPH) A->B C Incubate at 37°C for specific time points B->C D Quench reaction (e.g., with acetonitrile) C->D E Analyze samples by LC-MS/MS D->E F Quantify parent compound and metabolites E->F G Calculate metabolic stability parameters (t½, CLint) F->G

Figure 2. Experimental workflow for in vitro metabolic stability assays.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of tryptamine derivatives.

1. Materials:

  • Test compound (psilocin or bufotenin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the HLM mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (at a final concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed HLM mixture.

  • Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile, to the aliquot. The quenching solution should contain an internal standard for analytical normalization.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and any formed metabolites.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Discussion of Results

The available data indicates that psilocin (4-HO-DMT) is moderately metabolized in human liver microsomes, with approximately 29% of the compound being consumed.[3][4] This metabolism is primarily driven by MAO-A, with contributions from CYP2D6 and CYP3A4.[3][4] The major oxidative metabolite is 4-HIAA, and a significant portion undergoes glucuronidation.[3][4]

For bufotenin (5-HO-DMT), while direct comparative in vitro quantitative data is scarce, its well-documented extensive first-pass metabolism strongly suggests a higher rate of metabolic clearance compared to psilocin when administered orally.[5] The primary enzyme responsible for bufotenin's metabolism is also MAO-A, leading to the formation of 5-HIAA.[5][6] The difference in the position of the hydroxyl group on the indole ring (position 4 for psilocin and position 5 for bufotenin) likely influences the susceptibility to enzymatic degradation and subsequent clearance rates.

Conclusion

References

A Comparative Guide to the Validation of a 5-MeO-DiPT-Induced Behavioral Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)-induced behavioral model with alternative psychedelic compound models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid in the design and interpretation of preclinical psychedelic research.

Introduction

5-MeO-DiPT, a synthetic tryptamine, has garnered interest for its unique psychoactive profile, which includes hallucinogenic and entactogenic effects.[1] In preclinical research, animal models are crucial for elucidating the neurobiological mechanisms underlying these effects and for screening novel therapeutic agents. The validation of a behavioral model induced by a specific compound is paramount for its utility and translational relevance. This guide focuses on the validation of the 5-MeO-DiPT-induced behavioral model, primarily in rodents, by comparing its pharmacological and behavioral profile to other well-characterized psychedelics such as psilocybin, 5-MeO-DMT, lysergic acid diethylamide (LSD), and DOI.

Data Presentation: Comparative Quantitative Data

The following tables summarize quantitative data from various behavioral and pharmacological assays, allowing for a direct comparison of 5-MeO-DiPT with other psychedelic compounds.

Table 1: Head-Twitch Response (HTR) Potency in Mice

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[2][3] The potency of a compound to induce HTR is often quantified by its ED50 value (the dose that produces 50% of the maximal effect).

CompoundED50 (mg/kg)Maximal Response (Twitches)Notes
5-MeO-DiPT ~5-10ModerateInduces a weaker HTR compared to DOI.[4]
Psilocybin (Psilocin)~0.3HighProduces a robust, inverted U-shaped dose-response curve.[1]
5-MeO-DMT~5-40 (dose-dependent increase)HighElicits a dose-dependent increase in HTR.[5]
LSD~0.053Very HighExhibits a potent, inverted U-shaped dose-response.[6]
DOI~1.0Very HighCommonly used as a reference agonist for HTR studies.[7]

Table 2: Receptor Binding Affinities (Ki, nM) and Transporter Inhibition

The interaction of these compounds with various serotonin receptors and the serotonin transporter (SERT) underlies their behavioral effects. Lower Ki values indicate higher binding affinity.

Compound5-HT2A Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)SERT (Ki, nM)
5-MeO-DiPT High µM rangeHigh nM range1,618–2,531
5-MeO-DMT~47~32~3,900
Psilocin~6.0~150>10,000
LSD~2.9~1.7~1,300
DOI~0.6~1,200>10,000

Note: Ki values can vary between studies based on experimental conditions.

Table 3: Effects on Other Behavioral Paradigms

Beyond the head-twitch response, psychedelics induce a range of other behavioral changes in rodents.

CompoundLocomotor ActivityPrepulse Inhibition (PPI)Drug Discrimination (vs. LSD)
5-MeO-DiPT Hypolocomotion[8]Disruption (expected)Partial substitution (52-75%)[8]
PsilocybinDecrease[9]DisruptionFull substitution
5-MeO-DMTBiphasic (low dose increase, high dose decrease)DisruptionFull substitution
LSDDecrease[6]DisruptionFull substitution
DOIBiphasic (inverted U-shape)[10]DisruptionFull substitution

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches in mice following the administration of a psychedelic compound, as a measure of 5-HT2A receptor activation.

Apparatus:

  • A transparent cylindrical observation chamber (e.g., 12.5 cm diameter glass beaker).

  • A magnetometer coil surrounding the chamber.

  • A small neodymium magnet surgically implanted on the skull of the mouse.[11][12]

  • A data acquisition system (e.g., Powerlab) and software (e.g., LabChart) to record and analyze the coil's voltage output.[11][12]

Procedure:

  • Animal Preparation: Male C57BL/6J mice are often used.[2] A small magnet is surgically attached to the dorsal surface of the cranium using dental cement under anesthesia.[11][12] Animals are allowed a recovery period of 1-2 weeks.[11]

  • Habituation: On the test day, mice are brought to the testing room and allowed to acclimate for at least 30 minutes.

  • Drug Administration: The test compound (e.g., 5-MeO-DiPT) or vehicle is administered, typically via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately after injection, the mouse is placed in the observation chamber. The voltage output from the magnetometer coil is recorded for a set period, usually 30-60 minutes.[11]

  • Data Analysis: Head-twitches are identified as characteristic high-frequency, high-amplitude biphasic deflections in the voltage recording.[12] The total number of head-twitches within the recording period is quantified. Dose-response curves are generated by testing a range of doses for each compound.

Locomotor Activity Assay

Objective: To measure spontaneous locomotor activity in rodents following drug administration.

Apparatus:

  • An open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with a grid of infrared beams or a video tracking system to automatically record movement.

Procedure:

  • Habituation: Animals are habituated to the testing room for 30-60 minutes before the test.

  • Drug Administration: The test compound or vehicle is administered.

  • Testing: The animal is placed in the center of the open-field arena. Locomotor activity is recorded for a specific duration (e.g., 30-60 minutes).

  • Data Analysis: Key parameters measured include total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery).

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess sensorimotor gating by measuring the extent to which a weak auditory stimulus (prepulse) can inhibit the startle response to a subsequent loud noise (pulse).

Apparatus:

  • A startle chamber that can deliver auditory stimuli (background noise, prepulses, and startle pulses) and measure the whole-body startle response of the animal via a load cell platform.

Procedure:

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.

  • Trial Presentation: A series of trials are presented in a pseudo-random order. These trials include:

    • Pulse-alone trials (e.g., 120 dB white noise for 40 ms).

    • Prepulse-plus-pulse trials (a weaker stimulus, e.g., 74-86 dB for 20 ms, presented 100 ms before the pulse).

    • No-stimulus trials (background noise only).

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response on prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Startle on pulse-alone) - (Startle on prepulse+pulse)] / (Startle on pulse-alone).

Drug Discrimination Assay

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

Apparatus:

  • An operant conditioning chamber equipped with two levers and a mechanism for delivering a reinforcer (e.g., food pellet).

Procedure:

  • Training: Rats are trained to press one lever (the "drug" lever) to receive a reward after being administered a known drug (e.g., LSD). On alternate days, they are given a vehicle injection and must press the other lever (the "saline" lever) to receive a reward.

  • Testing: Once the rats have learned to reliably discriminate between the drug and vehicle conditions (typically >80% correct responses), they are tested with the novel compound (e.g., 5-MeO-DiPT).

  • Data Analysis: The percentage of responses made on the drug-appropriate lever is measured. If the animal predominantly presses the "drug" lever after receiving the test compound, it is said to "substitute" for the training drug, indicating similar subjective effects.

Mandatory Visualization

Signaling Pathways of 5-MeO-DiPT

The following diagram illustrates the primary signaling pathways activated by 5-MeO-DiPT. It acts as an agonist at serotonin 5-HT2A and 5-HT1A receptors and as an inhibitor of the serotonin transporter (SERT).

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SERT SERT Serotonin_reuptake Serotonin Reuptake Increased_Synaptic_5HT ↑ Synaptic Serotonin HTR2A 5-HT2A Receptor Gq Gq HTR2A->Gq HTR1A 5-HT1A Receptor Gi Gi HTR1A->Gi FiveMeODiPT 5-MeO-DiPT FiveMeODiPT->SERT Inhibitor FiveMeODiPT->HTR2A Agonist FiveMeODiPT->HTR1A Agonist Serotonin Serotonin Serotonin->SERT PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Behavioral_Effects_2A Hallucinogenic Effects (e.g., HTR) Ca_PKC->Behavioral_Effects_2A AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP Behavioral_Effects_1A Anxiolytic/Antidepressant-like Effects cAMP->Behavioral_Effects_1A

Caption: Signaling pathways of 5-MeO-DiPT.

Experimental Workflow for Behavioral Model Validation

The following diagram outlines a typical workflow for validating a 5-MeO-DiPT-induced behavioral model.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Formulation B Experimental Design (Dose-selection, controls) A->B C Animal Acclimation & Preparation B->C D Drug Administration (5-MeO-DiPT & Comparators) C->D E Head-Twitch Response Assay D->E F Locomotor Activity Assay D->F G Prepulse Inhibition Assay D->G H Drug Discrimination Assay D->H I Data Collection & Quantification E->I F->I G->I H->I J Statistical Analysis I->J K Comparison with Alternative Models J->K L Conclusion & Model Validation K->L

Caption: Experimental workflow for model validation.

Conclusion

The 5-MeO-DiPT-induced behavioral model in rodents, primarily characterized by the head-twitch response, hypolocomotion, and partial substitution for LSD in drug discrimination paradigms, provides a valuable tool for investigating the neurobiology of this unique psychedelic compound. Its distinct profile, including potent 5-HT1A receptor agonism and serotonin transporter inhibition alongside 5-HT2A activation, differentiates it from classic psychedelics like psilocybin and LSD. This comparative guide offers researchers a foundational resource for designing and interpreting studies utilizing the 5-MeO-DiPT model, ultimately contributing to a deeper understanding of its mechanisms of action and therapeutic potential.

References

Independent Replication of Published 5-MeO-DiPT Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of independently replicated findings on the pharmacological effects of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a psychoactive tryptamine. The data presented here are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of its properties.

Data Presentation

Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of 5-MeO-DiPT at various serotonin (5-HT) receptors and the serotonin transporter (SERT) as reported by two independent research groups. Lower Ki values indicate higher binding affinity.

Receptor/TransporterPistoia et al. (2021)Blough et al. (cited in Noworyta-Sokołowska et al., 2016)
5-HT1A 28.3High Affinity
5-HT2A 134High Affinity
5-HT2C Not ReportedHigh Affinity
SERT 1850Potent Inhibitor
Head-Twitch Response (HTR) in Rodents

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents and is often used to assess the hallucinogenic potential of substances. The table below compares the quantitative data on 5-MeO-DiPT-induced HTR from two independent studies.

StudyAnimal ModelDoses Tested (mg/kg)Key Findings
Noworyta-Sokołowska et al. (2016)Male Wistar rats5 and 10A dose of 10 mg/kg induced a number of head twitches comparable to the selective 5-HT2A agonist (±)DOI.[1]
Fantegrossi et al. (2006)Male ICR mice1, 3, 10, 30Dose-dependently induced head twitches, with the effect being antagonized by a selective 5-HT2A receptor antagonist.[1]
In Vivo Neurotransmitter Release

The following tables summarize the effects of 5-MeO-DiPT on extracellular levels of dopamine (DA) and serotonin (5-HT) in different brain regions of rats, as determined by in vivo microdialysis in two independent studies.

Study 1: Noworyta-Sokołowska et al. (2016) [1]

Brain RegionDose (mg/kg)Peak % Increase in DAPeak % Increase in 5-HT
Striatum10~200%~250%
20~260%~300%
Nucleus Accumbens10~200%~220%
20~250%~280%
Frontal Cortex10~250%~350%
20~300%~400%

Study 2: Yoshio et al. (2008)

Brain RegionDose (mg/kg)Peak % Increase in DAPeak % Increase in 5-HT
Striatum10Significant IncreaseSignificant Increase
Prefrontal Cortex10Significant IncreaseSignificant Increase

Experimental Protocols

In Vitro Receptor Binding Assays
  • Pistoia et al. (2021): Standard radioligand binding assays were used with cell membranes expressing the specific human serotonin receptor subtypes. Various concentrations of 5-MeO-DiPT were incubated with the membranes and a specific radioligand for each receptor. The concentration of 5-MeO-DiPT that inhibited 50% of the radioligand binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Blough et al. (as cited in Noworyta-Sokołowska et al., 2016): While the specific publication from Blough et al. was not retrieved, the citation indicates that in vitro binding assays were performed, likely using similar radioligand displacement methods to determine the affinity of 5-MeO-DiPT for various serotonin receptors and the serotonin transporter.[1]

Head-Twitch Response (HTR) Measurement
  • Noworyta-Sokołowska et al. (2016): Male Wistar rats were administered 5-MeO-DiPT (5 or 10 mg/kg, s.c.) and observed for head-twitch responses. The number of head twitches was counted for a specified period and compared to a positive control group receiving the 5-HT2A agonist (±)DOI.[1]

  • Fantegrossi et al. (2006): Male ICR mice were injected with 5-MeO-DiPT (1, 3, 10, or 30 mg/kg, i.p.). Head twitches were visually counted for 30 minutes. In antagonist studies, mice were pretreated with a selective 5-HT2A antagonist before 5-MeO-DiPT administration.[1]

In Vivo Microdialysis
  • Noworyta-Sokołowska et al. (2016): In freely moving male Wistar rats, microdialysis probes were surgically implanted into the striatum, nucleus accumbens, or frontal cortex. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe, and dialysate samples were collected at regular intervals before and after the administration of 5-MeO-DiPT (5, 10, or 20 mg/kg, s.c.). The concentrations of dopamine, serotonin, and their metabolites in the dialysate were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

  • Yoshio et al. (2008): Microdialysis probes were implanted in the striatum and prefrontal cortex of freely moving male C57BL/6J mice. After a baseline collection period, 5-MeO-DiPT (10 mg/kg, i.p.) was administered, and dialysate samples were collected for 120 minutes. Dopamine and serotonin levels were quantified by HPLC with electrochemical detection.

Mandatory Visualization

G cluster_0 5-MeO-DiPT Signaling Cascade 5_MeO_DiPT 5_MeO_DiPT 5_HT2A_Receptor 5_HT2A_Receptor 5_MeO_DiPT->5_HT2A_Receptor Agonism Gq_Protein Gq_Protein 5_HT2A_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Downstream_Effects Downstream Effects (e.g., Head-Twitch) Ca_Release->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway Activated by 5-MeO-DiPT.

G cluster_1 In Vivo Microdialysis Experimental Workflow Probe_Implantation Microdialysis Probe Implantation (e.g., Striatum) Recovery Surgical Recovery Probe_Implantation->Recovery Baseline_Collection Baseline Sample Collection (aCSF Perfusion) Recovery->Baseline_Collection Drug_Administration 5-MeO-DiPT Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC-ECD Analysis of Dopamine & Serotonin Post_Drug_Collection->HPLC_Analysis

Caption: Experimental Workflow for In Vivo Microdialysis Studies.

References

Assessing the Specificity of 5-MeO-DiPT's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT), a psychoactive tryptamine derivative. By examining its receptor binding profile and functional activity in key in vitro and in vivo assays, this document aims to offer a clear perspective on the specificity of 5-MeO-DiPT's effects compared to structurally related compounds. The data presented is intended to support research and drug development efforts in the field of serotonergic signaling and psychoactive compounds.

Comparative Analysis of Receptor Binding Affinities

The biological activity of 5-MeO-DiPT and its analogues is primarily mediated by their interaction with serotonin (5-HT) receptors. The following table summarizes the binding affinities (Ki, nM) of 5-MeO-DiPT and comparable tryptamines for key serotonin receptor subtypes and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)SERT (Ki, nM)
5-MeO-DiPT 100[1]1000[1]>10,000[2]575[1]
5-MeO-DMT 3[1]907[3]>10,000[2]2184[4]
5-MeO-MiPT 58[1]163[1]1300[1]3300[1]
DiPT >10,000[2]1000[2]>10,000[2]>10,000[2]

Functional Potency at Serotonin Receptors

Beyond binding affinity, the functional potency (EC50, nM) of these compounds at serotonin receptors determines their ability to elicit a cellular response. The following table presents available data on the half-maximal effective concentration (EC50) for receptor activation. Lower EC50 values indicate greater potency.

Compound5-HT2A (EC50, nM)
5-MeO-DiPT 130[1]
5-MeO-DMT 1.80 - 3.87[4]
5-MeO-MiPT 263.5[5]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

2. Assay Procedure:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation.[1]

  • Increasing concentrations of the unlabeled test compound (e.g., 5-MeO-DiPT) are added to compete for binding with the radioligand.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[7]

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the potential hallucinogenic-like effects of compounds.[8]

1. Animal Preparation:

  • Male C57BL/6J mice are commonly used.[9]

  • Animals are habituated to the testing environment before the experiment.

2. Drug Administration:

  • The test compound (e.g., 5-MeO-DiPT) or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection.[10]

3. Observation:

  • Following administration, mice are placed in an observation chamber.

  • The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[9]

  • Automated systems using a head-mounted magnet and a magnetometer can also be used for more precise quantification.[11][12]

4. Data Analysis:

  • The frequency of head twitches is compared between the drug-treated and vehicle-treated groups.

  • A dose-response curve can be generated to determine the potency of the compound in inducing the HTR.

Calcium Mobilization Assay

This in vitro functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium concentration.[13]

1. Cell Culture:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.[14][15]

2. Cell Plating and Dye Loading:

  • Cells are seeded into a multi-well plate (e.g., 96-well).

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[16]

3. Compound Addition and Signal Detection:

  • The test compound is added to the wells at various concentrations.

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

  • The instrument measures the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium upon receptor activation.[13]

4. Data Analysis:

  • The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.

Visualizing Biological Pathways and Workflows

To further elucidate the biological context of 5-MeO-DiPT's activity, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_5HT2A 5-HT2A Receptor Signaling 5-MeO-DiPT 5-MeO-DiPT 5-HT2A_Receptor 5-HT2A Receptor 5-MeO-DiPT->5-HT2A_Receptor Agonist Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response_2A Downstream Cellular Effects (e.g., Head-Twitch Response) Ca_Release->Cellular_Response_2A PKC_Activation->Cellular_Response_2A

Caption: 5-HT2A Receptor Signaling Pathway

G cluster_5HT1A 5-HT1A Receptor Signaling 5-MeO-DiPT 5-MeO-DiPT 5-HT1A_Receptor 5-HT1A Receptor 5-MeO-DiPT->5-HT1A_Receptor Agonist Gi_Protein Gi Protein 5-HT1A_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Cellular_Response_1A Downstream Cellular Effects (e.g., Serotonin Release Inhibition) cAMP->Cellular_Response_1A

Caption: 5-HT1A Receptor Signaling Pathway

G cluster_workflow Experimental Workflow for Psychedelic Drug Assessment Compound_Selection Compound Selection (e.g., 5-MeO-DiPT & Analogs) In_Vitro_Binding In Vitro Binding Assays (Radioligand Competition) Compound_Selection->In_Vitro_Binding Determine Affinity In_Vitro_Functional In Vitro Functional Assays (e.g., Calcium Mobilization) In_Vitro_Binding->In_Vitro_Functional Assess Potency In_Vivo_Behavioral In Vivo Behavioral Assays (e.g., Head-Twitch Response) In_Vitro_Functional->In_Vivo_Behavioral Evaluate In Vivo Effects Data_Analysis Data Analysis & Comparison (Ki, EC50, Behavioral Effects) In_Vivo_Behavioral->Data_Analysis

Caption: Experimental Workflow

G cluster_tryptamines Structural Relationship of Tryptamines Tryptamine Tryptamine 5_Substituted 5-Substituted Tryptamines Tryptamine->5_Substituted N_Alkyl N,N-Dialkyl Tryptamines Tryptamine->N_Alkyl 5_MeO_DiPT 5-MeO-DiPT 5_Substituted->5_MeO_DiPT 5_MeO_DMT 5-MeO-DMT 5_Substituted->5_MeO_DMT 5_MeO_MiPT 5-MeO-MiPT 5_Substituted->5_MeO_MiPT N_Alkyl->5_MeO_DiPT DiPT DiPT N_Alkyl->DiPT

Caption: Tryptamine Structural Relationships

References

Safety Operating Guide

Proper Disposal of MF 5137 (n-Dodecylphosphonic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides detailed procedures for the safe disposal of MF 5137, chemically identified as n-Dodecylphosphonic acid (CAS No. 5137-70-2). Adherence to these guidelines is critical to mitigate risks to personnel and the environment.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of n-Dodecylphosphonic acid is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 5137-70-2
Molecular Formula C₁₂H₂₇O₃P
Molecular Weight 250.31 g/mol
Appearance White to off-white solid (powder or crystals)
Melting Point 99-103 °C
Boiling Point 383.8 ± 25.0 °C at 760 mmHg
Density 1.018 g/cm³
Solubility Sparingly soluble in water

II. Hazard Identification and Personal Protective Equipment (PPE)

n-Dodecylphosphonic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) to prevent exposure.

Hazard Statements:

  • H290: May be corrosive to metals.

  • H314: Causes severe skin burns and eye damage.[1]

  • H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Statements:

  • P260: Do not breathe dusts or mists.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

III. Detailed Disposal Protocol

The following step-by-step protocol outlines the proper procedure for the disposal of n-Dodecylphosphonic acid waste.

1. Waste Segregation and Collection:

  • Solid Waste:
  • Collect solid n-Dodecylphosphonic acid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, properly labeled, and sealed waste container.
  • The container must be made of a material compatible with corrosive solids.
  • Liquid Waste:
  • Solutions containing n-Dodecylphosphonic acid should be collected in a separate, sealed, and clearly labeled waste container.
  • The container must be corrosion-resistant.
  • Labeling:
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "n-Dodecylphosphonic acid," the CAS number "5137-70-2," and the relevant hazard pictograms (corrosive).

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.
  • Wear the appropriate PPE as outlined in Section II.
  • For small spills, carefully sweep or shovel the solid material into a designated waste container.[2] Avoid generating dust.
  • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in the hazardous waste container.
  • Clean the spill area thoroughly with a suitable decontaminating agent and dispose of cleaning materials as hazardous waste.

3. Final Disposal:

  • All n-Dodecylphosphonic acid waste is considered hazardous and must be disposed of through an approved hazardous waste management facility.
  • Do not dispose of this chemical down the drain or in regular trash.[2]
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

IV. Workflow and Logic Diagrams

To provide a clear visual guide, the following diagrams illustrate the key decision-making process and workflow for the proper disposal of n-Dodecylphosphonic acid.

Disposal Workflow for n-Dodecylphosphonic Acid cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling n-Dodecylphosphonic Acid ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled, Sealed, Corrosion-Resistant Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed, Corrosion-Resistant Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact disposal Arrange for Professional Hazardous Waste Disposal ehs_contact->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the proper disposal of n-Dodecylphosphonic acid.

Spill Response for n-Dodecylphosphonic Acid spill Spill Occurs evacuate Evacuate Area spill->evacuate wear_ppe Wear Full PPE evacuate->wear_ppe assess_spill Assess Spill Type wear_ppe->assess_spill solid_spill Clean up Solid Spill assess_spill->solid_spill Solid liquid_spill Clean up Liquid Spill assess_spill->liquid_spill Liquid dispose_waste Dispose of as Hazardous Waste solid_spill->dispose_waste liquid_spill->dispose_waste decontaminate Decontaminate Area dispose_waste->decontaminate end Response Complete decontaminate->end

References

Essential Safety and Logistical Information for Handling MF 5137

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Concerns

MF 5137 is a potent antimicrobial agent. A critical and immediate safety concern is its rapid photodegradation upon exposure to UVA irradiation, which yields a toxic photoproduct. Therefore, it is imperative to handle this compound in a light-protected environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following table outlines the recommended PPE.

Equipment Specification Purpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling larger quantities or if aerosolization is possible.To prevent inhalation.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Light Protection: All work with this compound, including solution preparation and experimental procedures, should be conducted in a light-protected environment. Use amber vials, foil-wrapped containers, and minimize exposure to ambient light.

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

Storage:

  • Container: Store in a tightly sealed, light-proof container.

  • Temperature: Store in a cool, dry, and dark place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and the development of antibiotic resistance.

Waste Type Disposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a designated, labeled container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container for incineration.
Liquid Waste (e.g., stock solutions, experimental media) Collect in a clearly labeled, sealed waste container. Treat as hazardous chemical waste. Do not pour down the drain.

Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay

This section provides a generalized protocol for assessing the inhibitory activity of this compound on bacterial DNA gyrase.

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • This compound stock solution (in an appropriate solvent, e.g., DMSO, protected from light)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or a safer alternative)

  • Gel imaging system

Methodology:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of this compound. Quantify the band intensities to determine the IC50 value.

Visualizations

Signaling Pathway of Bacterial DNA Gyrase Inhibition

The following diagram illustrates the mechanism of action of this compound as a bacterial DNA gyrase inhibitor.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell MF_5137 This compound DNA_Gyrase DNA Gyrase (GyrA and GyrB subunits) MF_5137->DNA_Gyrase Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes supercoiling DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Experimental_Workflow Start Start: Prepare this compound Stock Solution (Protect from light) Reaction_Setup Set up DNA Gyrase Assay Reactions (Varying this compound concentrations) Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reactions Incubation->Termination Gel_Electrophoresis Agarose Gel Electrophoresis Termination->Gel_Electrophoresis Visualization Stain and Visualize DNA Bands Gel_Electrophoresis->Visualization Analysis Quantify Band Intensities and Determine IC50 Visualization->Analysis End End: Report Results Analysis->End

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.